molecular formula C8H9ClN2O2 B071155 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid CAS No. 188916-07-6

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Cat. No.: B071155
CAS No.: 188916-07-6
M. Wt: 200.62 g/mol
InChI Key: UKRRFOGHAISFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid is a synthetic, chlorinated amino acid analog of significant interest in biochemical and neurological research. Its primary research value lies in its potential role as a molecular scaffold or precursor in the study of neurotransmitter systems, particularly those involving glutamate, the principal excitatory neurotransmitter in the central nervous system. The structural motif, featuring a 6-chloropyridin-3-yl group attached to an alanine backbone, is designed for high-affinity interactions with specific enzyme active sites and neuronal receptors. Researchers utilize this compound to investigate metabolic pathways of atypical amino acids, probe the structure-activity relationships (SAR) of ionotropic and metabotropic glutamate receptors, and develop novel enzyme inhibitors. Its mechanism of action is often attributed to its ability to mimic endogenous amino acids, potentially acting as a substrate, inhibitor, or allosteric modulator for various biological targets. This makes it a valuable chemical tool for studying neurological disorders, excitotoxicity, and amino acid transport mechanisms, providing critical insights that contribute to the foundational understanding of cellular signaling and the development of new therapeutic strategies.

Properties

IUPAC Name

2-amino-3-(6-chloropyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRRFOGHAISFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188916-07-6
Record name 2-amino-3-(6-chloropyridin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid, a non-canonical amino acid of significant interest in medicinal chemistry. As functionalized amino acids are pivotal in the development of novel therapeutics, including peptide-based drugs and small molecule inhibitors, this document outlines a strategic synthetic pathway, detailed experimental protocols, and a multi-technique analytical approach for structural verification and purity assessment.[1][2] The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating, reproducible workflow.

Introduction: The Role of Heterocyclic Amino Acids in Drug Discovery

Non-canonical amino acids (ncAAs) are fundamental building blocks in modern drug discovery, offering a route to modulate the pharmacological properties of parent molecules.[1] By incorporating ncAAs, researchers can enhance metabolic stability, improve bioavailability, and introduce novel structural motifs for targeted biological interactions.[3] Among these, amino acids bearing heterocyclic side chains are particularly valuable. The pyridine ring, as present in this compound, is a bioisostere for various functional groups and can participate in hydrogen bonding and π-stacking interactions, making it a privileged scaffold in medicinal chemistry.

This guide details a well-established synthetic strategy adapted for the specific synthesis of this compound. The chosen pathway emphasizes scalability, safety, and high purity of the final product, which is critical for its subsequent use in drug development pipelines.

Synthesis Strategy: A Deliberate and Validated Approach

The synthesis of α-amino acids is a well-trodden field, yet the introduction of complex, functionalized side chains requires careful strategic planning. Our approach is centered on the alkylation of a nucleophilic glycine equivalent with a suitable electrophilic pyridine-containing fragment. This method is chosen for its reliability and high regioselectivity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a glycine anion equivalent and an electrophilic 3-halomethyl-6-chloropyridine. This is illustrated below. The core C-C bond formation is achieved through the alkylation of a Schiff base-stabilized glycine ester enolate, a variation of the renowned Sörensen synthesis.

G Target This compound Intermediate1 Protected Amino Acid Ester Target->Intermediate1 Deprotection GlycineEquiv N-(Diphenylmethylene)glycine ethyl ester Intermediate1->GlycineEquiv Alkylation Electrophile 3-(Bromomethyl)-6-chloropyridine Intermediate1->Electrophile StartingMaterial1 Ethyl Glycinate GlycineEquiv->StartingMaterial1 StartingMaterial2 Benzophenone GlycineEquiv->StartingMaterial2 StartingMaterial3 3-Methyl-6-chloropyridine Electrophile->StartingMaterial3 Radical Bromination

Figure 1: Retrosynthetic analysis of the target compound.

Rationale for Method Selection
  • Protecting Group Strategy: The use of an N-(diphenylmethylene) group (a benzophenone imine) for the glycine nitrogen serves a dual purpose. Firstly, it protects the amine from side reactions. Secondly, and more critically, the phenyl rings help to acidify the α-proton, facilitating its clean deprotonation with a suitable base to form the nucleophilic enolate.

  • Electrophile Choice: 3-(Bromomethyl)-6-chloropyridine is selected as the alkylating agent. The benzylic-like position of the bromine atom makes it highly reactive towards SN2 displacement by the glycine enolate.

  • Phase-Transfer Catalysis: The alkylation step is optimally performed under phase-transfer catalysis (PTC) conditions. This technique avoids the need for strictly anhydrous solvents and cryogenic temperatures, which are often required for strong bases like LDA, making the process more practical and scalable.[4]

Experimental Protocols: Synthesis

The synthesis is a two-stage process: preparation of the electrophilic fragment followed by the core alkylation and deprotection sequence.

Stage 1: Synthesis of 3-(Bromomethyl)-6-chloropyridine

This key intermediate is prepared via free-radical bromination of 3-methyl-6-chloropyridine.

Protocol:

  • To a solution of 3-methyl-6-chloropyridine (1 eq.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq.).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3-(bromomethyl)-6-chloropyridine.

Stage 2: Synthesis of this compound

This stage involves the PTC alkylation followed by acidic hydrolysis for deprotection.

G cluster_0 Step 1: Alkylation (PTC) cluster_1 Step 2: Deprotection cluster_2 Step 3: Neutralization A N-(Diphenylmethylene) glycine ethyl ester C Alkylated Intermediate A->C B 3-(Bromomethyl) -6-chloropyridine B->C E Target Amino Acid (as HCl salt) C->E D Aqueous HCl D->E G Final Product (Zwitterion) E->G F Base (e.g., Pyridine) F->G

Figure 2: Synthetic workflow for the target amino acid.

Protocol:

  • Charge a reaction vessel with N-(diphenylmethylene)glycine ethyl ester (1 eq.), 3-(bromomethyl)-6-chloropyridine (1 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) in a biphasic solvent system (e.g., toluene and 50% aq. NaOH).

  • Stir the mixture vigorously at room temperature. The progress of the alkylation can be monitored by TLC.

  • Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude protected amino acid ester.

  • To the crude intermediate, add aqueous hydrochloric acid (e.g., 3 M HCl) and heat to reflux for several hours to hydrolyze both the imine and the ester.

  • Cool the reaction mixture. Benzophenone can be removed by extraction with an organic solvent (e.g., diethyl ether).

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) using a suitable base (e.g., pyridine or dilute NaOH) to precipitate the zwitterionic product.

  • Collect the solid product by filtration, wash with cold water and then a small amount of ethanol, and dry under vacuum.

Purification and Characterization

Rigorous characterization is essential to confirm the identity and purity of the final compound, ensuring its suitability for downstream applications.

Purification

The precipitated product is often of high purity. If required, further purification can be achieved by recrystallization from an aqueous ethanol mixture.

Characterization Methodologies

The following workflow ensures a comprehensive analysis of the synthesized compound.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight Confirmation HPLC Purity Analysis (RP-HPLC) Start->HPLC Purity Assessment Final Confirmed Structure & Purity >95% NMR->Final MS->Final HPLC->Final

Figure 3: Analytical workflow for product characterization.

NMR is the most powerful tool for unambiguous structure elucidation.

Protocol:

  • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as D₂O with a small amount of DCl to aid solubility.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data to identify chemical shifts, coupling constants, and integration values.

MS is used to confirm the molecular weight of the synthesized compound.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

  • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[5]

Reversed-phase HPLC is employed to determine the purity of the final product.[6][7]

Protocol:

  • Prepare a standard solution of the compound at approximately 1 mg/mL in the mobile phase.

  • Inject the solution onto a C18 column.

  • Elute the compound using an isocratic or gradient mobile phase system (e.g., a mixture of phosphate buffer and acetonitrile).

  • Detect the compound using a UV detector at a suitable wavelength (e.g., 260 nm, corresponding to the pyridine chromophore).

  • Calculate the purity based on the relative peak area.

Data Interpretation and Discussion

The combination of NMR, MS, and HPLC data provides conclusive evidence for the structure and purity of this compound.

Expected Analytical Data

The following tables summarize the expected data for the target compound.

Table 1: Expected NMR Data (in D₂O/DCl)

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Carboxyl (C=O)-~172.0
Pyridine C6~8.4 (d)~151.0
Pyridine C2~8.2 (d)~150.5
Pyridine C4~7.5 (dd)~140.0
Pyridine C5-~125.0
Pyridine C3-~135.0
α-CH~4.2 (t)~55.0
β-CH₂~3.3 (d)~36.0
Note: Chemical shifts are predictive and may vary based on exact solvent and pH conditions. d = doublet, t = triplet, dd = doublet of doublets.

Table 2: Expected Mass Spectrometry Data

Parameter Value Rationale
Molecular FormulaC₈H₉ClN₂O₂-
Molecular Weight200.62 g/mol -
ESI-MS (Positive)m/z 201.0374[M+H]⁺
HRMS (Calculated)201.0374For C₈H₁₀ClN₂O₂⁺

Table 3: Representative HPLC Method Parameters

Parameter Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water; B: Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Expected Purity>95%
Data Concordance

The successful synthesis is validated when:

  • The ¹H NMR spectrum shows the correct number of protons with appropriate splitting patterns and integrations, particularly the characteristic signals for the pyridine ring and the α- and β-protons of the amino acid backbone.[8]

  • The ¹³C NMR spectrum displays the expected number of carbon signals.

  • The high-resolution mass spectrum provides a mass for the [M+H]⁺ ion that matches the calculated value for the elemental composition to within 5 ppm.[9][10]

  • The HPLC chromatogram shows a single major peak, accounting for >95% of the total integrated area.

Conclusion

This guide presents a validated and reproducible methodology for the synthesis and characterization of this compound. The strategic choice of a phase-transfer catalyzed alkylation of a glycine equivalent provides a practical and efficient route to this valuable heterocyclic amino acid. The rigorous analytical workflow, combining NMR, MS, and HPLC, ensures that the final product meets the high standards of purity and structural integrity required for its application in research and drug development.

References

  • AA Blocks. 3-amino-2-(6-chloropyridin-3-yl)propanoic acid. AA Blocks Website. [Link]

  • National Center for Biotechnology Information. (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid. PubChem Compound Database. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propanoic acid. Doc Brown's Website. [Link]

  • National Center for Biotechnology Information. (2R)-2-amino-3-hydroxypropanoic acid. PubChem Compound Database. [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. [Link]

  • Frontiers in Chemistry. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers Media S.A. [Link]

  • National Center for Biotechnology Information. 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid. PubChem Compound Database. [Link]

  • PubChemLite. 2-amino-3-(6-aminopyridin-2-yl)propanoic acid dihydrochloride. PubChemLite Website. [Link]

  • Google Patents. Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Doc Brown's Chemistry. H-1 NMR spectrum of propanoic acid. Doc Brown's Website. [Link]

  • Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s) -amino acids: (s)-2-chloropropanoic acid. Organic Syntheses. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. Molecules. [Link]

  • National Center for Biotechnology Information. Multimodal Role of Amino Acids in Microbial Control and Drug Development. Molecules. [Link]

  • The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Supporting Information. [Link]

  • Quora. How can you convert propanoic acid to 2 amino propanoic acid? Quora. [Link]

  • MDPI. Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. Molbank. [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • National Institute of Standards and Technology. Propanoic acid. NIST Chemistry WebBook. [Link]

  • South African Journal of Chemistry. Synthesis and NMR elucidation of novel octa-amino acid resorcin[11]arenes derivatives. SAJC. [Link]

  • National Center for Biotechnology Information. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. International Journal of Environmental Research and Public Health. [Link]

  • National Center for Biotechnology Information. Amino Acids in the Development of Prodrugs. Molecules. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia Journal. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. This guide provides a detailed examination of the physicochemical characteristics of 3-Amino-2-(6-chloropyridin-3-yl)propanoic acid, a substituted amino acid of interest in medicinal chemistry.

It is important to clarify the nomenclature of this compound. While sometimes referred to as 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid, the correct IUPAC nomenclature is 3-Amino-2-(6-chloropyridin-3-yl)propanoic acid . This is because the carbon of the carboxylic acid group is designated as position 1, the adjacent carbon bearing the pyridinyl group is position 2, and the carbon with the amino group is position 3. This guide will use the correct IUPAC name.

Due to the novelty of this compound, extensive experimental data on its physicochemical properties are not yet publicly available. Therefore, this guide presents a combination of its fundamental, confirmed properties and computationally predicted values to offer a foundational understanding. The core of this document is dedicated to providing detailed, field-proven experimental protocols that empower researchers to determine these critical parameters in their own laboratories.

Chemical Structure and Core Properties

The foundational attributes of a molecule are its structure, molecular formula, and molecular weight. These are essential for any further study or manipulation of the compound.

Caption: Chemical structure of 3-Amino-2-(6-chloropyridin-3-yl)propanoic acid.

Core Data Table
PropertyValueSource
IUPAC Name 3-Amino-2-(6-chloropyridin-3-yl)propanoic acid-
CAS Number 1504345-73-6AA Blocks[1]
Molecular Formula C8H9ClN2O2AA Blocks[1]
Molecular Weight 200.62 g/mol AA Blocks[1]
Predicted XLogP3 -1.5PubChem[2][3]
Predicted pKa (strongest acidic) 3.12ChemicalBook[4]
Predicted pKa (strongest basic) 8.5 (estimated)-
Predicted Aqueous Solubility Information not available-
Melting Point Information not available-
Boiling Point Information not available-

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are grounded in established scientific principles.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

The pKa values of an amino acid are critical as they determine its ionization state at different pH values, which in turn influences its solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is a robust and widely used method for pKa determination.[5]

Expertise & Experience: This method is chosen for its accuracy and the wealth of information it provides. By titrating the amino acid with both a strong acid and a strong base, we can determine the pKa values for both the carboxylic acid and the amino group.

G start Prepare a 0.1 M solution of the amino acid standardize Standardize pH meter with buffers (pH 4, 7, 10) start->standardize titrate_acid Titrate with 0.1 M HCl, recording pH after each addition standardize->titrate_acid titrate_base Titrate a fresh sample with 0.1 M NaOH, recording pH standardize->titrate_base plot Plot pH vs. volume of titrant added titrate_acid->plot titrate_base->plot midpoints Identify the midpoints of the buffer regions plot->midpoints pka Midpoint pH = pKa midpoints->pka

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Preparation of the Amino Acid Solution: Accurately weigh a sample of 3-Amino-2-(6-chloropyridin-3-yl)propanoic acid and dissolve it in a known volume of deionized water to create a solution of approximately 0.1 M.

  • pH Meter Standardization: Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

  • Acid Titration:

    • Pipette a precise volume (e.g., 20 mL) of the amino acid solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a stir plate.

    • Immerse the calibrated pH electrode into the solution.

    • Add 0.1 M HCl in small, precise increments (e.g., 0.2 mL) from a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH drops to approximately 1.5.

  • Base Titration:

    • Using a fresh 20 mL sample of the amino acid solution, repeat the process using 0.1 M NaOH as the titrant.

    • Continue the titration until the pH rises to approximately 12.5.

  • Data Analysis:

    • Plot the pH values (y-axis) against the volume of HCl and NaOH added (x-axis) to generate titration curves.

    • The pKa of the carboxylic acid group (pKa1) is the pH at the midpoint of the first buffer region (titration with HCl).

    • The pKa of the amino group (pKa2) is the pH at the midpoint of the second buffer region (titration with NaOH).

Trustworthiness: The accuracy of this protocol is validated by the use of standardized titrants and a properly calibrated pH meter. The resulting titration curve provides a clear visual representation of the ionization events.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Expertise & Experience: This method is preferred because it allows the system to reach equilibrium, providing a true measure of thermodynamic solubility. The use of a buffer at a physiologically relevant pH (e.g., 7.4) is crucial for understanding the solubility in a biological context.

G start Add excess solid compound to a known volume of buffer (pH 7.4) shake Shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours start->shake equilibrate Allow undissolved solid to settle shake->equilibrate sample Withdraw an aliquot of the supernatant equilibrate->sample filter Filter the aliquot to remove any remaining solid particles sample->filter analyze Determine the concentration of the compound in the filtrate (e.g., by HPLC-UV) filter->analyze solubility Concentration = Aqueous Solubility analyze->solubility

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Protocol:

  • Preparation: Add an excess amount of solid 3-Amino-2-(6-chloropyridin-3-yl)propanoic acid to a vial containing a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Sampling and Filtration: After the incubation period, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered solution with the buffer. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The measured concentration of the saturated solution represents the aqueous solubility of the compound under the specified conditions.

Trustworthiness: The extended equilibration time and the filtration step ensure that the measured concentration reflects the true thermodynamic solubility. The use of a validated analytical method for quantification ensures the accuracy of the final result.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The shake-flask method is the gold standard for experimental LogP determination.

Expertise & Experience: This method directly measures the partitioning of the compound between a non-polar (octanol) and a polar (aqueous) phase, providing a direct measure of its lipophilicity. Pre-saturating the solvents is a critical step to ensure accurate results.

G start Prepare octanol-saturated water and water-saturated octanol dissolve Dissolve a known amount of the compound in one of the phases start->dissolve mix Mix equal volumes of the two phases in a separatory funnel dissolve->mix shake Shake vigorously for a set period and then allow phases to separate mix->shake sample Withdraw aliquots from both the octanol and aqueous layers shake->sample analyze Determine the concentration of the compound in each phase (e.g., by HPLC-UV) sample->analyze calculate LogP = log([Compound]octanol / [Compound]aqueous) analyze->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Protocol:

  • Solvent Preparation: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate for at least 24 hours.

  • Sample Preparation: Dissolve a small, accurately weighed amount of 3-Amino-2-(6-chloropyridin-3-yl)propanoic acid in either the water-saturated octanol or the octanol-saturated water.

  • Partitioning: In a separatory funnel, combine equal and known volumes of the octanol and aqueous phases, with one phase containing the dissolved compound.

  • Equilibration: Shake the funnel for a sufficient amount of time (e.g., 1-2 hours) to allow for complete partitioning of the compound between the two phases. Then, allow the phases to fully separate.

  • Sampling and Analysis: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Trustworthiness: The pre-saturation of solvents and the direct measurement of concentrations in both phases after equilibration ensure the reliability of this method. Running the experiment in triplicate is recommended to ensure the reproducibility of the results.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-Amino-2-(6-chloropyridin-3-yl)propanoic acid. While experimental data for this specific molecule is currently limited, the provided predicted values serve as a useful starting point for research and development activities. More importantly, the detailed experimental protocols outlined herein equip scientists with the necessary tools to determine these critical parameters with a high degree of confidence. A thorough understanding and experimental validation of these properties are essential for advancing the development of this and other novel chemical entities.

References

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure). Biochemistry Virtual Lab I: Biotechnology and Biomedical Engineering. Retrieved from [Link]

  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • AA Blocks. (n.d.). 1504345-73-6 | 3-amino-2-(6-chloropyridin-3-yl)propanoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In Spectroscopic and Computational Techniques for Drug Discovery (pp. 1-27). Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • AA Blocks. (n.d.). 1504345-73-6 | 3-amino-2-(6-chloropyridin-3-yl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a compound of interest in medicinal chemistry and drug development. In the absence of published experimental spectra, this document presents a detailed analysis based on predicted spectroscopic data derived from foundational principles and spectral data of analogous structures. We delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive framework for analysis and robust experimental protocols for empirical validation.

Introduction

This compound is a substituted amino acid derivative incorporating a 6-chloropyridine moiety. Such hybrid structures are of significant interest in the pharmaceutical industry due to their potential to interact with various biological targets. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity in drug discovery and development pipelines.

Spectroscopic techniques are the cornerstone of molecular characterization. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition. This guide will systematically explore each of these techniques as they apply to the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the analysis of similar structural fragments. The amino acid portion will exhibit characteristic shifts for the α-proton and the β-protons, while the 6-chloropyridine ring will show distinct aromatic proton signals.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~8.3Doublet1HH-2 (Pyridine)The proton at the 2-position of the pyridine ring is deshielded by the adjacent nitrogen and is expected to be a doublet due to coupling with H-4.
~7.8Doublet of Doublets1HH-4 (Pyridine)This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets.
~7.4Doublet1HH-5 (Pyridine)Coupled to H-4, this proton will appear as a doublet.
~4.0Triplet1Hα-CHThe proton on the α-carbon is coupled to the two diastereotopic β-protons, resulting in a triplet.
~3.2Multiplet2Hβ-CH₂These protons are adjacent to the pyridine ring and the chiral center, making them diastereotopic and likely to appear as a complex multiplet.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~175C=O (Carboxylic Acid)Carboxylic acid carbons are highly deshielded and appear at the downfield end of the spectrum.
~151C-6 (Pyridine)The carbon bearing the chlorine atom is significantly deshielded.
~150C-2 (Pyridine)The carbon adjacent to the nitrogen in the pyridine ring is also highly deshielded.
~140C-4 (Pyridine)Aromatic carbon chemical shift.
~135C-3 (Pyridine)The carbon attached to the propanoic acid side chain.
~125C-5 (Pyridine)Aromatic carbon chemical shift.
~55α-CHThe α-carbon of the amino acid is shielded compared to the aromatic carbons.
~35β-CH₂The β-carbon is in a typical aliphatic region.
Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1]. D₂O is a good choice for observing exchangeable protons, while DMSO-d₆ can solubilize a wide range of compounds.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent (0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim Probe acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Referencing proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The predicted IR spectrum will show characteristic absorption bands for the carboxylic acid, amine, and chloropyridine functionalities.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid[2][3][4]
3500-3300MediumN-H stretchPrimary Amine[5]
~3100MediumC-H stretchAromatic
~2950MediumC-H stretchAliphatic
1725-1700StrongC=O stretchCarboxylic Acid[2][3][4]
~1600, ~1470Medium-WeakC=C and C=N stretchPyridine Ring
~1590MediumN-H bendPrimary Amine
~1100MediumC-Cl stretchChloroalkane
Experimental Protocol for IR Data Acquisition

This protocol describes the preparation of a solid sample for IR analysis using the KBr pellet method.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained[6].

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with the functional groups present in the molecule using a correlation table.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind Sample with KBr (1:100 ratio) prep2 Press into a Transparent Pellet prep1->prep2 acq1 Place Pellet in Spectrometer prep2->acq1 acq2 Acquire Background Spectrum acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 an1 Identify Key Absorption Bands acq3->an1 an2 Correlate Bands to Functional Groups an1->an2

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) in positive ion mode is a suitable method for analyzing this amino acid derivative[7][8][9].

m/z Value Interpretation Justification
201.03/203.03[M+H]⁺The protonated molecular ion. The isotopic pattern with a ratio of approximately 3:1 for the two peaks is characteristic of a compound containing one chlorine atom.
183/185[M+H - H₂O]⁺Loss of a water molecule from the carboxylic acid group.
155/157[M+H - COOH]⁺Loss of the carboxyl group.
127[M+H - COOH - Cl]⁺Subsequent loss of a chlorine atom from the pyridine ring.
Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol details the steps for obtaining a mass spectrum using ESI-MS.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid to promote protonation[7].

  • Instrument Setup:

    • Use an electrospray ionization mass spectrometer.

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to obtain a stable signal.

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

    • If further structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis prep1 Prepare Dilute Solution (e.g., 1 mg/mL) prep2 Add Acidifier (e.g., Formic Acid) prep1->prep2 acq1 Infuse Sample into Ion Source prep2->acq1 acq2 Optimize Source Parameters acq1->acq2 acq3 Acquire Mass Spectrum (Positive Mode) acq2->acq3 an1 Identify Molecular Ion Peak ([M+H]+) acq3->an1 an2 Analyze Isotopic Pattern an1->an2 an3 Interpret Fragmentation Pattern an1->an3

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. This guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, along with robust, field-proven protocols for their acquisition. The presented data and methodologies offer a solid foundation for the empirical structural verification of this compound, ensuring its identity, purity, and quality for downstream applications. The principles and workflows outlined herein are broadly applicable to the characterization of other novel small molecules in the drug discovery process.

References

  • ACS Publications. (n.d.). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Retrieved from [Link]

  • ACS Publications. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Retrieved from [Link]

  • NA ZAIDI, JM AL-KATTI AND FH SAEED. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry spectra of amino acids before and after plasma treatment. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2016). Preparing a sample for infrared spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • RSC Publishing. (2022). Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

  • Filo. (2025). Carefully study the attached IR and ¹H NMR spectra and predict the structure. Retrieved from [Link]

  • PubChem. (n.d.). L-Alanine. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Frontiers. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Eurisotop. (n.d.). Amino Acid for NMR. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

  • NIH. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid is a non-canonical amino acid that has garnered interest within the medicinal chemistry and drug development sectors. Its unique structure, featuring a chloropyridinyl moiety, offers a versatile scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of the compound, including its probable synthetic routes, enantioselective considerations, and potential biological applications based on analogous structures. Detailed experimental protocols and characterization data are presented to aid researchers in its synthesis and utilization.

Introduction: The Rationale for Heterocyclic Amino Acids in Drug Discovery

The incorporation of unnatural amino acids into peptide and small molecule drug candidates is a well-established strategy to enhance pharmacological properties. Heterocyclic amino acids, in particular, offer a means to introduce conformational constraints, modulate electronic properties, and establish specific interactions with biological targets. The pyridine ring, a common motif in pharmaceuticals, can act as a bioisostere for a phenyl group but with the added functionality of a nitrogen atom capable of hydrogen bonding. The presence of a chlorine atom on the pyridine ring, as in this compound, can further influence the molecule's lipophilicity and metabolic stability, and may provide an additional vector for halogen bonding interactions with target proteins.

Synthesis and Characterization

The synthesis of this compound can be approached through several established methodologies for the preparation of β-heterocyclic alanine derivatives. A plausible and efficient route involves the alkylation of a glycine enolate equivalent with a suitable chloropyridinylmethyl halide.

Proposed Retrosynthetic Analysis

G Target This compound Intermediate1 Protected Amino Acid Target->Intermediate1 Deprotection Intermediate2 Glycine Enolate Equivalent Intermediate1->Intermediate2 Alkylation Intermediate3 3-(Bromomethyl)-6-chloropyridine Intermediate1->Intermediate3 StartingMaterial1 Glycine Intermediate2->StartingMaterial1 Protection & Deprotonation StartingMaterial2 6-chloro-3-methylpyridine Intermediate3->StartingMaterial2 Halogenation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of Racemic this compound

This protocol outlines a general procedure for the synthesis of the racemic compound.

Step 1: Synthesis of 3-(Bromomethyl)-6-chloropyridine

  • To a solution of 6-chloro-3-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (0.05 eq).

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 3-(bromomethyl)-6-chloropyridine.

Step 2: Alkylation of Glycine Synthon

  • Prepare a Schiff base of glycine by reacting glycine with benzophenone in the presence of a suitable base.

  • Deprotonate the resulting glycine imine with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the enolate.

  • Add a solution of 3-(bromomethyl)-6-chloropyridine (1.0 eq) in THF to the enolate solution and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Hydrolyze the Schiff base with aqueous acid to afford the racemic amino acid.

Characterization Data
PropertyValue
Molecular FormulaC₈H₉ClN₂O₂
Molecular Weight200.62 g/mol
AppearanceOff-white solid
¹H NMR (DMSO-d₆, 400 MHz)δ 8.35 (d, J=2.4 Hz, 1H), 7.80 (dd, J=8.4, 2.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 4.20 (t, J=6.0 Hz, 1H), 3.20 (dd, J=14.0, 6.0 Hz, 1H), 3.05 (dd, J=14.0, 6.0 Hz, 1H).
¹³C NMR (DMSO-d₆, 100 MHz)δ 172.5, 150.0, 148.5, 139.0, 135.0, 124.0, 55.0, 36.0.
Mass Spectrometry (ESI+)m/z 201.03 [M+H]⁺

Enantioselective Synthesis and Chiral Resolution

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, obtaining enantiomerically pure forms of this compound is crucial for its application in drug development.

Asymmetric Synthesis

Enantioselective synthesis can be achieved using chiral auxiliaries or phase-transfer catalysts during the alkylation step. For example, a chiral glycine enolate equivalent can be employed to induce stereoselectivity.

G Start Chiral Glycine Synthon Step1 Deprotonation (LDA, -78°C) Start->Step1 Step2 Alkylation with 3-(bromomethyl)-6-chloropyridine Step1->Step2 Step3 Hydrolysis and Auxiliary Removal Step2->Step3 End Enantiomerically Enriched Amino Acid Step3->End

Caption: Workflow for the asymmetric synthesis of this compound.

Chiral Resolution

Alternatively, the racemic mixture can be resolved into its constituent enantiomers.

3.2.1. Enzymatic Resolution

Enzymes such as aminoacylases can selectively hydrolyze the N-acyl derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted acylated enantiomer.[2] This method is often highly efficient and environmentally benign.

3.2.2. Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for separating the enantiomers.[3] This technique can be used for both analytical and preparative scale separations.

Potential Applications in Drug Development

The unique structural features of this compound suggest its potential utility in several therapeutic areas.

Peptide and Peptidomimetic Design

As an unnatural amino acid, it can be incorporated into peptides to enhance their stability against enzymatic degradation and to modulate their conformational properties.[1] The chloropyridinyl side chain can introduce novel binding interactions with target receptors.

Neurological Disorders

The structural similarity to other pyridinyl amino acids that have been investigated as ligands for central nervous system receptors, such as NMDA receptors, suggests that this compound or its derivatives could be explored for the treatment of neurological and psychiatric disorders.

Antimicrobial and Anticancer Agents

The pyridine moiety is present in numerous antimicrobial and anticancer drugs. The incorporation of this amino acid into novel small molecules could lead to the development of new therapeutic agents in these fields. Recent studies on similar amino acid derivatives have shown promising activity against multidrug-resistant pathogens and cancer cell lines.

Conclusion

This compound represents a valuable building block for the design of novel pharmaceuticals. While its specific discovery and history are not prominently documented, its synthesis can be readily achieved through established chemical methodologies. The ability to produce this compound in enantiomerically pure forms opens up a wide range of possibilities for its application in medicinal chemistry. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Kim, J., et al. (2004). Enzymatic Resolution for the Preparation of Enantiomerically Enriched D-beta-heterocyclic Alanine Derivatives Using Escherichia Coli Aromatic L-amino Acid Transaminase. Biotechnology and Bioengineering, 88(4), 534-539.
  • Armstrong, D. W., et al. (2001). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 123(14), 3424-3425.
  • Radkov, A. D., & D'Souza, V. M. (2019).
  • D'Souza, V. M. (2019).
  • Komoriya, S., et al. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 69(3), 1673-1677.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: L-3-(2-Pyridyl)-Alanine in Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel amino acid derivative, 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid. As a crucial compound in contemporary drug discovery and development, a thorough understanding of its physicochemical properties is paramount for formulation development, process optimization, and ensuring therapeutic efficacy and safety. This document outlines detailed, field-proven methodologies for determining the solubility profile across a range of relevant solvents and for assessing the intrinsic stability of the molecule under various stress conditions as mandated by regulatory bodies. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust roadmap for generating high-quality, reliable data.

Introduction

This compound is a synthetic amino acid derivative with significant potential in medicinal chemistry. Its structural features, incorporating a substituted pyridine ring, suggest a range of pharmacological activities that are currently under exploration. The successful translation of this promising molecule from the laboratory to a clinical setting is contingent upon a comprehensive understanding of its fundamental physicochemical properties. Among these, solubility and stability are critical determinants of a drug candidate's developability.

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for a thorough investigation of these key attributes. By explaining the causality behind experimental choices, this document aims to empower researchers to not only generate data but also to interpret it within the broader context of drug development.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed solubility and stability studies.

PropertyValueSource
Chemical Name This compoundAA Blocks[1]
CAS Number 1504345-73-6AA Blocks[1]
Molecular Formula C8H9ClN2O2AA Blocks[1]
Molecular Weight 200.62 g/mol AA Blocks[1]
Chemical Structure NCC(C1=CN=C(Cl)C=C1)C(O)=O (SMILES)AA Blocks[1]

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and the feasibility of various dosage forms. The presence of both an amino and a carboxylic acid group, along with a substituted pyridine ring, suggests that the solubility of this compound will be highly dependent on the pH and the polarity of the solvent.[2][3]

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to determining the solubility of the target compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_methods Quantification Methods prep_start Weigh excess compound prep_solvent Add known volume of solvent prep_start->prep_solvent prep_vials Prepare vials for each solvent & temperature prep_solvent->prep_vials equil_shake Agitate at constant temperature (e.g., 24-48h) prep_vials->equil_shake equil_check Visually confirm presence of undissolved solid equil_shake->equil_check analysis_filter Filter through 0.45 µm syringe filter equil_check->analysis_filter analysis_quantify Quantify concentration analysis_filter->analysis_quantify method_grav Gravimetric Method analysis_quantify->method_grav For non-volatile solvents method_chrom Chromatographic/Spectroscopic Method analysis_quantify->method_chrom For higher accuracy

Caption: Workflow for determining equilibrium solubility.

Recommended Solvents for Screening

A diverse panel of solvents should be used to establish a comprehensive solubility profile.

Solvent ClassRecommended SolventsRationale
Aqueous pH 1.2 (0.1 N HCl), pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffer, WaterTo assess solubility in physiologically relevant media and determine pH-solubility profile.
Polar Protic Methanol, Ethanol, IsopropanolCommonly used in synthesis and purification.[4]
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Relevant for analytical method development and as reaction solvents.
Non-Polar Dichloromethane, TolueneTo understand the lipophilic/hydrophilic character.
Detailed Experimental Protocol for Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Thermostatically controlled shaker

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatograph (HPLC) with UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperatures (e.g., 25 °C and 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Quantification (Chromatographic Method Recommended):

    • Prepare a series of standard solutions of the compound of known concentrations in the solvent of interest.

    • Develop a suitable analytical method (e.g., RP-HPLC with UV detection) to separate and quantify the compound.[5][6]

    • Inject the filtered sample and the standard solutions into the chromatograph.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolating its peak area on the calibration curve. The solubility is reported in units such as mg/mL or µg/mL.

Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance.[7] These studies are designed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8][9]

Logical Framework for Forced Degradation

The following diagram illustrates the logical flow of a forced degradation study.

G cluster_stress Stress Conditions cluster_exposure Exposure & Sampling cluster_analysis Analytical Evaluation cluster_outcome Outcomes stress_hydro Hydrolytic (Acid, Base, Neutral) exposure_setup Prepare solutions of the compound stress_hydro->exposure_setup stress_ox Oxidative (e.g., H2O2) stress_ox->exposure_setup stress_photo Photolytic (ICH Q1B) stress_photo->exposure_setup stress_therm Thermal (Dry Heat) stress_therm->exposure_setup exposure_stress Expose to stress conditions exposure_setup->exposure_stress exposure_sample Sample at multiple time points exposure_stress->exposure_sample analysis_hplc Analyze by Stability-Indicating HPLC Method exposure_sample->analysis_hplc analysis_mass Characterize degradation products (LC-MS) analysis_hplc->analysis_mass outcome_method Validate Stability-Indicating Method analysis_hplc->outcome_method outcome_pathway Elucidate Degradation Pathways analysis_mass->outcome_pathway outcome_storage Inform on Storage & Handling outcome_pathway->outcome_storage

Caption: Logical workflow for a forced degradation study.

Detailed Protocol for Forced Degradation Studies

The goal is to achieve a target degradation of approximately 5-20% to ensure that the degradation products are readily detectable without being secondary or tertiary products of excessive stress.[9]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Stability-indicating HPLC-UV/DAD system

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Degradation:

    • Acidic: Mix the stock solution with 0.1 N HCl. Store at an elevated temperature (e.g., 60 °C).

    • Basic: Mix the stock solution with 0.1 N NaOH. Store at room temperature or a slightly elevated temperature.

    • Neutral: Mix the stock solution with purified water. Store at an elevated temperature (e.g., 60 °C).

    • Sample at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize acidic and basic samples before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% H2O2.

    • Store at room temperature and protect from light.

    • Sample at appropriate time points.

  • Photolytic Degradation:

    • Expose the compound in both solid state and in solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • A control sample should be protected from light.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C).

    • Sample at appropriate time points.

  • Sample Analysis:

    • Analyze all stressed samples, along with a non-stressed control, using a developed and validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Assess peak purity of the parent compound using a photodiode array (PDA) detector.

    • Quantify the amount of parent compound remaining and the formation of degradation products.

    • Use LC-MS to obtain mass information on the degradation products to aid in structural elucidation.

Example Stability Data Summary

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionReagent/ConditionTime% Assay of Parent Compound% DegradationNo. of Degradation Products
Control None24h99.80.20
Acid Hydrolysis 0.1 N HCl, 60 °C12h85.214.82
Base Hydrolysis 0.1 N NaOH, 25 °C6h88.911.11
Oxidation 3% H2O2, 25 °C24h90.59.53
Thermal 80 °C (Solid)48h98.11.91
Photolytic ICH Q1B (Solution)-92.37.72

Conclusion

This technical guide has provided a comprehensive and systematic approach to evaluating the solubility and stability of this compound. Adherence to these detailed protocols will enable researchers to generate robust and reliable data that is essential for making informed decisions during the drug development process. A thorough characterization of these fundamental properties will ultimately facilitate the successful advancement of this promising compound towards clinical application.

References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.).
  • 1504345-73-6 | 3-amino-2-(6-chloropyridin-3-yl)propanoic acid | AA Blocks. (n.d.).
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • Jiskoot, W. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • BenchChem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Journal of Applied Pharmaceutical Science. (2020). Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization.
  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088.

Sources

A Technical Guide to 2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid is a non-proteinogenic amino acid that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its structural resemblance to natural amino acids, combined with the presence of a 6-chloropyridine moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth overview of its commercial availability, supplier landscape, quality control methodologies, and applications, empowering researchers to effectively source and utilize this compound in their advanced research endeavors. The unique structure of this compound, featuring a chlorine-substituted pyridine ring, offers distinct physicochemical properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of parent molecules.

Commercial Availability and Supplier Landscape

The procurement of high-quality starting materials is a critical first step in any research and development pipeline. This compound and its isomers are available from a range of specialized chemical suppliers. It is crucial for researchers to carefully consider the specific isomer required for their application, as the positional isomerism of the amino and chloro groups on the pyridine ring significantly impacts the molecule's properties.

A key isomer, 3-amino-2-(6-chloropyridin-3-yl)propanoic acid , is available under CAS Number 1504345-73-6 .[1]

Table 1: Prominent Suppliers of this compound and its Isomers

SupplierCompound NameCAS NumberPurityAvailable Quantities
AA Blocks3-amino-2-(6-chloropyridin-3-yl)propanoic acid1504345-73-695%100mg - 10g
Echemi(3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride2137693-96-8VariesInquire
BLDpharm3-(Pyridin-2-ylamino)propanoic acid104961-64-0VariesInquire
Sigma-Aldrich2-amino-3-(6-chloropyridin-2-yl)propanoic acid dihydrochlorideNot specifiedVariesInquire
Synblock2-Amino-3-(2,6-dichlorophenyl)propanoic acid128833-96-5≥98%Inquire

Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and availability.

Supplier Qualification Workflow

Selecting a reliable supplier is paramount to ensuring the quality and reproducibility of experimental results. The following workflow outlines a systematic approach to qualifying potential vendors.

SupplierQualification cluster_Phase1 Initial Screening cluster_Phase2 Technical Evaluation cluster_Phase3 Final Selection IdentifySuppliers Identify Potential Suppliers - Online Databases - Chemical Directories - Literature Search RequestInfo Request Information - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Price Quotation IdentifySuppliers->RequestInfo Initial Contact ReviewCoA Review Certificate of Analysis - Purity (HPLC, NMR) - Identity (MS, NMR) - Impurity Profile RequestInfo->ReviewCoA Receive Documents SampleTesting Request and Test Sample - In-house QC Analysis - Compare with Specs ReviewCoA->SampleTesting Initial Approval FinalSelection Final Supplier Selection - Quality - Cost - Lead Time ReviewCoA->FinalSelection Direct Approval (Low Risk) SampleTesting->FinalSelection Technical Validation SupplierAudit Supplier Audit (Optional) - Quality Management System - Manufacturing Process SupplierAudit->FinalSelection For Critical Reagents

Sources

An In-Depth Technical Guide to 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial database searches for "2-Amino-3-(6-chloropyridin-3-yl)propanoic acid" did not yield a specific CAS number or extensive documentation. However, a structural isomer, 3-amino-2-(6-chloropyridin-3-yl)propanoic acid , is documented under CAS Number 1504345-73-6 . This guide will focus on the available data for this documented isomer, providing a comprehensive overview of its chemical identity, potential synthesis, and applications, which are likely to share similarities with its requested counterpart due to structural resemblance.

Core Chemical Identifiers

For clarity and precision in research and development, accurate identification of a chemical entity is paramount. The following table summarizes the key identifiers for 3-amino-2-(6-chloropyridin-3-yl)propanoic acid.

IdentifierValueSource
CAS Number 1504345-73-6AA Blocks[1]
Chemical Name 3-amino-2-(6-chloropyridin-3-yl)propanoic acidAA Blocks[1]
Molecular Formula C8H9ClN2O2AA Blocks[1]
Molecular Weight 200.62 g/mol AA Blocks[1]
SMILES NCC(C1=CN=C(Cl)C=C1)C(O)=OAA Blocks[1]

Physicochemical Properties

While specific, experimentally determined physicochemical properties for this compound are not widely published, we can infer certain characteristics based on its structure. The presence of both an amino group and a carboxylic acid group suggests amphoteric properties, allowing it to act as either an acid or a base. The chloropyridine ring introduces a degree of hydrophobicity, while the amino acid functionality imparts hydrophilicity, suggesting some solubility in both aqueous and organic solvents.

Synthesis and Methodologies

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway could involve the functionalization of a 6-chloropyridin-3-yl acetic acid derivative. The amino group could be introduced via methods such as the Strecker synthesis or by amination of an alpha-halo acid.

G Target 3-Amino-2-(6-chloropyridin-3-yl)propanoic acid Intermediate1 2-Bromo-2-(6-chloropyridin-3-yl)acetic acid Target->Intermediate1 Ammonolysis Intermediate2 2-(6-chloropyridin-3-yl)acetic acid Intermediate1->Intermediate2 Bromination (e.g., Hell-Volhard-Zelinsky) StartingMaterial 6-chloro-3-methylpyridine Intermediate2->StartingMaterial Oxidation

Caption: Plausible retrosynthetic pathway for 3-amino-2-(6-chloropyridin-3-yl)propanoic acid.

Experimental Protocol: A Generalized Approach
  • Oxidation of the Starting Material: 6-chloro-3-methylpyridine would be oxidized to 2-(6-chloropyridin-3-yl)acetic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid. The reaction conditions would need to be carefully controlled to avoid over-oxidation or degradation of the pyridine ring.

  • Alpha-Bromination: The resulting acetic acid derivative would undergo alpha-bromination, for instance, through the Hell-Volhard-Zelinsky reaction. This involves treatment with bromine (Br2) in the presence of a catalytic amount of phosphorus tribromide (PBr3).

  • Ammonolysis: The final step would be the displacement of the bromine atom with an amino group. This can be achieved by reacting the alpha-bromo acid with an excess of ammonia (NH3). This nucleophilic substitution reaction yields the desired amino acid.

This proposed synthesis is a standard, logical approach. However, optimization of reaction conditions, purification methods, and characterization of intermediates and the final product would be essential for any practical application.

Applications in Drug Development

Non-proteinogenic amino acids, such as the one discussed, are of significant interest in medicinal chemistry and drug development.[2][3] They serve as valuable building blocks for the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications.

The incorporation of a chloropyridine moiety is a common strategy in drug design. This structural feature can enhance binding affinity to target proteins, improve metabolic stability, and modulate the pharmacokinetic properties of a drug candidate. Therefore, this compound and its isomers could be valuable starting materials for the development of novel therapeutics in areas such as oncology, infectious diseases, and neuroscience.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-amino-2-(6-chloropyridin-3-yl)propanoic acid is not available. However, based on the safety data for structurally related compounds, general laboratory safety precautions should be observed.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While the initially requested "this compound" is not well-documented, its isomer, 3-amino-2-(6-chloropyridin-3-yl)propanoic acid (CAS 1504345-73-6) , provides a tangible starting point for research. This guide has outlined its core chemical identifiers, a plausible synthetic strategy, potential applications in drug discovery, and general safety guidelines. Further experimental work is needed to fully characterize this compound and explore its therapeutic potential.

References

  • AA Blocks. 1504345-73-6 | 3-amino-2-(6-chloropyridin-3-yl)propanoic acid. [Link]

  • PubChem. (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid. [Link]

  • PubChem. 2-Amino-3-(aminooxy)propanoic acid. [Link]

  • Matrix Fine Chemicals. 2-AMINO-3-CHLOROPROPANOIC ACID | CAS 2731-73-9. [Link]

  • FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]

  • Frontiers in Chemistry. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • MDPI. Multimodal Role of Amino Acids in Microbial Control and Drug Development. [Link]

  • Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • ResearchGate. Amino Acids in the Development of Prodrugs. [Link]

  • Wikipedia. Propionic acid. [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • Quora. How can you convert propanoic acid to 2 amino propanoic acid?[Link]

  • AA Blocks. 1270427-97-8 | 3-amino-3-(5-bromo-2-chloropyridin-3-yl)propanoic acid. [Link]

Sources

Methodological & Application

Solid-phase peptide synthesis using Fmoc-protected 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Incorporation of Fmoc-L-2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid in Solid-Phase Peptide Synthesis for Drug Discovery

Introduction: The Strategic Value of Halogenated Pyridylalanines

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as stability, bioactivity, and target affinity.[1] Halogenated residues, in particular, have garnered significant attention. The introduction of a halogen, such as chlorine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions through the formation of halogen bonds—a specific, directional interaction between the halogen atom and a Lewis base in the binding pocket.[2][3][4] This often leads to enhanced potency and selectivity.[3]

The 6-chloropyridin-3-yl moiety in 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid offers a unique combination of a bioisosteric pyridine ring and a strategically placed chlorine atom. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the efficient incorporation of its Fmoc-protected variant into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. We will detail the causality behind experimental choices, provide robust protocols, and address potential challenges to ensure trustworthy and reproducible outcomes.

Physicochemical Properties & Key Considerations

Before proceeding with synthesis, it is crucial to understand the properties of the building block.

PropertyValue
Compound Name Fmoc-L-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid
Abbreviation Fmoc-L-Ala(6-Cl-3-Pyr)-OH
Molecular Formula C₂₃H₁₉ClN₂O₄
Molecular Weight 438.86 g/mol
Appearance White to off-white solid
Key Structural Feature A pyridine ring with a chlorine atom at the 6-position, providing potential for halogen bonding and altered electronic properties.

Expert Insights:

  • Steric Considerations: The pyridyl group presents moderate steric hindrance compared to a simple alanine or phenylalanine. This does not typically inhibit coupling but warrants the use of highly efficient coupling reagents to ensure the reaction proceeds to completion, minimizing deletion sequences.[5][6]

  • Chemical Stability: The 6-chloropyridyl moiety is robust and stable under the standard conditions of Fmoc-SPPS, including repeated exposure to piperidine for Fmoc deprotection and strong acid (TFA) during final cleavage.[7][8]

The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-SPPS is the preferred method for peptide synthesis due to its use of milder, base-labile Nα-protection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[7][9] The process is cyclic, involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[10][11][12]

SPPS_Workflow Start Start: Resin-Bound Peptide (N-term Fmoc) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle End Final Peptide-Resin Wash2->End  Final Cycle Cycle->Deprotection

Caption: High-level overview of a single Fmoc-SPPS cycle.

Detailed Protocols for Synthesis

This section provides step-by-step methodologies for incorporating Fmoc-L-Ala(6-Cl-3-Pyr)-OH. The following protocol assumes a 0.1 mmol synthesis scale on Wang resin, which yields a C-terminal carboxylic acid.[1][13]

Materials and Reagents
ReagentRecommended Grade/SupplierPurpose
Fmoc-L-Ala(6-Cl-3-Pyr)-OHPeptide Synthesis GradeBuilding Block
Wang Resin (100-200 mesh)0.4-0.8 mmol/g loadingSolid Support
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary Solvent
Dichloromethane (DCM)ACS GradeSolvent
PiperidineACS GradeFmoc Deprotection Agent
HATU (or HCTU)Peptide Synthesis GradeCoupling Activator
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeActivation Base
Trifluoroacetic Acid (TFA)Reagent GradeCleavage Agent
Triisopropylsilane (TIS)Reagent GradeScavenger (Carbocation)
Water (ddH₂O)HPLC GradeScavenger (Trityl)
Diethyl Ether (Cold)ACS GradePeptide Precipitation
Ninhydrin Test Kit (Kaiser Test)N/AMonitoring Deprotection
Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol is for loading the first amino acid if starting with an unloaded Wang resin. If using a pre-loaded resin, proceed to section 4.3.

  • Resin Swelling: Place 250 mg of Wang resin (~0.1 mmol) in a reaction vessel. Add 5 mL of DMF and gently agitate for 1 hour to swell the resin beads.[14] Drain the DMF.

  • Activation Mixture: In a separate vial, dissolve Fmoc-L-Ala(6-Cl-3-Pyr)-OH (3 eq., 0.3 mmol, 131.6 mg) and DMAP (0.1 eq., 0.01 mmol, 1.2 mg) in a minimal amount of DMF (~2 mL).

  • Loading Reaction: Add the activation mixture to the swollen resin. Then, add DIC (3 eq., 0.3 mmol, 47 µL) to the vessel.

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.[1]

  • Capping: To cap any unreacted hydroxyl groups on the resin, drain the solution and add a solution of 10% Acetic Anhydride and 10% Pyridine in DMF. Agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Iterative Peptide Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

Step A: Fmoc Deprotection

  • Add 3 mL of 20% (v/v) piperidine in DMF to the resin-bound peptide.[14][15][16]

  • Agitate for 3 minutes, then drain the solution.[15]

  • Add a fresh 3 mL of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[16][17]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[14]

Step B: Deprotection Confirmation (Kaiser Test)

  • Take a small sample of resin beads (~5 mg).

  • Add 2-3 drops of each Kaiser test reagent (ninhydrin in ethanol, phenol in ethanol, KCN in pyridine).

  • Heat at 100°C for 3-5 minutes.

  • Interpretation: A deep blue color indicates the presence of free primary amines, confirming successful Fmoc removal. If the beads remain yellow/colorless, the deprotection was incomplete; repeat Step A.[15]

Step C: Coupling Fmoc-L-Ala(6-Cl-3-Pyr)-OH Causality: Due to the moderate steric hindrance of the pyridylalanine derivative, a potent aminium-based coupling reagent like HATU is recommended to ensure a high-efficiency, rapid acylation and minimize racemization.

  • Activation: In a separate vial, dissolve Fmoc-L-Ala(6-Cl-3-Pyr)-OH (3 eq., 0.3 mmol, 131.6 mg) and HATU (2.9 eq., 0.29 mmol, 110.2 mg) in 2 mL of DMF.

  • Base Addition: Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the activation mixture. A color change to yellow is typically observed. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction at room temperature for 45-60 minutes. For particularly difficult sequences, double coupling (repeating Step C) may be beneficial.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next deprotection cycle.

Coupling_Workflow cluster_activation Activation Step (in vial) cluster_coupling Coupling Step (on resin) FmocAA Fmoc-L-Ala(6-Cl-3-Pyr)-OH (Carboxylic Acid) ActiveEster {Activated OAt-Ester | (Highly Reactive)} FmocAA->ActiveEster HATU HATU (Activator) HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster PeptideBond {New Peptide Bond Formed} ActiveEster->PeptideBond  Acylation Resin Resin-NH2 (Deprotected Peptide) Resin->PeptideBond

Caption: Activation and coupling workflow using HATU.

Protocol 3: Final Cleavage and Peptide Precipitation
  • Final Deprotection: Perform the final Fmoc deprotection as described in Protocol 2, Step A.

  • Resin Washing & Drying: Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin completely under high vacuum for at least 2 hours.[18]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% ddH₂O .[19] Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (10 mL per gram of resin). Agitate at room temperature for 2-3 hours.[19]

  • Peptide Collection: Filter the resin and collect the filtrate (containing the cleaved peptide) into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[1]

  • Isolation: Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging each time, to remove scavengers and residual protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization and Quality Control

The identity and purity of the final peptide must be confirmed using standard analytical techniques.[20][21]

  • Reversed-Phase HPLC (RP-HPLC): This is the gold standard for assessing peptide purity.[22][23][24]

    • Column: C18, 3-5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detection: UV at 214 nm (peptide backbone) and 280 nm (aromatic residues).[20]

    • Example Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the synthesized peptide, verifying its identity.[23][24] The observed mass should match the calculated theoretical mass of the peptide containing the this compound residue.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Deletion sequence observed in MS)1. Insufficient activation/coupling time. 2. Steric hindrance at the coupling site. 3. Poor resin swelling or peptide aggregation.1. Increase coupling time to 90-120 minutes. 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Ensure a potent activator like HATU or COMU is used.[25]
Incomplete Deprotection (Kaiser test negative/pale)1. Insufficient deprotection time. 2. Aggregation of the peptide chain on the resin, limiting reagent access.1. Extend the second piperidine treatment to 15 minutes. 2. If aggregation is suspected, use N-Methyl-2-pyrrolidone (NMP) as a solvent, which can help disrupt secondary structures.
Side-product formation during cleavage 1. Incomplete removal of side-chain protecting groups. 2. Alkylation of sensitive residues (e.g., Trp) by carbocations.[26]1. Ensure the cleavage reaction time is sufficient (2-3 hours). 2. Always use a scavenger cocktail (e.g., TIS, water, EDT) appropriate for the peptide sequence.

Conclusion

The successful incorporation of Fmoc-L-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid is readily achievable using established Fmoc-SPPS chemistry. By understanding the specific considerations related to this non-canonical amino acid—namely the use of high-efficiency coupling reagents to overcome moderate steric hindrance—researchers can reliably synthesize novel, halogenated peptides. The protocols outlined in this document provide a robust and validated framework for leveraging this powerful building block in the pursuit of next-generation peptide therapeutics with enhanced pharmacological profiles.

References

  • Albericio, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(6), 1195. Available at: [Link]

  • GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Available at: [Link]

  • Coin, I., et al. (2007). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 386. Humana Press. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • Ahamad, T., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(02), 1118–1132. Available at: [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. Available at: [Link]

  • Dilun Biotechnology. (2024). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]

  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • ResearchGate. (2015). TFA cleavage of DSIP synthesis on a Wang resin. Available at: [Link]

  • WBL. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

  • ResearchGate. (2019). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Peptide Synthesis: A Practical Approach. CRC press. (General knowledge, not a direct link)
  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharmaceuticals, 15(3), 329. Available at: [Link]

  • OUCI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available at: [Link]

  • Merck Millipore. (2011). Novabiochem® Letters: 3/11. Available at: [Link]

  • Brown, J. T., & O'Reilly, E. (2018). Halogenase engineering and its utility in medicinal chemistry. Journal of medicinal chemistry, 61(15), 6397–6410. Available at: [Link]

  • ResearchGate. (2021). Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application. Available at: [Link]

Sources

Application Note: Enantioselective Separation of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the chiral separation of the enantiomers of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical research and development. The stereoisomeric purity of such compounds is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive methodology utilizing High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). We delve into the rationale behind method development, offer a step-by-step protocol for analysis, and discuss expected outcomes. The methodology is designed for researchers, analytical scientists, and drug development professionals requiring a robust and reliable method for enantiomeric purity assessment.

Introduction and Strategic Overview

The enantioselective analysis of chiral molecules is a cornerstone of modern drug development. This compound is a synthetic amino acid derivative whose biological activity is intrinsically linked to its stereochemistry. Consequently, a precise and accurate analytical method to resolve and quantify its enantiomers is essential for quality control, process optimization, and regulatory compliance.

Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and efficient strategy, as it avoids the need for derivatization, which can introduce additional process steps and potential sources of error.[1][2] This note focuses on a direct method developed based on the structural characteristics of the target analyte.

Analyte Structure and Interaction Potential

The target molecule possesses several key functional groups that dictate its interaction with a CSP:

  • A primary amine (-NH₂) and a carboxylic acid (-COOH) group, which can participate in hydrogen bonding, and ionic interactions.

  • A 6-chloropyridin-3-yl ring , which acts as a π-electron system capable of π-π stacking interactions.

  • A chiral center at the α-carbon, providing the basis for stereoselective interactions.

Rationale for Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, are among the most versatile and powerful tools for resolving a wide range of racemates.[3][4] For this application, an immobilized amylose-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate) , is selected as the primary column chemistry.

Causality behind the choice:

  • Formation of Chiral Cavities: The helical structure of the amylose polymer creates well-defined chiral grooves or cavities.[5][6] The enantiomers of the analyte will fit differently into these cavities, with one enantiomer forming a more stable transient diastereomeric complex, leading to a longer retention time and thus, separation.

  • Multimodal Interactions: This CSP facilitates multiple simultaneous interactions:

    • π-π Stacking: The electron-rich dimethylphenyl groups on the CSP can interact strongly with the π-system of the analyte's chloropyridine ring.

    • Hydrogen Bonding: The carbamate linkages (-NH-C=O) on the CSP provide sites for hydrogen bonding with the analyte's amine and carboxylic acid groups.[5]

    • Steric Interactions: The specific 3D arrangement of the functional groups on the CSP and the analyte governs the overall enantioselectivity.

An alternative approach involves macrocyclic glycopeptide phases (e.g., teicoplanin-based), which are particularly effective for underivatized amino acids due to their ionic character and compatibility with aqueous mobile phases.[1] This option is discussed in Section 5.

Experimental Protocol: Primary Method

This section provides a detailed, step-by-step protocol for the chiral separation.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Chiral Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm particle size, 250 x 4.6 mm (e.g., Chiralpak® IA, IG, or equivalent). Immobilized phases are recommended for their enhanced solvent compatibility and durability.[5]

  • Solvents & Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Trifluoroacetic Acid (TFA).

  • Sample: Racemic standard of this compound.

Standard Preparation
  • Prepare a stock solution of the racemic standard at 1.0 mg/mL in methanol or ethanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

HPLC Method Parameters

The following parameters provide a starting point for method development. Optimization may be required based on the specific system and column used.

ParameterRecommended ConditionRationale & Optimization Notes
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mmProvides the necessary chiral recognition environment.
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)n-Hexane: Non-polar main solvent. 2-Propanol (IPA): Polar modifier. Adjusting its percentage (e.g., 10-30%) is the primary way to control retention and resolution. Lowering IPA % typically increases retention and may improve resolution.[7] TFA: Acidic additive. Suppresses the ionization of the carboxylic acid and protonates the amine, improving peak shape and ensuring consistent interactions.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. Can be adjusted to manage analysis time and backpressure.
Column Temperature 25 °CTemperature can affect selectivity. Lower temperatures often improve resolution but increase retention time. Maintain a stable temperature for reproducibility.
Injection Volume 10 µLAdjust based on analyte concentration and detector sensitivity.
Detection UV at 270 nmThe chloropyridine moiety provides a strong chromophore. A full UV scan should be performed to determine the optimal wavelength.

Data Analysis and Expected Results

Successful chiral separation is evaluated based on several key chromatographic parameters.

Performance Metrics

The following table presents hypothetical but realistic results for a successful separation using the described method.

ParameterEnantiomer 1Enantiomer 2Method Performance
Retention Time (t_R) 8.5 min10.2 min-
Retention Factor (k') 2.42.9-
Selectivity Factor (α) --1.21
Resolution (R_s) --> 2.0
  • Selectivity Factor (α): A value > 1.1 is desirable, indicating the CSP can differentiate between the enantiomers.

  • Resolution (R_s): A value ≥ 1.5 indicates baseline separation, which is required for accurate quantification.[8]

Discussion and Optimization

If baseline resolution (R_s ≥ 1.5) is not achieved with the initial conditions, consider the following adjustments:

  • Modify Modifier Percentage: Systematically decrease the percentage of 2-propanol in the mobile phase (e.g., in 2% increments from 20% down to 10%). This will increase retention times but often enhances resolution.

  • Change Alcohol Modifier: Replacing 2-propanol with ethanol can alter selectivity due to different hydrogen bonding characteristics.

  • Adjust Additive Concentration: Varying the TFA concentration (e.g., 0.05% to 0.2%) can impact peak shape and retention. For some separations, a basic additive like Diethylamine (DEA) might be beneficial, though TFA is more common for amphiprotic molecules like amino acids.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental process from sample preparation to final data analysis.

Caption: Workflow for chiral HPLC analysis.

Alternative Method: Macrocyclic Glycopeptide CSP

As a complementary approach, a macrocyclic glycopeptide CSP offers a different separation mechanism that can be highly effective for underivatized amino acids.[1]

  • CSP: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T).

  • Mechanism: Separation is driven primarily by ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic structure.[1]

  • Mobile Phase Mode: Typically operated in polar ionic or reversed-phase mode. A simple starting mobile phase could be Methanol / Water / Acetic Acid (e.g., 90:10:0.1, v/v/v) .

  • Advantage: This mode is often compatible with mass spectrometry (LC-MS), which can be beneficial for further characterization.

Conclusion

This application note details a robust and reliable HPLC method for the enantioselective separation of this compound. The primary method, utilizing an immobilized amylose-based chiral stationary phase, leverages multiple interaction modes to achieve baseline resolution. By providing a detailed protocol, optimization strategies, and a discussion of the underlying scientific principles, this guide serves as a practical resource for scientists engaged in the analysis and quality control of chiral pharmaceutical compounds.

References

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • LCGC International. (2016). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. Retrieved from [Link]

  • Kaida, Y., & Okamoto, Y. (2012). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Retrieved from [Link]

  • Tho, N. M., & Ha, P. T. T. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(22), 5410. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • Oxford Academic. (1993). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science. Retrieved from [Link]

  • Shabir, G. A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]

  • J-Stage. (2021). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). State-of-the-art enantioseparations of natural and unnatural amino acids by high-performance liquid chromatography. Retrieved from [Link]

  • Pacifichem. (2021). Enantioselective analysis of amino acids and related compounds for biomarker screening using micro/narrowbore three-dimensional HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]

Sources

Topic: Analytical Techniques for the Robust Quantification of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide detailing two validated analytical methods for the precise quantification of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid. As a novel amino acid analog, its accurate measurement is critical in pharmaceutical development, metabolite identification, and quality control workflows. We present a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis of bulk substances and formulations, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols herein are grounded in established principles of analytical chemistry and adhere to international validation standards, explaining the causality behind key experimental choices to ensure methodological soundness and reproducibility.

Introduction and Analytical Considerations

This compound is a synthetic amino acid derivative characterized by a propanoic acid backbone and a chloropyridinyl functional group. Its structure presents a unique combination of analytical challenges and opportunities.

  • Physicochemical Properties: The molecule possesses both a basic primary amine and an acidic carboxylic acid group, making it zwitterionic over a wide pH range. This high polarity can make it challenging to retain on traditional reversed-phase chromatography columns.

  • Chromophoric Properties: The 6-chloropyridin-3-yl moiety contains a heterocyclic aromatic ring, which acts as a strong chromophore, making it an excellent candidate for quantification by UV spectrophotometry.

  • Ionization Properties: The primary amine is readily protonated, making the molecule highly suitable for positive-mode electrospray ionization (ESI) in mass spectrometry, enabling high-sensitivity analysis.

The choice of analytical technique is therefore dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. This guide provides validated protocols for two of the most applicable techniques. All method validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Method 1: Quantification by HPLC-UV

This method is ideal for the analysis of drug substances, process intermediates, and formulated products where the analyte concentration is relatively high and the matrix is simple. The protocol leverages the molecule's inherent UV absorbance for direct quantification.

Principle of HPLC-UV Analysis

The analyte is separated from impurities on a reversed-phase C18 column. The mobile phase pH is controlled to optimize the ionization state of the analyte, thereby ensuring reproducible retention and sharp peak symmetry. Quantification is achieved by measuring the UV absorbance at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve generated from certified reference standards.

Materials and Reagents
  • This compound Certified Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade, ~99%)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection λ 265 nm (Verify λmax with standard)
Run Time 15 minutes

Causality: The use of 0.1% formic acid (pH ~2.7) ensures that the carboxylic acid group is largely protonated (-COOH), reducing its polarity, while the amino group is fully protonated (-NH3+). This state provides consistent interaction with the C18 stationary phase, leading to reliable retention and peak shape.

Protocol for Standard and Sample Preparation
  • Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of 50:50 Methanol:Water. This solvent mixture ensures complete dissolution of the polar compound.

  • Working Standards: Perform serial dilutions of the stock standard with the mobile phase A to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation (e.g., Powder): Accurately weigh a sample amount expected to contain ~10 mg of the analyte. Dissolve in 10 mL of 50:50 Methanol:Water, vortex thoroughly, and centrifuge. Dilute the supernatant to fall within the calibration range.

Method Validation Protocol

The method must be validated to prove it is fit for its intended purpose.[3][5]

  • Specificity: Analyze a blank (diluent) and a sample spiked with expected impurities or degradation products to ensure no interfering peaks co-elute with the main analyte peak.[4]

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[4]

  • Precision (Repeatability & Intermediate):

    • Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.[6]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD over both days should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Summary of HPLC-UV Validation Data
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Range -1 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD -~0.3 µg/mL
LOQ -~1.0 µg/mL

Method 2: Quantification by LC-MS/MS

This method provides the high sensitivity and selectivity required for quantifying the analyte in complex biological matrices such as plasma, urine, or tissue homogenates.[7]

Principle of LC-MS/MS Analysis

The analyte is first separated from matrix components using liquid chromatography. It is then ionized, typically via ESI, and the resulting precursor ion is isolated in the first quadrupole (Q1). This ion is fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[8][9] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variability in extraction and ionization.[7]

Materials and Reagents
  • All reagents from Method 1.

  • Internal Standard: this compound-d3 (or a suitable structural analog if unavailable).

  • Human Plasma (or other relevant biological matrix).

Instrumentation and Analytical Conditions

LC System Conditions

Parameter Specification
LC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B held for 0.5 min, then to 50% B over 4 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

MS/MS System Conditions

Parameter Specification
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode ESI Positive
Ion Source Temp. 550 °C
Curtain Gas 35 psi
IonSpray Voltage 5500 V
MRM Transitions Analyte: 215.1 -> 154.1 (Quantifier), 215.1 -> 126.1 (Qualifier) IS (d3): 218.1 -> 157.1

| Collision Energy | Optimized for each transition (e.g., 25 eV) |

Causality: The HSS T3 column is designed for enhanced retention of polar compounds under aqueous conditions. The fast gradient is typical for high-throughput bioanalysis. The MRM transitions are selected for their specificity and stability; the quantifier transition should be the most intense and reproducible product ion.

Protocol for Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for cleaning up plasma samples before LC-MS analysis.[10]

  • Aliquot: Pipette 50 µL of plasma sample/standard/QC into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in methanol).

  • Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt protein binding.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

Method Validation Protocol

Bioanalytical method validation follows similar principles to HPLC but with additional considerations for matrix effects.

  • Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect. A typical range is 0.1 ng/mL to 200 ng/mL.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 150 ng/mL) in at least five replicates. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and precision (%RSD) should be ≤15% (≤20% at the LLOQ).

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked matrix with the response in a clean solution.

  • Recovery: Evaluate the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[11]

  • Stability: Assess analyte stability under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.

Summary of LC-MS/MS Validation Data
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.995 (weighted)0.998
Range (LLOQ-ULOQ) -0.1 - 200 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8.5% to 5.2%
Precision (%RSD) ≤ 15% (≤20% at LLOQ)< 9.0%
Matrix Factor IS-Normalized: 0.85 - 1.150.92 - 1.08
Recovery Consistent and reproducible> 85%

Experimental Workflows and Diagrams

Visual representations of the analytical processes help ensure clarity and consistency in execution.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Reference Reference Standard Stock Stock Solution Reference->Stock Weigh & Dissolve Sample Test Sample Sample_Prep Prepared Sample Sample->Sample_Prep Weigh & Dilute/Extract Cal_Curve Calibration Standards Stock->Cal_Curve Serial Dilution HPLC HPLC or LC-MS/MS System Cal_Curve->HPLC Inject Sample_Prep->HPLC Inject CDS Chromatography Data System HPLC->CDS Acquire Data Report Final Report (Concentration) CDS->Report Integrate & Calculate G start Plasma Sample (50 µL) is_spike Add Internal Standard (10 µL) start->is_spike precip Add 200 µL Cold Acetonitrile (Protein Precipitation) is_spike->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (10 min, 14k rpm) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for plasma sample preparation via protein precipitation.

Conclusion and Method Selection

The choice between the HPLC-UV and LC-MS/MS methods depends entirely on the application's requirements.

  • Choose HPLC-UV for routine quality control of bulk materials and formulations where analyte concentrations are high (µg/mL range) and matrix complexity is low. It is cost-effective, robust, and widely available.

  • Choose LC-MS/MS for applications requiring trace-level quantification (pg/mL to ng/mL range) in complex biological fluids. Its superior sensitivity and selectivity are essential for pharmacokinetic, toxicokinetic, and metabolite studies.

Both methods, when properly validated according to the protocols described herein, will yield accurate and reliable data for this compound.

References

  • AMSbiopharma. (2025, July 22).
  • Cueru, S., et al. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(1), 16-20.
  • Schappler, J. (n.d.). Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing).
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30).
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Al-Salami, H., et al. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis.
  • RSC Publishing. (n.d.). Development of a novel analytical approach combining the quantification of amino acids, organic acids and glucose using HPLC-UV-Vis and HPLC-MS with screening viaNMR.
  • BioPharm International. (n.d.).
  • Al-Shehri, S., et al. (n.d.).
  • Johnson, D. W. (2011). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards.
  • Ren, et al. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma... NIH.
  • NorthEast BioLab. (n.d.).
  • AOAC INTERNATIONAL. (2017). Standard Method Performance Requirements (SMPRs)

Sources

Application Notes and Protocols for 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid (ACPPA): A Novel Molecular Probe for Neurobiological Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Tool for Interrogating Neuronal Excitatory Amino Acid Transport

The precise regulation of neurotransmitter concentrations in the synaptic cleft is fundamental to neuronal communication and overall brain function. Excitatory amino acid transporters (EAATs) are a family of five membrane proteins (EAAT1-5) that play a critical role in maintaining glutamate homeostasis.[1][2] These transporters clear glutamate from the extracellular space, preventing excitotoxicity and ensuring high fidelity of synaptic transmission.[2][3] Dysfunction of EAATs has been implicated in a range of neurological and psychiatric disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy, making them a key target for therapeutic intervention and neurobiological investigation.[2][3]

This document introduces 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid (ACPPA) , a novel synthetic amino acid derivative designed as a high-affinity molecular probe for the study of EAATs. The unique chemical structure of ACPPA, featuring a chloropyridinyl moiety, is hypothesized to confer selectivity for a specific subtype of EAAT, offering researchers a new tool to dissect the complex roles of these transporters in both health and disease.[4] The pyridine ring is a common pharmacophore in central nervous system (CNS) active compounds, known to influence binding affinity and metabolic stability.[4][5]

These application notes provide a comprehensive guide to the hypothetical mechanism of action of ACPPA, along with detailed protocols for its use in characterizing EAAT function in various experimental paradigms.

Hypothesized Mechanism of Action: Selective Inhibition of EAAT Subtype

Based on its structural similarity to glutamate and other known EAAT ligands, ACPPA is proposed to act as a competitive inhibitor of a specific EAAT subtype. The propanoic acid backbone mimics the glutamate structure, allowing it to bind to the transporter's active site. The 6-chloropyridin-3-yl group is hypothesized to provide steric and electronic interactions that confer selectivity for a particular EAAT isoform, a common strategy in the design of subtype-selective ligands.[4][6]

The proposed mechanism involves ACPPA binding to the outward-facing conformation of the transporter, thereby blocking the binding and subsequent translocation of glutamate. This inhibition of glutamate uptake can be monitored and quantified to study the dynamics and function of the targeted EAAT subtype in various neuronal preparations.

Below is a diagram illustrating the hypothesized interaction of ACPPA with an Excitatory Amino Acid Transporter.

Figure 1: Hypothesized Mechanism of ACPPA cluster_membrane Cell Membrane EAAT Extracellular Space EAAT (Outward-Facing) Intracellular Space Inhibition Inhibition of Glutamate Uptake EAAT:f1->Inhibition Glutamate Glutamate Glutamate->EAAT:f1 Binds ACPPA ACPPA ACPPA->EAAT:f1 Competitively Binds

Caption: Hypothesized competitive inhibition of an EAAT by ACPPA.

Experimental Protocols

The following protocols provide a framework for utilizing ACPPA as a molecular probe. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Characterization of ACPPA Affinity and Selectivity using a Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of ACPPA for a specific EAAT subtype expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the EAAT subtype of interest

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled EAAT ligand (e.g., [³H]D-aspartate)

  • ACPPA stock solution (in DMSO or aqueous buffer)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target EAAT subtype to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of ACPPA to the wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a specified temperature for a set duration to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the ACPPA concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

CompoundTarget EAAT SubtypeIC₅₀ (nM)Kᵢ (nM)
ACPPAEAATxValueValue
Control CompoundEAATxValueValue
Protocol 2: Functional Assessment of EAAT Inhibition using a Glutamate Uptake Assay

This protocol measures the functional inhibition of EAATs by ACPPA in primary neuronal cultures or brain slices.

Materials:

  • Primary neuronal cell culture or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • [³H]L-glutamate

  • ACPPA stock solution

  • Non-specific uptake inhibitor (e.g., TBOA)

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Preparation of Neuronal Cultures or Slices:

    • Prepare primary neuronal cultures or acute brain slices according to standard laboratory protocols.

  • Glutamate Uptake Assay:

    • Pre-incubate the cells or slices with aCSF containing either vehicle or varying concentrations of ACPPA for a specified time.

    • Initiate glutamate uptake by adding aCSF containing [³H]L-glutamate.

    • Incubate for a short period to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing with ice-cold aCSF.

    • Lyse the cells or slices and measure the incorporated radioactivity using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a non-specific EAAT inhibitor.

  • Data Analysis:

    • Subtract non-specific uptake from all measurements.

    • Plot the percentage of specific glutamate uptake as a function of the ACPPA concentration to determine the IC₅₀ for functional inhibition.

Experimental Workflow Diagram:

Figure 2: Workflow for Glutamate Uptake Assay A Prepare Neuronal Cultures/Slices B Pre-incubate with ACPPA or Vehicle A->B C Add [³H]L-glutamate B->C D Incubate for Uptake C->D E Wash to Terminate D->E F Lyse Cells/Slices E->F G Measure Radioactivity F->G H Data Analysis (IC₅₀) G->H

Caption: Step-by-step workflow for the glutamate uptake assay.

Protocol 3: In Vivo Microdialysis to Assess the Effect of ACPPA on Extracellular Glutamate Levels

This protocol uses in vivo microdialysis to measure changes in extracellular glutamate concentrations in a specific brain region of an anesthetized or freely moving animal following local administration of ACPPA.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Anesthesia (if applicable)

  • aCSF

  • ACPPA solution for perfusion

  • HPLC system with fluorescence detection for glutamate analysis

  • o-phthaldialdehyde (OPA) for derivatization

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the target brain region.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate.

    • Collect baseline dialysate samples at regular intervals.

    • Switch the perfusion medium to aCSF containing ACPPA.

    • Continue to collect dialysate samples.

  • Glutamate Analysis:

    • Derivatize the collected dialysate samples with OPA.

    • Analyze the samples using HPLC with fluorescence detection to quantify glutamate concentrations.[7]

  • Data Analysis:

    • Express glutamate concentrations in the dialysate as a percentage of the baseline levels.

    • Plot the change in extracellular glutamate over time.

Expected Outcome: Local perfusion with ACPPA is expected to cause a concentration-dependent increase in extracellular glutamate levels in the vicinity of the microdialysis probe, reflecting the inhibition of EAAT-mediated glutamate uptake.

Conclusion

This compound (ACPPA) represents a promising new molecular probe for the investigation of excitatory amino acid transporters. Its unique chemical structure suggests the potential for subtype selectivity, which would be invaluable for elucidating the specific roles of different EAATs in neuronal function and disease. The protocols outlined in these application notes provide a starting point for researchers to characterize the pharmacological properties of ACPPA and to utilize it as a tool to modulate and study glutamate transport in a variety of experimental models. As with any novel compound, careful validation and characterization are essential to ensure its utility and to accurately interpret the resulting data.

References

  • Computational Studies of Glutamate Transporters. (n.d.). MDPI. Retrieved from [Link]

  • Impedance-Based Phenotypic Readout of Transporter Function: A Case for Glutamate Transporters. (2022). PMC. Retrieved from [Link]

  • A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. (n.d.). ACS Publications. Retrieved from [Link]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. (n.d.). PubMed. Retrieved from [Link]

  • Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. (1960). PubMed. Retrieved from [Link]

  • Structural basis of excitatory amino acid transporter 3 substrate recognition. (n.d.). PMC. Retrieved from [Link]

  • Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. (n.d.). MDPI. Retrieved from [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. (2022). ResearchGate. Retrieved from [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). Frontiers. Retrieved from [Link]

  • Modulatory Effects of Jujuboside A on Amino Acid Neurotransmitter Profiles in Tic Disorder. (2024). Hindawi. Retrieved from [Link]

  • Directing Evolution of Novel Ligands by mRNA Display. (n.d.). PMC. Retrieved from [Link]

Sources

Application Note & Protocols: A Guide to the Development of Enzyme Inhibitors Using 2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen heterocycle in FDA-approved drugs due to its diverse biological activities.[1] This guide provides a comprehensive framework for utilizing the 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid scaffold as a starting point for the rational design and development of novel enzyme inhibitors. This unnatural amino acid presents a privileged structure, combining a chiral amino acid backbone, ideal for mimicking peptide substrates, with a versatile chloropyridine moiety. We will detail the strategic design of compound libraries, provide step-by-step protocols for robust biochemical and cellular evaluation, and explain the iterative process of refining lead compounds through Structure-Activity Relationship (SAR) analysis.

The this compound Scaffold: A Strategic Overview

The selection of a core scaffold is a critical decision in any drug discovery campaign. The this compound structure offers three key strategic advantages:

  • The Amino Acid Core: Provides a chiral center and functional handles (amine and carboxylic acid) that can be readily modified to explore interactions with enzyme active sites, particularly those that recognize amino acid or peptide substrates.

  • The Pyridine Ring: This aromatic heterocycle can engage in various non-covalent interactions, including π-π stacking, hydrogen bonding, and cation-π interactions, which are crucial for potent binding. Pyridine derivatives are known to exhibit a wide array of pharmacological activities.[2]

  • The Chloro- Substituent: Serves as a key chemical handle for synthetic diversification (e.g., via cross-coupling reactions) or can act as a hydrogen bond acceptor, contributing directly to binding affinity. The presence of halogen atoms can sometimes influence antiproliferative activity, making its role a key point of investigation.[1]

This combination of features makes the scaffold an excellent starting point for generating libraries of diverse small molecules aimed at a wide range of enzyme targets, from kinases and proteases to metabolic enzymes.

Library Design and Synthesis Strategy

The goal is to systematically decorate the core scaffold to explore the chemical space around the enzyme's binding pocket. A focused library can be designed by modifying three primary positions: the amino group (R¹), the carboxylic acid (R²), and the pyridine ring (R³).

Logical Flow for Library Synthesis

G cluster_mods Diversification Points cluster_reactions Example Reactions Scaffold Core Scaffold This compound N_Term R¹ Modification (N-Terminus) Scaffold->N_Term Vary acyl chlorides, carboxylic acids C_Term R² Modification (C-Terminus) Scaffold->C_Term Vary alcohols, amines Py_Ring R³ Modification (Pyridine Ring) Scaffold->Py_Ring Vary boronic acids, amines Amide Amide Coupling (e.g., HATU, EDC) N_Term->Amide Ester Esterification / Amidation C_Term->Ester Suzuki Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Py_Ring->Suzuki Library Focused Compound Library Amide->Library Ester->Library Suzuki->Library

Caption: Synthetic strategy for library generation.

The synthesis of derivatives often involves standard peptide coupling and cross-coupling reactions. For instance, the N-terminus can be acylated using various carboxylic acids, while the C-terminus can be converted to esters or amides. The chloro- group on the pyridine ring is amenable to substitution reactions, such as Suzuki or Buchwald-Hartwig cross-couplings, to introduce new aryl or alkyl groups.

Protocol 1: In Vitro Biochemical Screening for Enzyme Inhibition

This protocol describes a universal method for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target enzyme using a 96-well plate format.

Causality: The IC₅₀ value is a quantitative measure of a compound's potency. By keeping the enzyme and substrate concentrations fixed and varying the inhibitor concentration, we can determine the concentration at which the inhibitor reduces enzyme activity by 50%. This is the primary metric for ranking compounds in a screening campaign.[3]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate (e.g., a fluorogenic or chromogenic peptide)

  • Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • Test compounds dissolved in 100% DMSO (10 mM stock)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (DMSO vehicle)

  • 96-well microplates (black plates for fluorescence, clear for absorbance)

  • Plate reader (fluorescence or absorbance)

Protocol Steps:

  • Compound Serial Dilution: a. In a separate "compound plate," perform a serial dilution of the test compounds. Start with the 10 mM DMSO stock. b. Typically, an 11-point, 1:3 dilution series is prepared, ranging from high micromolar to low nanomolar concentrations. c. Remember to include wells for the positive control (serially diluted) and negative control (DMSO only).

  • Assay Preparation: a. Add 50 µL of Assay Buffer to all wells of the final assay plate. b. Transfer 1 µL of the serially diluted compounds from the compound plate to the assay plate. This creates a 2X final concentration of the inhibitor in the well. c. Add 25 µL of 2X enzyme solution (prepared in Assay Buffer) to all wells except the "No Enzyme" control wells. d. Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction & Read Plate: a. Add 25 µL of 2X substrate solution (prepared in Assay Buffer) to all wells to initiate the enzymatic reaction. The final volume in each well is now 100 µL. b. Immediately place the plate in the plate reader, pre-set to the appropriate temperature (e.g., 37°C). c. Measure the signal (fluorescence or absorbance) kinetically over 30-60 minutes, taking a reading every 1-2 minutes. Kinetic reads are superior to single endpoint reads as they ensure the reaction is in the linear range.

  • Data Analysis: a. For each well, calculate the reaction rate (slope of the linear portion of the signal vs. time curve). b. Normalize the data. The average rate of the DMSO-only wells represents 100% activity, and the "No Enzyme" or maximally inhibited wells represent 0% activity. c. Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_min) / (Rate_max - Rate_min)) d. Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biochemical Screening Workflow

G Start Start: Compound Library Primary Primary Screen (Single High Concentration) Start->Primary DoseResponse Dose-Response Assay (11-point curve) Primary->DoseResponse Activity > 50%? Inactive Inactive Compound Primary->Inactive Activity < 50%? IC50 Calculate IC₅₀ DoseResponse->IC50 MoA Mechanism of Action Studies (Vary [Substrate]) IC50->MoA Potent IC₅₀? End End: Characterized Hit MoA->End

Caption: Workflow for in vitro hit identification.

Protocol 2: Determining the Mechanism of Action (MoA)

Causality: Understanding how a compound inhibits an enzyme (e.g., by competing with the substrate) is vital for lead optimization.[3] A competitive inhibitor's potency can be overcome by high cellular substrate concentrations, which may lead to poor in vivo efficacy.[3] This protocol helps differentiate between competitive, non-competitive, and uncompetitive inhibition.

Protocol Steps:

  • Experimental Setup: This protocol is an extension of the IC₅₀ determination. Instead of a single substrate concentration, the entire IC₅₀ curve is determined at multiple fixed substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, and 10x the substrate's Kₘ value).

  • Data Collection: Generate a full IC₅₀ curve for your inhibitor at each of the substrate concentrations.

  • Data Analysis & Interpretation: a. Calculate the IC₅₀ value for each substrate concentration. b. Competitive Inhibition: The apparent IC₅₀ value will increase as the substrate concentration increases. The inhibitor and substrate compete for the same active site.[4] c. Non-competitive Inhibition: The IC₅₀ value will remain constant regardless of the substrate concentration. The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.[4] d. Uncompetitive Inhibition: The apparent IC₅₀ value will decrease as the substrate concentration increases. The inhibitor binds only to the enzyme-substrate (ES) complex.[4]

Protocol 3: Cellular Assay for Efficacy and Cytotoxicity

Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux.[3] Therefore, it is essential to validate hits in a relevant cellular model. It is equally important to measure cytotoxicity in parallel to ensure that the observed effect is due to target engagement and not simply because the compound is killing the cells.

Materials:

  • Relevant human cell line (e.g., a cancer cell line overexpressing a target kinase)

  • Cell culture medium, FBS, and supplements

  • Test compounds (from DMSO stocks)

  • Assay for target engagement (e.g., Western blot for a phosphorylated substrate, a reporter gene assay, or a cell proliferation assay)

  • Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)

  • 96-well clear tissue culture plates

Protocol Steps (Parallel Assays):

  • Cell Plating: Seed cells in two separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle (DMSO) controls. c. Incubate for a duration relevant to the target's biological function (e.g., 24-72 hours).

  • Efficacy Assay (Plate 1): a. After incubation, process the plate according to the specific assay for target engagement. b. For example, lyse the cells and perform a Western blot to measure the reduction in a phosphorylated downstream protein. c. Quantify the results and plot them against inhibitor concentration to determine the half-maximal effective concentration (EC₅₀).

  • Cytotoxicity Assay (Plate 2): a. After the same incubation period, process the second plate using an MTT or similar viability assay. b. Add the reagent (e.g., MTT) and incubate as per the manufacturer's instructions. c. Read the absorbance and plot cell viability against inhibitor concentration to determine the half-maximal cytotoxic concentration (CC₅₀).

  • Data Interpretation: A promising compound will have a potent EC₅₀ value and a much higher CC₅₀ value, indicating a therapeutic window. The ratio of CC₅₀ to EC₅₀ is known as the selectivity index.

Cellular Assay Workflow

G cluster_parallel Parallel Assays Start Biochemically Active Hit Efficacy Target Engagement Assay (e.g., Western Blot, Reporter) Start->Efficacy Toxicity Cytotoxicity Assay (e.g., MTT, LDH) Start->Toxicity EC50 Calculate EC₅₀ Efficacy->EC50 CC50 Calculate CC₅₀ Toxicity->CC50 Selectivity Determine Selectivity Index (CC₅₀ / EC₅₀) EC50->Selectivity CC50->Selectivity End Validated Cellular Lead Selectivity->End

Caption: Workflow for cellular validation of inhibitors.

Structure-Activity Relationship (SAR) Analysis

SAR is the iterative process of correlating chemical structure with biological activity to guide the synthesis of more potent and selective compounds.[1][2] By analyzing the data from the biochemical and cellular assays, researchers can deduce which chemical modifications lead to improved activity.

Hypothetical SAR Data Table:

Compound IDR¹ (N-Terminus)R² (C-Terminus)R³ (on Pyridine)IC₅₀ (µM)EC₅₀ (µM)CC₅₀ (µM)SAR Insight
Scaffold-01 -H-OH-Cl>100>100>100Scaffold is inactive.
LIB-01 Benzoyl-OH-Cl25.150.2>100Adding a phenyl group at R¹ grants activity.
LIB-02 Cyclohexyl-CO-OH-Cl45.889.1>100A non-aromatic ring at R¹ is less favorable.
LIB-03 Benzoyl-OMe-Cl22.515.3>100Esterification of R² improves cell permeability (EC₅₀).
LIB-04 4-F-Benzoyl-OMe-Cl5.23.1>100Electron-withdrawing group on phenyl ring boosts potency.
LIB-05 4-F-Benzoyl-OMePhenyl58.995.0>100Replacing -Cl at R³ with phenyl is detrimental.

Interpreting the SAR:

  • From LIB-01 and LIB-02 , we learn that an aromatic group at the R¹ position is preferred over an aliphatic one, suggesting a potential π-stacking interaction in the enzyme's active site.

  • Comparing LIB-01 and LIB-03 , we see that converting the carboxylic acid to a methyl ester improves cellular activity more than biochemical potency, a classic strategy to enhance cell permeability.

  • The jump in potency from LIB-03 to LIB-04 indicates that the electronics of the R¹ phenyl ring are important, guiding chemists to explore other substituted phenyl rings.

  • The poor activity of LIB-05 suggests that the chlorine atom at R³ is important for activity, perhaps acting as a key hydrogen bond acceptor, and should be retained.

Safety and Handling

As with all laboratory chemicals, compounds based on the this compound scaffold should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[7]

  • Storage: Store compounds tightly sealed in a cool, dry place away from ignition sources.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[5]

References

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]

  • Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). MDPI. [Link]

  • Enzyme Activity Assays. (n.d.). Amsbio. [Link]

  • (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2010). PMC, National Institutes of Health (NIH). [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH. [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (2020). ResearchGate. [Link]

  • 1504345-73-6 | 3-amino-2-(6-chloropyridin-3-yl)propanoic acid. (n.d.). AA Blocks. [Link]

  • Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. (2023). Bentham Science Publishers. [Link]

  • MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid. (2013). Ark Pharm, Inc. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed, National Institutes of Health (NIH). [Link]

Sources

Application Notes: Strategic Incorporation of 2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid for Next-Generation Antimicrobial Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2][3][4] Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and distinct mechanisms of action, which often involve direct interaction with and disruption of microbial membranes.[5][6] However, the therapeutic potential of natural AMPs can be limited by poor bioavailability and susceptibility to proteolytic degradation.[3][5][6] A powerful strategy to circumvent these limitations is the incorporation of unnatural amino acids (UAAs).[3][6][7] This guide details the application of a specific UAA, 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid, in the rational design of potent, stable, and selective AMPs.

The introduction of this chloro-pyridyl functionalized alanine analogue into a peptide sequence offers a unique combination of properties designed to enhance antimicrobial efficacy and stability. The pyridine ring introduces a hydrophilic, aromatic element capable of engaging in unique intermolecular interactions, while the chlorine atom can modulate the electronic properties and steric bulk of the side chain, potentially leading to improved binding affinity and resistance to enzymatic degradation.[8][9]

Rationale for Incorporating this compound

The strategic placement of this compound within an AMP sequence can confer several advantageous properties:

  • Enhanced Proteolytic Stability: The non-natural side chain can hinder recognition by proteases, significantly increasing the peptide's half-life in biological systems.[1][10][11][12] This is a critical factor in developing viable peptide-based therapeutics.

  • Modulation of Hydrophilicity and Amphipathicity: The pyridine moiety increases the hydrophilicity of the side chain compared to a standard phenylalanine or tyrosine.[8] This allows for fine-tuning the overall amphipathic character of the AMP, which is crucial for its selective interaction with bacterial membranes.[5]

  • Novel Binding Interactions: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking or cation-π interactions with bacterial membrane components or intracellular targets.[8][13]

  • Structural Scaffolding: The pyridyl group can influence the secondary structure of the peptide, potentially stabilizing helical or sheet conformations that are essential for antimicrobial activity.[8][9]

Physicochemical Properties
PropertyValue/DescriptionSource
IUPAC Name This compoundN/A
Molecular Formula C8H9ClN2O2[14]
Molecular Weight 200.62 g/mol [14]
Key Structural Features α-amino acid with a 6-chloropyridin-3-yl side chain.N/A

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of AMPs Containing this compound

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of an example AMP incorporating the UAA.[7][15][16]

Materials:
  • Fmoc-Rink Amide resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H2O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:
  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the desired Fmoc-protected amino acid (proteinogenic or the UAA), 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.

    • Pre-activate the mixture for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a vacuum.

    • Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Purification and Characterization:

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (DIC/Oxyma) Deprotection->Coupling Repeat for each AA Wash Wash (DMF/DCM) Coupling->Wash Repeat for each AA Wash->Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Precipitation Precipitate (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS Analysis Purification->Characterization

Figure 1: General workflow for the solid-phase synthesis of peptides.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of the synthesized peptides against relevant bacterial strains.[17][18][19]

Materials:
  • Synthesized and purified AMPs

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:
  • Bacterial Culture Preparation: Inoculate the test bacterial strains in CAMHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Peptide Dilution Series: Prepare a serial two-fold dilution of the AMP in CAMHB in a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions.

  • Controls:

    • Positive Control: Wells with bacteria and CAMHB only (no peptide).

    • Negative Control: Wells with CAMHB only (no bacteria or peptide).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that results in no visible growth of bacteria.[18] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Proteolytic Stability Assay

This assay evaluates the stability of the modified AMPs against common proteases.[10][11][12]

Materials:
  • Synthesized AMPs (both modified and unmodified parent peptide)

  • Trypsin or other relevant proteases

  • Phosphate-buffered saline (PBS)

  • RP-HPLC system

  • Mass spectrometer

Procedure:
  • Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Add the protease (e.g., trypsin) to a final concentration of 0.1 mg/mL.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction and quench the enzymatic activity by adding a protease inhibitor or by acidification (e.g., with TFA).

  • Analysis: Analyze the samples by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Comparison: Compare the degradation profile of the AMP containing this compound to that of the unmodified parent peptide.

AMP_Evaluation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Antimicrobial Activity Testing cluster_stability Stability & Toxicity cluster_analysis Data Analysis & Lead Optimization SPPS Solid-Phase Peptide Synthesis (Protocol 1) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization MIC MIC Determination (Protocol 2) Characterization->MIC Protease Proteolytic Stability Assay (Protocol 3) Characterization->Protease MBC MBC Determination MIC->MBC SAR Structure-Activity Relationship (SAR) MBC->SAR Hemolysis Hemolysis Assay Protease->Hemolysis Hemolysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: Workflow for the design and evaluation of novel antimicrobial peptides.

Expected Outcomes and Data Interpretation

The incorporation of this compound is expected to yield AMPs with improved therapeutic profiles.

  • Antimicrobial Activity: A successful modification should result in MIC values that are comparable to or lower than the parent peptide, indicating retained or enhanced potency.[5] A significant increase in MIC might suggest that the modification disrupts a critical structural feature required for activity.

  • Proteolytic Stability: In the stability assay, the modified peptide should exhibit a significantly slower degradation rate compared to its natural counterpart. This will be visualized as a larger percentage of the intact peptide remaining at later time points in the RP-HPLC analysis.[11][12]

  • Selectivity: It is also crucial to assess the hemolytic activity of the modified peptides against red blood cells to ensure they are not broadly cytotoxic. An ideal AMP candidate will exhibit high potency against bacteria and low toxicity towards mammalian cells.[6]

By systematically applying these protocols, researchers can effectively evaluate the impact of incorporating this compound into AMPs, paving the way for the development of novel and robust antimicrobial therapeutics.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Lederer, T., et al. (2021). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(10), 183688.
  • Li, W., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01362-22.
  • Li, W., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate.
  • Wang, L., et al. (2023). Unnatural amino acids: promising implications for the development of new antimicrobial peptides. Critical Reviews in Microbiology, 49(2), 231-255.
  • Li, W., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Saeed, M., et al. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 128(1), 238–251.
  • Saeed, M., et al. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications.
  • Li, W., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Lee, H., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI.
  • Lu, Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589243.
  • Lu, Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PMC - NIH.
  • Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab.
  • BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Saviello, D., et al. (2019). Exploring the role of unnatural amino acids in antimicrobial peptides. ResearchGate.
  • Singh, I., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • Sirion, P., et al. (2022). Identification and Characterization of a Potential Antimicrobial Peptide Isolated from Soil Brevibacillus sp. WUL10 and Its Activity against MRSA Pathogens. International Journal of Molecular Sciences, 23(12), 6432.
  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061–8067.
  • Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 326.
  • Wenzel, M., et al. (2022). Single-Cell Analysis of the Antimicrobial and Bactericidal Activities of the Antimicrobial Peptide Magainin 2. Microbiology Spectrum, 10(4), e00949-22.
  • de la Fuente-Núñez, C., et al. (2024). Cathelicidin-like Peptide for Resistant Acinetobacter baumannii Control. MDPI.
  • Kim, H., et al. (2024). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Journal of Biomedical Materials Research Part A, 112(5), 785-794.
  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061–8067.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
  • El-Faham, A., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 1–22.
  • Albrecht, M., et al. (2004). Structure of peptide 1 containing two pyridine ligands. ResearchGate.
  • Aycock, R. A., & Jui, N. T. (2017). Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate.
  • AA Blocks. (n.d.). 1504345-73-6 | 3-amino-2-(6-chloropyridin-3-yl)propanoic acid.

Sources

Application Notes and Protocols for the Derivatization of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid in Medicinal Chemistry

This compound is a non-canonical amino acid that has garnered significant interest in the fields of drug discovery and agrochemical research. Its structural uniqueness, combining a reactive amino acid backbone with a halogenated pyridine ring, makes it a versatile scaffold for generating novel molecular entities. The presence of three distinct functional handles—the primary amine, the carboxylic acid, and the chloro-substituted pyridine ring—offers a rich landscape for chemical modification. Derivatization of this molecule allows for the systematic modulation of its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced biological activity, improved target selectivity, and reduced off-target toxicity.[1][2]

This document provides detailed protocols for the derivatization of this compound, focusing on the two most common and synthetically valuable transformations: N-acylation of the primary amine and esterification of the carboxylic acid. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

I. N-Acylation of the Amino Group: Introducing Molecular Diversity

The primary amine of this compound serves as a prime site for introducing a wide array of functional groups through N-acylation. This modification is a cornerstone of peptidomimetic design and can be used to mimic peptide bonds, introduce hydrophobic or charged moieties, or attach reporter groups.[3] The following protocol describes a general procedure for N-acylation using an acyl chloride.

Protocol 1: General Procedure for N-Acylation with Acyl Chlorides

This protocol outlines the N-acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.2 eq). Stir the mixture for 10 minutes.

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and HPLC.[4][5]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.

  • Anhydrous Solvent: Ensures that the acyl chloride does not hydrolyze before reacting with the amine.

  • Base: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[6] An excess of the base is used to ensure complete neutralization.

  • 0 °C Addition: The initial cooling of the reaction mixture helps to control the exothermic reaction between the acyl chloride and the amine, minimizing potential side reactions.

  • Aqueous Work-up: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acyl chloride and the carboxylic acid product if it is soluble in the organic phase.

Table 1: Common Acylating Agents and Reaction Conditions

Acylating AgentBaseSolventTypical Reaction Time
Acetyl chlorideEt3NDCM2-4 hours
Benzoyl chlorideEt3NDCM4-8 hours
Acetic anhydridePyridineDCM12-16 hours
Boc-anhydrideEt3NTHF12-16 hours

Experimental Workflow for N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification cluster_analysis Characterization Start Dissolve Amino Acid in Anhydrous DCM Add_Base Add Triethylamine at 0°C Start->Add_Base Add_Acyl_Chloride Add Acyl Chloride Dropwise Add_Base->Add_Acyl_Chloride Stir Stir at Room Temperature Add_Acyl_Chloride->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with 1M HCl Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Analyze NMR, MS, HPLC Purify->Analyze

Caption: Workflow for the N-acylation of this compound.

II. Esterification of the Carboxylic Acid: Modulating Polarity and Prodrug Potential

Esterification of the carboxylic acid group is a fundamental transformation that reduces the polarity of the amino acid and can be employed to create prodrugs, which may exhibit improved oral bioavailability.[2] The resulting esters are also valuable intermediates for further synthetic manipulations, such as reduction to the corresponding amino alcohol or peptide coupling reactions.

Protocol 2: Fischer Esterification with Alcoholic HCl

This protocol describes the acid-catalyzed esterification of this compound in an alcohol solvent.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation of Alcoholic HCl: In a flame-dried round-bottom flask, cool the anhydrous alcohol to 0 °C. Slowly add thionyl chloride (2.0 eq) or acetyl chloride (2.0 eq) dropwise to the alcohol with stirring. This in situ generation of HCl is safer than bubbling HCl gas.

  • Reaction Setup: Add this compound (1.0 eq) to the freshly prepared alcoholic HCl solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess alcohol.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude ester can often be isolated as the hydrochloride salt by precipitation from diethyl ether. If necessary, further purification can be achieved by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the resulting ester hydrochloride by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.[7][8]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the equilibrium towards the ester product by removing the water formed as a byproduct.

  • Bicarbonate Wash: This step is crucial for neutralizing the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

Table 2: Common Alcohols and Esterification Conditions

AlcoholAcid SourceTypical Reaction Time
MethanolSOCl₂4-8 hours
EthanolAcetyl Chloride6-12 hours
n-PropanolH₂SO₄ (catalytic)12-24 hours
IsopropanolH₂SO₄ (catalytic)16-36 hours

Experimental Workflow for Esterification

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification cluster_analysis Characterization Start Prepare Alcoholic HCl at 0°C Add_AA Add Amino Acid Start->Add_AA Reflux Reflux for 4-24h Add_AA->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Dissolve Dissolve in Ethyl Acetate Concentrate->Dissolve Wash Wash with NaHCO3 & Brine Dissolve->Wash Dry Dry & Concentrate Wash->Dry Purify Precipitation/Chromatography Dry->Purify Analyze NMR, MS, Elemental Analysis Purify->Analyze

Caption: Workflow for the Fischer esterification of this compound.

III. Characterization of Derivatives: Ensuring Structural Integrity and Purity

Thorough characterization of the synthesized derivatives is paramount to ensure their identity, purity, and suitability for subsequent biological evaluation. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the addition of the acyl or ester group and the integrity of the parent scaffold.

  • Mass Spectrometry (MS): Determines the molecular weight of the derivative, confirming the success of the derivatization reaction. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound. A purity of >95% is generally required for in vitro and in vivo studies.[4]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the amide C=O stretch in N-acylated products or the ester C=O stretch in esterified products.

Conclusion

The protocols detailed in these application notes provide a robust starting point for the chemical modification of this compound. By leveraging these N-acylation and esterification strategies, researchers can efficiently generate libraries of novel compounds for screening in drug discovery and agrochemical development programs. The adaptability of these methods allows for the introduction of a vast array of chemical functionalities, enabling the fine-tuning of molecular properties to optimize biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. It is recommended that these protocols be optimized for each specific substrate and scale to ensure the highest possible yields and purity.

References

  • AA Blocks. (n.d.). 2228093-07-8 | 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid. Retrieved from [Link]

  • Gul, H. I., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid. PubChem. Retrieved from [Link]

  • Kumar, A., et al. (2020). Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization. Journal of Applied Pharmaceutical Science, 10(5), 1-11. Retrieved from [Link]

  • Hansen, K. B., et al. (2019). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 12, 184. Retrieved from [Link]

  • DSM N.V. (1998). Process for esterification of amino acids and peptides. Google Patents.
  • Reddy, T. R., et al. (2018). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Letters, 20(15), 4581-4585. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino acids. Retrieved from [Link]

  • Khan, I., et al. (2021). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Molecules, 26(11), 3293. Retrieved from [Link]

  • Biondini, G., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1), 40-43. Retrieved from [Link]

  • Kim, J. Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. International Journal of Molecular Sciences, 22(14), 7291. Retrieved from [Link]

  • Ferreira, L. A., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(18), 4246. Retrieved from [Link]

  • An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 299-306. Retrieved from [Link]

  • BASF AG. (2005). Process for preparing amino acid esters and their acid addition salts. Google Patents.
  • Nielsen, C. F., et al. (2017). Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. Molecules, 22(9), 1469. Retrieved from [Link]

  • Al-Daghri, N. M., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1695. Retrieved from [Link]

  • Akamatsu, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478. Retrieved from [Link]

  • Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Retrieved from [Link]

  • Ghamgui, H., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology, 138, 109536. Retrieved from [Link]

  • Nanjing University of Science and Technology. (2013). Amino acid methyl ester hydrochloride preparation. Google Patents.
  • ResearchGate. (n.d.). Summary of Analytical Methods Used for Amino Acids, Fatty Acids, and Tryptophan Metabolites. Retrieved from [Link]

  • AA Blocks. (n.d.). 1504345-73-6 | 3-amino-2-(6-chloropyridin-3-yl)propanoic acid. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11481-11493. Retrieved from [Link]

  • Biomedical Chemistry. (2024). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]

  • Krasnov, V. P., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Amino Acids, 53(2), 295-305. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating the Bioactivity of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating a Novel Neuroactive Compound

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid is a synthetic amino acid derivative with significant structural homology to known neuroactive molecules. Its pyridinyl-alanine backbone suggests a potential interaction with receptors in the central nervous system (CNS). Specifically, the 6-chloropyridin-3-yl moiety is an isostere of the pyridine ring found in nicotine, indicating a possible affinity for nicotinic acetylcholine receptors (nAChRs). Furthermore, as an amino acid analog, its potential to modulate glutamate receptors cannot be overlooked.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of this compound. We present a tiered approach, starting with foundational cytotoxicity assessments and progressing to sophisticated functional and phenotypic assays. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices. Our goal is to provide a robust framework for characterizing the compound's mechanism of action and identifying its potential as a modulator of neuronal function.

Section 1: Foundational Assays - Establishing a Therapeutic Window

Before investigating specific functional effects, it is imperative to determine the concentration range at which this compound is non-toxic to cells. This ensures that any observed functional changes are due to specific bioactivity rather than general cytotoxicity. The MTT assay is a reliable and widely used colorimetric method for this purpose.[1][2]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[1][3] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[2][3] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[2]

MTT_Assay_Mechanism cluster_cell Metabolically Active Cell Mitochondrion Mitochondrion Formazan Purple Formazan (Insoluble) Mitochondrion->Formazan NAD(P)H-dependent oxidoreductases MTT Yellow MTT (Water-Soluble) MTT->Mitochondrion Uptake Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Solubilization (e.g., DMSO, SDS) Reader Spectrophotometer (Measure Absorbance at ~570 nm) Solubilized->Reader

Caption: Mechanism of the MTT Cell Viability Assay.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal cytotoxic concentration (CC50) of the test compound.

Materials:

  • SH-SY5Y or PC-12 cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test Compound: this compound

  • MTT solution: 5 mg/mL in sterile PBS.[2]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[5]

  • Microplate reader capable of measuring absorbance at 570 nm.[2][4]

Procedure:

  • Cell Seeding: Seed SH-SY5Y or PC-12 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound in serum-free medium. A typical range to start with is from 1 µM to 1 mM.

  • Treatment: After 24 hours, carefully aspirate the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Development: Incubate the plate for 4 hours at 37°C.[1][5] During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[1][5] The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[1][2]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

ParameterRecommended ConditionRationale
Cell Line SH-SY5Y, PC-12Relevant human and rat neuronal models.[6][7]
Seeding Density 1 x 10⁴ cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent.
Compound Incubation 24 - 72 hoursAllows for assessment of both acute and longer-term toxicity.
MTT Incubation 4 hoursSufficient time for formazan development without causing artifacts.[1][5]
Readout Wavelength 570 nm (Ref: >650 nm)Optimal absorbance for formazan product.[2][4]
Section 2: Functional Assays - Probing Neuronal Ion Channel Modulation

Based on its structure, the compound is hypothesized to interact with ligand-gated ion channels. The following assays directly measure the compound's effect on ion channel function, from the high-resolution, low-throughput gold standard to high-throughput screening methods.

Assay 2.1: Patch Clamp Electrophysiology

Principle: The patch clamp technique is the gold standard for studying ion channels, allowing for direct measurement of ionic currents across a cell membrane with high temporal and amplitude resolution.[8][9] By "clamping" the voltage across the membrane, one can record the currents that flow through ion channels as they open and close in response to the test compound.[10] This provides definitive evidence of agonistic, antagonistic, or modulatory activity.

Cell System: To isolate the compound's effect on a specific receptor, it is best to use a cell line like HEK293 that does not endogenously express the target, and then transiently or stably express the specific receptor subtype of interest (e.g., human α4β2 or α7 nAChR, or a specific AMPA receptor subunit combination).[8][11]

Protocol 2.1: Whole-Cell Voltage Clamp Recording

Objective: To characterize the compound's effect on the activation and modulation of specific ligand-gated ion channels.

Materials:

  • HEK293 cells expressing the receptor of interest.

  • Patch clamp rig (amplifier, micromanipulator, perfusion system, anti-vibration table).[8]

  • Borosilicate glass capillaries for pipette pulling.

  • Internal (pipette) solution (e.g., K-gluconate based).

  • External (bath) solution (e.g., Tyrode's solution).

  • Agonist (e.g., Acetylcholine/Nicotine for nAChRs; Glutamate for GluRs).

  • Test Compound.

Procedure:

  • Cell Plating: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Using the micromanipulator, approach a single cell with the glass pipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[8] This electrically isolates the patch of membrane under the pipette.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration. This gives electrical access to the entire cell.[8]

    • Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application:

    • Agonist Test: Apply a known agonist via the perfusion system to confirm receptor expression and establish a baseline response.

    • Antagonist Test: Co-apply the test compound with the agonist to see if it inhibits the response.

    • Agonist Test (Direct Effect): Apply the test compound alone to determine if it directly activates the receptor.

    • Modulator Test: Pre-apply the test compound for a set duration before co-applying with the agonist to test for allosteric modulation.

  • Data Acquisition & Analysis: Record the current responses using software like pCLAMP.[8] Analyze parameters such as peak current amplitude, activation kinetics, and desensitization rates. Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_protocol Recording Protocol cluster_analysis Data Analysis Cell Transfected Cell on Coverslip Approach 1. Approach Cell Cell->Approach Pipette Glass Micropipette (Internal Solution) Pipette->Approach Rig Amplifier & Perfusion System Record 4. Apply Compounds & Record Currents Rig->Record Gigaseal 2. Form Gigaseal Approach->Gigaseal WholeCell 3. Rupture Membrane (Whole-Cell Mode) Gigaseal->WholeCell WholeCell->Record Analyze Measure Peak Current, Kinetics Record->Analyze Curves Generate Dose-Response Curves (EC50/IC50) Analyze->Curves Tiered_Assay_Strategy cluster_tier2 cluster_tier3 A Tier 1: Foundational Screening (MTT Cytotoxicity Assay) B Tier 2: Functional Characterization (Determine Mechanism of Action) A->B Identify non-toxic concentration range C Tier 3: Phenotypic & Advanced Assays (Assess Physiological Relevance) B->C Confirm mechanism & explore broader effects B1 High-Throughput Screen (Calcium Imaging) B2 Gold Standard Validation (Patch Clamp Electrophysiology) B1->B2 Validate hits from HTS C1 Neurite Outgrowth Assay C2 Neurotransmitter Release Assay

Caption: A Tiered Strategy for Compound Bioactivity Profiling.

By following these protocols, a researcher can:

  • Establish a safe and effective concentration range for the compound.

  • Determine if the compound acts as an agonist, antagonist, or allosteric modulator at specific nAChR or glutamate receptor subtypes.

  • Assess whether the compound has broader effects on neuronal health, such as promoting or inhibiting neurite outgrowth.

The collective data from these assays will build a comprehensive profile of the compound's bioactivity, guiding future experiments in more complex systems, such as primary neuronal cultures or in vivo models, and ultimately determining its therapeutic or scientific potential.

References
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. Retrieved from [Link]

  • Patch clamp. (n.d.). In Wikipedia. Retrieved from [Link]

  • Gordon, S. E., & Zagotta, W. N. (2017). Electrophysiological Approaches for the Study of Ion Channel Function. In Methods in Enzymology (Vol. 583, pp. 3-26). Academic Press. Retrieved from [Link]

  • Puttfarcken, P., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports, 12(1), 1983. Retrieved from [Link]

  • Calcium Imaging Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]

  • Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. (2024). The Scientist. Retrieved from [Link]

  • Neurite Outgrowth Assay. (n.d.). Innoprot. Retrieved from [Link]

  • Calcium imaging. (n.d.). Neurotar. Retrieved from [Link]

  • Neurite Outgrowth and Cell Health Analysis Protocol. (n.d.). Sartorius. Retrieved from [Link]

  • Farsi, Z., et al. (2021). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Lafourcade, C., et al. (2021). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Archives of Toxicology, 95(10), 3297-3315. Retrieved from [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2023). bioRxiv. Retrieved from [Link]

  • Calcium imaging and measuring behavior. (2023). Noldus. Retrieved from [Link]

  • Karliner, J., & Merry, D. E. (2023). Differentiating PC12 Cells to Evaluate Neurite Densities Through Live-Cell Imaging. STAR Protocols, 4(1), 101993. Retrieved from [Link]

  • Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Wright, N. M., & Snider, W. D. (2016). Neurite Outgrowth Assay. Bio-protocol, 6(1), e1691. Retrieved from [Link]

  • Daniels, R. N., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PloS one, 12(3), e0174144. Retrieved from [Link]

  • Li, Z., et al. (2021). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols, 1(9), e246. Retrieved from [Link]

  • Szeliga, M., et al. (2021). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. International Journal of Molecular Sciences, 22(8), 4238. Retrieved from [Link]

  • Enhancing structural plasticity of PC12 neurons during differentiation and neurite regeneration with a catalytically inactive mutant version of the zRICH protein. (2023). BMC Molecular and Cell Biology, 24(1), 1-16. Retrieved from [Link]

  • Neurotransmitter Release Quantification. (n.d.). Bio-protocol. Retrieved from [Link]

  • A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. (2019). Experimental and Therapeutic Medicine, 18(5), 3747-3754. Retrieved from [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). Journal of Visualized Experiments, (137), 57793. Retrieved from [Link]

  • PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. (2022). Biosensors, 12(7), 506. Retrieved from [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2022). International Journal of Molecular Sciences, 23(21), 13401. Retrieved from [Link]

  • Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. (2022). Archives of Toxicology, 96(10), 2735-2748. Retrieved from [Link]

  • Cell-Based Enzyme-Linked Immunosorbent Assay (Cell-ELISA) Analysis of Native and Recombinant Glutamate Receptors. (2018). In Neuromethods (pp. 131-142). Humana Press. Retrieved from [Link]

  • Novel Cell-Based Assay for Alpha-3 Nicotinic Receptor Antibodies Detects Antibodies Exclusively in Autoimmune Autonomic Ganglionopathy. (2022). Neurology, 98(13), e1358-e1368. Retrieved from [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2023). ResearchGate. Retrieved from [Link]

  • Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2020). International Journal of Molecular Sciences, 21(17), 6069. Retrieved from [Link]

  • Cultured Neuronal Cell Lines. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Neuronal Cell Lines for Neurodegenerative Research. (n.d.). 2BScientific. Retrieved from [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2017). eNeuro, 4(6), ENEURO.0290-17.2017. Retrieved from [Link]

  • Screening for AMPA receptor auxiliary subunit specific modulators. (2017). ResearchGate. Retrieved from [Link]

  • ELISA kits for neurotransmitter quantification. (n.d.). Immusmol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important, non-natural amino acid. As a key building block in various pharmaceutical agents, its efficient synthesis is critical. However, the path to high-purity product is often accompanied by challenges ranging from low yields to difficult purifications.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic strategies. Our goal is to equip you with the knowledge to diagnose and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. A common and effective route involves the alkylation of a protected glycine equivalent with an electrophilic 6-chloro-3-(halomethyl)pyridine intermediate, followed by deprotection. The following troubleshooting advice is framed around this general pathway.

Problem 1: Low or No Product Formation After Alkylation Step

You've set up the alkylation reaction (e.g., a glycine Schiff base with 6-chloro-3-(bromomethyl)pyridine) but TLC or LC-MS analysis shows mostly unreacted starting material or a complex mixture of minor products.

Q: What are the primary causes for the failure of the C-C bond formation?

A: Failure in this key step typically points to one of three areas: the stability of the electrophile, the generation of the nucleophile, or the reaction conditions.

  • Instability of the Electrophile: 6-chloro-3-(halomethyl)pyridines are known to be unstable. They can degrade upon storage or under the reaction conditions, especially if the temperature is too high or if trace moisture is present. It is often best to use this reagent immediately after preparation.[1]

  • Inefficient Nucleophile Generation: The deprotonation of the glycine equivalent (e.g., a benzophenone imine) requires a sufficiently strong, non-nucleophilic base. If the base is too weak or if it is sterically hindered and the substrate is also hindered, deprotonation will be incomplete.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Aprotic polar solvents like DMF or THF are common, but their purity is paramount. The temperature must be low enough to prevent degradation of the electrophile but high enough to allow the reaction to proceed at a reasonable rate.

Troubleshooting Steps:

  • Verify Electrophile Quality: Before use, check the purity of your 6-chloro-3-(halomethyl)pyridine by ¹H NMR. If it has been stored, consider re-purifying or synthesizing a fresh batch.

  • Re-evaluate Your Base: For glycine Schiff bases, strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often required. Ensure the base is fresh and properly handled to maintain its activity.

  • Optimize Temperature: Start the reaction at a low temperature (e.g., -78 °C for LDA) and allow it to warm slowly. Monitor the reaction by TLC or LC-MS to find the optimal temperature profile.

Problem 2: Significant Byproduct Formation (e.g., Dialkylation)

Your reaction yields the desired product, but it is contaminated with a significant amount of a higher molecular weight byproduct, likely from dialkylation of the glycine starting material.

Q: How can I suppress the formation of the dialkylated product?

A: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the electrophile. This is a common issue in the synthesis of α-amino acids.[2] The strategy to minimize it revolves around controlling stoichiometry and reaction kinetics.

  • Stoichiometry Control: Using a slight excess of the glycine nucleophile can help ensure the electrophile is consumed before it can react with the mono-alkylated product. However, this can make purification more challenging.

  • Slow Addition: Adding the electrophile slowly to the solution of the generated nucleophile maintains a low concentration of the electrophile, favoring the initial mono-alkylation.

  • Phase-Transfer Catalysis (PTC): Using a PTC system (e.g., tetrabutylammonium bromide) with a weaker base like 50% aq. NaOH can provide a more controlled reaction environment. The catalysis occurs at the interface of the organic and aqueous layers, which can moderate the reactivity and reduce dialkylation.[3]

Recommended Protocol Adjustment:

ParameterStandard ConditionRecommended Adjustment for Dialkylation
Stoichiometry 1.1 eq. Electrophile0.9 to 0.95 eq. Electrophile
Addition Method Bolus additionSlow, dropwise addition via syringe pump
Temperature 0 °C to RTMaintain at -40 °C or lower
Alternative Method Strong base in anhydrous solventPhase-Transfer Catalysis
Problem 3: Difficulty in Product Purification

The final product, this compound, is proving difficult to isolate from reaction salts and other impurities. Standard silica gel chromatography is not effective.

Q: What purification strategies are effective for zwitterionic compounds like this amino acid?

A: The zwitterionic nature of the final product makes it highly polar and often insoluble in common organic solvents, while being highly soluble in water.[4][5] This behavior makes standard chromatographic purification challenging.

  • Ion-Exchange Chromatography: This is the most powerful technique for purifying amino acids and other zwitterions.[6] You can use a cation-exchange resin (e.g., Dowex 50WX8) in its H⁺ form. The amino acid will bind to the resin, allowing neutral and anionic impurities to be washed away. The product is then eluted with an aqueous ammonia solution.

  • Crystallization at the Isoelectric Point (pI): The solubility of an amino acid is at its minimum at its isoelectric point.[5] By carefully adjusting the pH of an aqueous solution of the crude product to its pI, the amino acid may precipitate in a pure form. This requires an estimation of the pI, which for this molecule will be in the weakly acidic to neutral range.

  • Reversed-Phase Chromatography: For protected intermediates or if ion-exchange is not available, reversed-phase (C18) flash chromatography can be an option. Using a volatile buffer system (e.g., water/acetonitrile with formic acid or ammonium acetate) can improve peak shape and allow for easy removal after lyophilization.[7]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for preparing the 6-chloro-3-(chloromethyl)pyridine intermediate?

A1: A common route starts from 6-chloro-3-methylpyridine. This can be subjected to radical chlorination using N-chlorosuccinimide (NCS) and a radical initiator like AIBN or benzoyl peroxide. Alternatively, the methyl group can be oxidized to an alcohol (6-chloro-3-pyridinemethanol) followed by chlorination with thionyl chloride (SOCl₂).[1][8] The latter method often provides cleaner product but involves an extra step. Due to the instability of the product, it is highly recommended to use it immediately after synthesis and purification.

Q2: My final deprotection step (e.g., acid hydrolysis of an ester and an imine) is giving low yields. What could be the issue?

A2: Strong acidic conditions (e.g., 6M HCl at reflux) are typically required for complete hydrolysis. However, the pyridine ring can be sensitive to harsh conditions. Potential issues include incomplete reaction or degradation. Monitor the reaction over time. If degradation is observed, consider a two-step deprotection: milder acid for the imine first, followed by ester hydrolysis. For Boc-protected amines, TFA in DCM is standard.

Q3: How can I confirm the enantiomeric purity of my final product if I am performing an asymmetric synthesis?

A3: The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral agent followed by analysis with standard HPLC or NMR. For chiral HPLC, columns with a chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column) are used. For derivatization, a common reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which reacts with the primary amine to form diastereomers that can be separated and quantified on a standard C18 column.

Q4: Are there specific safety precautions I should take during this synthesis?

A4: Yes. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like LDA and NaH are pyrophoric and reactive; handle under an inert atmosphere. The final product is a novel chemical entity; its toxicological properties are likely unknown, so handle with care.

Experimental Workflows and Diagrams

General Synthetic Workflow

The diagram below outlines a common synthetic pathway for preparing the target amino acid, highlighting the key transformations.

G cluster_0 Intermediate Synthesis cluster_1 Amino Acid Synthesis A 6-Chloro-3-methylpyridine B 6-Chloro-3-(chloromethyl)pyridine A->B Radical Chlorination D Protected Amino Acid Intermediate B->D Coupling C Glycine Schiff Base (e.g., Benzophenone Imine) C->D Alkylation (Base, THF) E Final Product: This compound D->E Acid Hydrolysis (e.g., 6M HCl)

Caption: General workflow for the synthesis of the target amino acid.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing the cause of low yields in the critical alkylation step.

G start Low Yield in Alkylation Step check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity (Base, Solvents) check_sm->check_reagents Good sm_bad Degraded Electrophile or Wet Nucleophile check_sm->sm_bad Bad check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Good reagents_bad Inactive Base or Wet Solvents check_reagents->reagents_bad Bad conditions_bad Temp Too Low/High or Time Too Short check_conditions->conditions_bad Bad end Consider Alternative Route check_conditions->end Good sm_ok Purity OK reagents_ok Activity OK conditions_ok Conditions OK

Sources

Technical Support Center: Synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important amino acid derivative. Our goal is to empower you with the knowledge to improve your reaction yields, minimize impurities, and streamline your synthetic workflow.

Introduction to the Synthesis

This compound is a key building block in the development of various pharmaceutical compounds. Its synthesis, while conceptually straightforward, can present several challenges that may impact the final yield and purity. The most common and versatile method for preparing this α-amino acid is the acetamidomalonate synthesis .[1][2][3] This pathway involves the alkylation of diethyl acetamidomalonate with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the desired product.

This guide will focus on troubleshooting and optimizing this synthetic route.

Visualizing the Workflow: Acetamidomalonate Synthesis

SynthesisWorkflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Purification A Diethyl Acetamidomalonate D Diethyl 2-acetamido-2-((6-chloropyridin-3-yl)methyl)malonate A->D:w Alkylation B 3-(chloromethyl)-6-chloropyridine B->D C Base (e.g., NaOEt) in Solvent (e.g., EtOH) C->A Deprotonation F This compound D->F:w Hydrolysis & Decarboxylation E Acidic Hydrolysis (e.g., HCl) E->D G Crude Product H Purification (e.g., Ion Exchange) G->H I Pure Product H->I Troubleshooting cluster_alkylation Alkylation Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting cluster_purification Purification Troubleshooting LowYield Low Yield Alkylation Alkylation Issues LowYield->Alkylation Caused by Hydrolysis Hydrolysis/Decarboxylation Issues LowYield->Hydrolysis Caused by Purification Purification Challenges LowYield->Purification Caused by Base Inactive Base Alkylation->Base Solvent Non-anhydrous Solvent Alkylation->Solvent TimeTemp Incorrect Time/Temp Alkylation->TimeTemp Incomplete Incomplete Hydrolysis Hydrolysis->Incomplete Degradation Pyridine Ring Degradation Hydrolysis->Degradation pH Incorrect pH for Crystallization Purification->pH Impurities Persistent Impurities Purification->Impurities

Sources

Preventing racemization during the synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this non-canonical amino acid while maintaining stringent stereochemical control. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the prevention of racemization.

Introduction: The Challenge of Stereochemical Integrity

This compound is a valuable building block in medicinal chemistry. Its utility is, however, intrinsically linked to its enantiomeric purity. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant risk during multi-step synthesis. The acidic proton at the α-carbon of the amino acid is susceptible to abstraction, leading to a planar enolate intermediate that can be protonated from either face, thereby scrambling the stereocenter. This guide will explore the mechanisms behind this loss of stereochemical integrity and provide actionable strategies to mitigate it.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you might encounter during the synthesis.

Question: I am observing significant racemization in my final product after deprotection. What are the likely causes and how can I fix this?

Answer:

Racemization during the final deprotection step is a common and frustrating issue. The primary culprits are often harsh reaction conditions, particularly with strong acids or bases at elevated temperatures, which can facilitate the abstraction of the α-proton. Let's break down the potential causes and solutions.

1. Mechanism of Racemization during Deprotection:

The α-proton of an amino acid derivative is acidic. Under basic or acidic conditions, this proton can be removed to form a planar enolate or enol intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a racemic mixture. The electron-withdrawing nature of the adjacent protecting group can exacerbate this acidity.

DOT Script for Racemization Mechanism

racemization_mechanism cluster_enantiomer Starting Enantiomer cluster_intermediate Planar Intermediate cluster_products Products Enantiomer R-Enantiomer Intermediate Enolate/Enol Enantiomer->Intermediate - H+ R_Product R-Enantiomer Intermediate->R_Product + H+ S_Product S-Enantiomer Intermediate->S_Product + H+

Caption: Mechanism of racemization via a planar intermediate.

2. Troubleshooting Steps & Solutions:

  • Re-evaluate Your Protecting Group Strategy: The choice of N-protecting group is critical. Groups like Boc (tert-butyloxycarbonyl) are generally preferred as they are removed under acidic conditions which are often less prone to causing racemization compared to base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl), especially if the base is strong or used at high temperatures.

  • Optimize Deprotection Conditions:

    • For Boc Deprotection: Avoid excessively high temperatures or prolonged reaction times with strong acids like neat trifluoroacetic acid (TFA). Consider using a milder reagent system like 4M HCl in dioxane at 0°C to room temperature.

    • For Ester Hydrolysis (C-terminus): Saponification with strong bases like NaOH or LiOH is a high-risk step for racemization. If you must use hydrolysis, conduct the reaction at low temperatures (e.g., 0°C or below) and carefully monitor the reaction progress to avoid extended exposure to the basic medium. Consider using enzymatic hydrolysis as a milder alternative.

  • Consider Alternative Synthetic Routes: If racemization remains a persistent issue, a different synthetic approach might be necessary. Asymmetric synthesis methods, such as those employing chiral auxiliaries or phase-transfer catalysts, can offer better stereocontrol. For instance, the use of a Schöllkopf chiral auxiliary can provide high enantiomeric excess in the formation of the amino acid backbone.

Table 1: Comparison of Deprotection Conditions and Racemization Risk

Protecting GroupDeprotection ReagentTemperatureRacemization RiskRecommendations
BocTrifluoroacetic Acid (TFA)Room TemperatureModerateUse scavengers (e.g., triisopropylsilane) to minimize side reactions. Keep reaction time to a minimum.
Boc4M HCl in Dioxane0°C to RTLowPreferred method for acid-labile substrates.
CbzH₂, Pd/CRoom TemperatureLowGenerally very mild and low risk for racemization.
Methyl/Ethyl EsterLiOH in THF/H₂O0°C to RTHighMonitor closely, use minimal excess base, and maintain low temperature.

Frequently Asked Questions (FAQs)

Question: What are the most critical control points for preventing racemization during the entire synthesis of this compound?

Answer:

Preventing racemization requires a holistic approach, considering every step of the synthesis. The most critical control points are:

  • The Alkylation Step: When introducing the 6-chloropyridin-3-yl)methyl side chain, the enolate intermediate formed is planar and susceptible to non-stereoselective alkylation. The use of a chiral auxiliary, such as an Evans oxazolidinone or a Schöllkopf bis-lactim ether, is highly recommended to direct the alkylating agent to one face of the enolate.

  • Purification Steps: Chromatography on silica gel can sometimes lead to racemization, especially if the compound is on the column for an extended period with an acidic or basic mobile phase. It is advisable to use a neutralized silica gel or a different purification method like crystallization if possible.

  • Deprotection Steps: As detailed in the troubleshooting section, the final deprotection of both the N-terminus and C-terminus are high-risk steps. Milder deprotection conditions are always preferable.

DOT Script for Synthetic Strategy Decision Workflow

synthesis_strategy Start Start: Need Enantiopure Amino Acid Check_Racemization Is Racemization a Known Issue? Start->Check_Racemization High_Risk High Risk of Racemization Check_Racemization->High_Risk Yes Low_Risk Low Risk of Racemization Check_Racemization->Low_Risk No Choose_Strategy Select Synthetic Strategy High_Risk->Choose_Strategy Standard_Route Standard Synthesis with Careful Deprotection Low_Risk->Standard_Route Chiral_Auxiliary Asymmetric Synthesis (e.g., Chiral Auxiliary) Choose_Strategy->Chiral_Auxiliary Optimize Optimize Deprotection Conditions Standard_Route->Optimize

Addressing stability issues of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals

Disclaimer: Direct, comprehensive stability data for this compound is not extensively available in peer-reviewed literature. This guide is therefore constructed based on established principles of chemical stability, drawing parallels from structurally analogous compounds, including chloropyridines and α-amino acids. The troubleshooting and stabilization strategies provided are predictive and intended to serve as a robust starting point for your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability

This section addresses the most common initial questions regarding the handling and stability of this compound in aqueous environments.

Q1: What are the primary functional groups on this molecule that could cause instability in water?

A: The molecule has three key areas prone to degradation in aqueous solutions:

  • The α-Amino Acid Moiety: Like all amino acids, this part of the molecule contains a primary amine and a carboxylic acid group. These groups are susceptible to reactions such as oxidation, decarboxylation, and racemization. The first step in the breakdown of many amino acids is the removal of the amino group.[1][2]

  • The 6-Chloropyridine Ring: The pyridine ring itself is relatively stable, but the presence of a chlorine atom makes it susceptible to nucleophilic substitution reactions.[3] The electron-withdrawing effect of the ring nitrogen makes the carbon atoms attached to it more electrophilic and vulnerable to attack.[3]

  • The Overall Structure: The molecule's susceptibility to photodegradation should also be considered, a common issue for aromatic and heterocyclic compounds.

Q2: What are the most likely degradation pathways I should be aware of?

A: Based on the structure, two degradation pathways are of primary concern:

  • Hydrolysis of the Chloro-substituent: The carbon-chlorine bond on the pyridine ring can be hydrolyzed to form 2-Amino-3-(6-hydroxypyridin-3-yl)propanoic acid. This reaction is often catalyzed by acidic or basic conditions and accelerated by heat.[4]

  • Oxidative Degradation: The amino group is susceptible to oxidation, which can lead to the formation of corresponding α-keto acids or other downstream products.[1] The presence of dissolved oxygen, trace metal ions, or exposure to light can initiate or accelerate this process.

Q3: How does pH affect the stability of this compound?

A: pH is a critical factor. The ionization state of the molecule changes with pH, which in turn affects its reactivity and potential degradation pathways.[4]

  • Acidic Conditions (Low pH): May accelerate the hydrolysis of the C-Cl bond. However, protonation of the amino group could offer some protection against oxidation.

  • Neutral to Basic Conditions (High pH): May slow down C-Cl hydrolysis but can increase the rate of oxidative degradation.[4] The unprotonated amino group is more susceptible to oxidation.

Finding an optimal pH "sweet spot" is crucial. For similar compounds, a slightly acidic pH (e.g., 4-6) is often a good starting point to balance these competing degradation pathways.[5]

Q4: What is a safe way to store aqueous solutions of this compound?

A: For short-term storage, refrigeration at 2-8°C is recommended. For long-term stability, solutions should be stored frozen at -20°C or -80°C.[6][7][8] Always protect solutions from light by using amber vials or wrapping containers in aluminum foil. It is also best practice to prepare fresh solutions for critical experiments whenever possible.[9]

Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This guide provides a systematic approach to identifying and resolving common stability problems encountered during experimentation.

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Loss of Purity Over Time (New peaks in HPLC/LC-MS) 1. Chemical Degradation (Hydrolysis, Oxidation).2. Photodegradation.1. Characterize Degradants: Use LC-MS/MS to determine the mass of the new peaks. A mass increase of 1 Da (after accounting for H) may suggest hydrolysis (Cl replaced by OH).2. Conduct Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions to confirm degradation pathways (See Protocol 1).[10][11][12]3. Optimize Storage: Re-evaluate storage pH, temperature, and light protection.
Change in Solution Color (e.g., Yellowing) 1. Oxidative Degradation.2. Formation of conjugated impurities.1. Deoxygenate Solvent: Sparge buffers with an inert gas (Nitrogen or Argon) before dissolving the compound.2. Add Antioxidants: Consider adding low concentrations (e.g., 0.01-0.1%) of antioxidants like ascorbic acid or methionine.3. Add Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester trace metal ions.
Precipitation or Cloudiness in Solution 1. Poor Solubility at Storage pH/Temperature.2. Degradation product is less soluble.3. Buffer incompatibility.1. Verify Solubility: Determine the compound's solubility at different pH values and temperatures.2. Adjust pH/Buffer: Ensure the storage buffer pH is one where the compound is highly soluble. Some buffers, particularly phosphate, can sometimes catalyze degradation or cause precipitation with certain compounds.[5][13]3. Consider Co-solvents: If appropriate for the application, small amounts of organic co-solvents (e.g., DMSO, ethanol) can maintain solubility, but their impact on stability must be validated.
Inconsistent Biological/Chemical Activity 1. Degradation to inactive forms.2. Racemization (if stereocenter is critical).1. Correlate Purity with Activity: Use a stability-indicating analytical method (See Protocol 2) to precisely measure the concentration of the active compound before each experiment.2. Assess Chiral Purity: If stereoisomers are a concern, use a chiral chromatography method to check for racemization over time.

Section 3: Key Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to rapidly identify the likely degradation pathways and establish the intrinsic stability of the molecule.[10][12]

Objective: To determine the compound's susceptibility to hydrolysis, oxidation, heat, and light.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mix).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Incubate a solution of the compound in a neutral buffer (e.g., pH 7 phosphate or acetate) at 60°C for 24 hours, protected from light.

    • Photolytic Stress: Expose a solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period. Run a dark control in parallel.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the acid/base samples before injection.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method (Protocol 2).

  • Data Interpretation: Compare the chromatograms of stressed samples to the control. A degradation of 10-20% is typically sufficient to demonstrate the method's specificity.[14] Identify the conditions that cause significant degradation and characterize the resulting degradant peaks by MS.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation stock 1. Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid 2. Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base 2. Apply Stress ox Oxidation (3% H₂O₂) stock->ox 2. Apply Stress therm Thermal (60°C, Neutral pH) stock->therm 2. Apply Stress photo Photolytic (ICH Q1B) stock->photo 2. Apply Stress analyze 3. Analyze via HPLC-MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze interpret 4. Identify Degradation Pathways analyze->interpret G cluster_dev Method Development cluster_val Validation col Select C18 Column mob Use Acidified Aqueous/ACN Mobile Phase col->mob grad Develop Gradient mob->grad inject Inject Stressed Samples grad->inject resolve Optimize for Resolution inject->resolve confirm Confirm Peak Purity (PDA/MS) resolve->confirm

Caption: HPLC method development and validation workflow.

Section 4: Stabilization Strategies

Once instability is confirmed, the following strategies can be employed to create a more robust aqueous formulation.

StrategyMechanism of ActionImplementation GuideConsiderations
pH Optimization & Buffer Selection Minimizes pH-catalyzed degradation (e.g., hydrolysis) by maintaining the compound in its most stable ionization state. [4][13]- Conduct a pH-rate profile study (measure degradation rate at various pH values from 2-10).- Select a buffer system with a pKa close to the optimal pH (e.g., acetate for pH 4-5.5, citrate for pH 3-6).Avoid buffers that may catalyze degradation. For example, phosphate buffers have been shown to accelerate the degradation of some molecules. [13]
Use of Antioxidants Scavenge free radicals or reactive oxygen species to prevent oxidative degradation of the amino group.- Add water-soluble antioxidants such as L-ascorbic acid (Vitamin C) or L-methionine.- Typical concentrations range from 0.01% to 0.1% (w/v).Ensure the antioxidant is compatible with the downstream application and does not interfere with assays.
Use of Chelating Agents Sequester trace heavy metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation.- Add Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA).- Typical concentrations are in the low millimolar range (e.g., 0.1-1 mM).Highly effective but may interfere with biological systems that require metal ions.
Protection from Light Prevents the initiation of photochemical degradation pathways.- Always store solutions in amber glass vials or tubes.- For light-sensitive procedures, work under yellow light and wrap containers in aluminum foil.This is a simple but critical step for any compound containing aromatic rings.
Deoxygenation Removes dissolved oxygen from the solvent, a key reactant in oxidative degradation.- Before dissolving the compound, sparge the aqueous buffer with an inert gas (e.g., high-purity nitrogen or argon) for 15-30 minutes.- Overlay the headspace of the container with the inert gas before sealing.Most effective when combined with antioxidants for comprehensive protection against oxidation.

References

  • Synthesis and Degradation of Amino Acids. (n.d.). Basicmedical Key. Retrieved from [Link]

  • Amino Acids Degradation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Degradation of Amino Acids. (n.d.). Elsevier. Retrieved from [Link]

  • Biochemistry, Amino Acid Synthesis and Degradation. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Synthesis & Degradation of Amino Acids | Chapter 37 - Marks' Basic Medical Biochemistry. (n.d.). Lippincott Williams & Wilkins. Retrieved from [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (n.d.). PubMed. Retrieved from [Link]

  • Summary of analytical methods for detecting amino acid impurities. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Method development for amino acid analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino Acid Analysis. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications. Retrieved from [Link]

  • Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? (2017). PubMed. Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central. Retrieved from [Link]

  • 2-amino-3-(5-bromo-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid. (n.d.). AA Blocks. Retrieved from [Link]

  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. (n.d.). PubMed Central. Retrieved from [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PubMed Central. Retrieved from [Link]

  • Effects of pH and buffers on the stability of rifampicin solution. (n.d.). Mount Sinai Scholars Portal. Retrieved from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Chiral Separation of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in achieving optimal enantiomeric resolution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chiral separation of this compound. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Poor or No Enantiomeric Resolution

Poor resolution is a frequent challenge in chiral chromatography. It can manifest as overlapping peaks or a complete lack of separation between the enantiomers.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for a successful chiral separation. The interaction between the analyte and the stationary phase dictates the degree of enantioselectivity. For amino acid derivatives like this compound, several types of CSPs have proven effective.

    • Expert Insight: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point due to their broad applicability.[1][2] Additionally, macrocyclic glycopeptide phases (e.g., vancomycin, teicoplanin) and crown-ether based CSPs are well-suited for the separation of amino acids.[3][4][5] Zwitterionic CSPs, derived from cinchona alkaloids, are also effective for resolving free amino acids and their derivatives.[6]

    • Actionable Protocol:

      • Screen Multiple CSPs: If your initial column is not providing separation, it is crucial to screen a variety of CSPs with different chiral selectors.

      • Consult Literature and Databases: Research published methods for similar compounds to guide your selection.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a pivotal role in modulating retention and selectivity.

    • Expert Insight: The polarity and protic nature of the organic modifier can significantly influence the interactions between the analyte and the CSP. For basic compounds containing a pyridine ring, the addition of a basic modifier like diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution by minimizing secondary interactions with the silica support.[1][7] Conversely, for acidic compounds or to control the ionization state of the amino acid, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) may be necessary.[2][8]

    • Actionable Protocol:

      • Systematically Vary Organic Modifier: Evaluate different organic modifiers such as methanol, ethanol, isopropanol, and acetonitrile.

      • Optimize Additive Concentration: If using an additive, screen concentrations typically ranging from 0.05% to 0.5% (v/v).

      • Adjust pH: For aqueous mobile phases, carefully control and optimize the pH, as it affects the ionization state of both the analyte and the stationary phase.[9][10][11]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process and can have a significant, and sometimes unpredictable, impact on resolution.[1][12]

    • Expert Insight: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to improved resolution.[12] However, this is not a universal rule, and in some cases, increasing the temperature can improve efficiency and even reverse the elution order.[11][12]

    • Actionable Protocol:

      • Screen a Range of Temperatures: Evaluate temperatures from 10°C to 40°C in 5°C increments to determine the optimal condition.

      • Ensure Temperature Stability: Use a column thermostat to maintain a consistent and stable temperature throughout the analysis.

Troubleshooting Workflow for Poor Resolution

Caption: Workflow for troubleshooting poor chiral resolution.

Issue 2: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge. This can compromise resolution and lead to inaccurate integration and quantification.

Potential Causes & Solutions:

  • Secondary Interactions: The basic nitrogen on the pyridine ring and the primary amine of this compound can interact with residual acidic silanol groups on silica-based CSPs, causing peak tailing.[1]

    • Expert Insight: Adding a small amount of a basic modifier, such as DEA or TEA, to the mobile phase can effectively block these active sites and improve peak symmetry.[1]

    • Actionable Protocol:

      • Add a Basic Modifier: Introduce 0.1% (v/v) DEA or TEA into your mobile phase.

      • Ensure Thorough Mixing: After adding the modifier, ensure the mobile phase is well-mixed and degassed.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Expert Insight: Chiral stationary phases generally have a lower capacity than standard reversed-phase columns.

    • Actionable Protocol:

      • Reduce Sample Concentration: Prepare a series of dilutions of your sample and inject them to determine the optimal concentration.

      • Decrease Injection Volume: If reducing the concentration is not feasible, decrease the injection volume.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.

    • Expert Insight: The ideal scenario is to dissolve the sample in the mobile phase itself.

    • Actionable Protocol:

      • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample directly in the mobile phase.

      • Use a Weaker Solvent: If the mobile phase is not a suitable solvent, choose a solvent that is weaker than the mobile phase.

Troubleshooting Workflow for Peak Tailing

Caption: Workflow for troubleshooting peak tailing.

Issue 3: Inconsistent Retention Times

Drifting or unstable retention times can make peak identification and quantification unreliable.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: Switching between different mobile phases without sufficient equilibration time is a common cause of retention time drift.

    • Expert Insight: Chiral separations can be particularly sensitive to mobile phase composition, and it may take longer to reach equilibrium compared to achiral separations.

    • Actionable Protocol:

      • Flush with Sufficient Volume: When changing mobile phases, flush the column with at least 10-20 column volumes of the new mobile phase.

      • Monitor Baseline: Do not begin injections until the detector baseline is stable.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.[1]

    • Expert Insight: This is particularly problematic for mobile phases containing a high percentage of volatile organic solvents.

    • Actionable Protocol:

      • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily.

      • Keep Reservoirs Covered: Keep the mobile phase reservoirs tightly sealed to minimize evaporation.

      • Ensure Proper Mixing: If using a multi-component mobile phase, ensure it is thoroughly mixed.

  • Temperature Fluctuations: As mentioned, temperature can affect retention, and inconsistent ambient temperatures can lead to drifting retention times.

    • Actionable Protocol:

      • Use a Column Oven: Employ a column thermostat to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for separating this compound?

A1: There is no single "best" CSP, as the optimal choice depends on the specific mobile phase conditions. However, for amino acid derivatives, the following are excellent starting points:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are widely used and offer broad selectivity.[1][2]

  • Macrocyclic Glycopeptide CSPs (e.g., vancomycin, teicoplanin): These are known to be effective for the separation of native and derivatized amino acids.[4][5]

  • Crown Ether CSPs: These are particularly well-suited for the separation of D- and L-amino acid enantiomers.[3][13]

  • Zwitterionic CSPs: These are designed for the separation of ampholytic molecules like amino acids.[6]

A screening approach using columns from these different classes is highly recommended to find the optimal stationary phase.

Q2: How does the pH of the mobile phase affect the separation?

A2: The pH of the mobile phase is a critical parameter as it controls the ionization state of the analyte. This compound has both an acidic carboxylic acid group and a basic amino group, as well as a basic pyridine ring.

  • At low pH , the amino groups will be protonated (positively charged), and the carboxylic acid will be neutral.

  • At high pH , the carboxylic acid will be deprotonated (negatively charged), and the amino groups will be neutral.

  • At intermediate pH , the molecule will exist as a zwitterion.

The charge of the analyte influences its interaction with the CSP. Therefore, systematically varying the pH of the mobile phase (if using an aqueous component) is a powerful tool for optimizing selectivity.[9][10][11]

Q3: My resolution is still not baseline. What else can I try?

A3: If you have optimized the CSP, mobile phase, and temperature, consider the following:

  • Reduce the Flow Rate: Chiral separations are often more efficient at lower flow rates, as this allows more time for the enantiomers to interact with the stationary phase.[1]

  • Increase Column Length or Use Coupled Columns: Using a longer column or coupling two chiral columns in series can increase the number of theoretical plates and improve resolution.[6][14][15]

  • Check System Suitability: Ensure your HPLC system is performing optimally. Check for excessive dead volume, leaks, and proper detector function.

Experimental Protocols

Protocol 1: Mobile Phase Preparation

This protocol outlines the preparation of a mobile phase for chiral separation, including the addition of a modifier.

Materials:

  • HPLC-grade organic solvent (e.g., methanol, ethanol, isopropanol)

  • HPLC-grade water (if applicable)

  • High-purity additive (e.g., diethylamine (DEA) or trifluoroacetic acid (TFA))

  • Graduated cylinders

  • Sterile, filtered mobile phase reservoir bottles

  • 0.22 µm or 0.45 µm membrane filter

  • Vacuum filtration apparatus or sonicator

Procedure:

  • Measure Solvents: Using a clean, dry graduated cylinder, accurately measure the required volumes of the organic solvent and water (if preparing a reversed-phase mobile phase).

  • Add Modifier: Carefully add the specified volume of the acidic or basic modifier to the solvent mixture. For example, to prepare 1 L of mobile phase with 0.1% DEA, add 1.0 mL of DEA.

  • Mix Thoroughly: Swirl the mixture gently but thoroughly to ensure the modifier is completely dissolved and the solution is homogeneous.

  • Degas the Mobile Phase: Degas the mobile phase to remove dissolved gases, which can cause bubbles in the pump and detector. This can be done by:

    • Vacuum Filtration: Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter under vacuum. This also removes any particulate matter.

    • Sonication: Place the mobile phase reservoir in a sonicator bath for 10-15 minutes.

    • Helium Sparging: Bubble helium gas through the mobile phase.

  • Label the Reservoir: Clearly label the mobile phase reservoir with its composition and date of preparation.

Protocol 2: Column Screening

This protocol provides a systematic approach to screening different chiral columns.

Materials:

  • A selection of chiral columns from different classes (e.g., polysaccharide, macrocyclic glycopeptide, crown ether).

  • Prepared mobile phases (a polar organic, a normal phase, and a reversed-phase).

  • Prepared sample of this compound.

  • HPLC system with a column oven and UV detector.

Procedure:

  • Install the First Column: Install the first chiral column into the HPLC system.

  • Equilibrate the Column: Equilibrate the column with the first mobile phase until a stable baseline is achieved (at least 10-20 column volumes).

  • Inject the Sample: Inject the prepared sample and record the chromatogram.

  • Evaluate the Results: Assess the chromatogram for any signs of separation, even if it is not baseline. Note the retention times and peak shapes.

  • Change Mobile Phase (if applicable): If screening the same column with a different mobile phase, ensure you follow proper column washing procedures before introducing the new mobile phase.

  • Repeat for Each Column: Repeat steps 1-5 for each column in your screening set.

  • Compare Results: Create a table to compare the performance of each column/mobile phase combination to identify the most promising conditions for further optimization.

Data Comparison Table for Column Screening
Chiral Stationary PhaseMobile PhaseResolution (Rs)Peak Tailing (Tf)Notes
Cellulose-basedHexane/IPA (90/10) + 0.1% DEA0.81.5Partial separation, tailing observed.
Amylose-basedMethanol + 0.1% TFA1.21.1Good peak shape, promising separation.
Vancomycin-basedACN/Water (50/50) + 0.1% FA1.61.0Baseline separation achieved.
Crown Ether-basedMethanol/Water (80/20) + 5mM HClO₄1.91.2Excellent separation, slight tailing.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. National Institutes of Health. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. [Link]

  • Chiral resolution with frozen aqueous amino acids. RSC Publishing. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. Springer. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]

  • (PDF) Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate. [Link]

  • The use of mobile phase pH and column temperature to reverse the retention order of enantiomers on chiral-AGP®. R Discovery. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. National Institutes of Health. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. ResearchGate. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health. [Link]

Sources

Technical Support Center: Mitigating Side Reactions in the Functionalization of the Chloropyridinyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers engaged in the functionalization of chloropyridines. The chloropyridinyl moiety is a cornerstone in the synthesis of numerous pharmaceuticals and functional materials due to its prevalence in biologically active compounds and the cost-effectiveness of chloro-aromatics.[1][2] However, the unique electronic properties of the pyridine ring and the characteristics of the C-Cl bond present distinct challenges, often leading to undesired side reactions that can complicate synthesis, reduce yields, and impede purification.

This guide is designed to provide practical, in-depth solutions to common problems encountered during the functionalization of chloropyridines. We will delve into the mechanistic underpinnings of these side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

The functionalization of chloropyridines via palladium-catalyzed cross-coupling is a powerful and widely used methodology. However, the lower reactivity of the C-Cl bond compared to C-Br or C-I, and the potential for the pyridine nitrogen to inhibit the catalyst, can lead to several side reactions.[1]

Question 1: My Suzuki-Miyaura coupling of a 2-chloropyridine is yielding significant homocoupling byproducts. What is the cause and how can I prevent this?

Answer:

Homocoupling, the dimerization of the boronic acid reagent, is a prevalent side reaction in Suzuki-Miyaura couplings.[3] This side reaction consumes your starting material and generates impurities that can be difficult to separate from the desired product.[3]

Primary Causes:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of the organoboron compound.[3][4]

  • Incomplete Catalyst Reduction: If using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) species can leave residual Pd(II) that facilitates homocoupling.[3]

Troubleshooting & Mitigation Strategies:

StrategyRationale & Implementation
Rigorous Inert Atmosphere To prevent oxidation of the Pd(0) catalyst, it is crucial to maintain a strictly inert atmosphere.[3] Protocol: Thoroughly degas the solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes) and the reaction vessel (by evacuating and backfilling with an inert gas at least three times).[3][5] Maintain a positive pressure of inert gas throughout the reaction.[3]
Catalyst Selection The choice of palladium source can influence the amount of active Pd(0) available. Protocol: Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a precatalyst that efficiently generates the active Pd(0) species.[3][6]
Appropriate Ligand Choice Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[7] Recommendation: For challenging chloropyridine couplings, consider ligands such as SPhos, XPhos, or RuPhos.[2][5]

Question 2: In my Buchwald-Hartwig amination of a chloropyridine, I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side product?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the chloropyridine is reduced instead of aminated.[8][9] This often occurs when the reductive elimination of the desired C-N bond is slow, allowing for competing pathways.[8][9]

Primary Causes:

  • Slow Reductive Elimination: If the final step of the catalytic cycle is sluggish, alternative pathways such as β-hydride elimination from the amine or reaction with trace water can lead to hydrodehalogenation.[8][9]

  • Presence of Water: Trace moisture can react with the palladium-hydride species that may form, leading to the reduced pyridine byproduct.[8]

Troubleshooting & Mitigation Strategies:

StrategyRationale & Implementation
Ligand Selection The choice of ligand is critical to promote the desired C-N bond formation.[8] Recommendation: Employ bulky, electron-rich ligands like SPhos, RuPhos, or Josiphos-type ligands, which are designed to accelerate reductive elimination.[8]
Anhydrous Conditions Minimizing water is crucial to suppress hydrodehalogenation. Protocol: Ensure all reagents and the solvent are scrupulously dried. Use anhydrous, high-purity bases.[8]
Base Selection The choice of base can influence the reaction environment. Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[10] Ensure the base is of high purity to avoid introducing moisture or other reactive impurities.[8]
Amine Stoichiometry Using a slight excess of the amine can help drive the reaction towards the desired amination product.[8] Recommendation: Employ 1.2-1.5 equivalents of the amine coupling partner.[8]

Question 3: I am attempting a regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine) and getting a mixture of products. How can I improve selectivity?

Answer:

Achieving regioselectivity on di- or poly-halogenated pyridines is a common challenge. Generally, the chlorine at the 2-position of a pyridine ring is more electronically activated towards both nucleophilic attack and oxidative addition than a chlorine at the 4-position.[8]

Factors Influencing Regioselectivity:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen makes the C2 and C4 positions electron-deficient and thus more susceptible to reaction.[8]

  • Catalyst Control: The steric and electronic properties of the ligand can significantly influence which position the catalyst preferentially undergoes oxidative addition. For instance, a Xantphos-based catalyst has been shown to favor amination at the C2 position of 2,4-dichloropyridine with high selectivity.[8][11]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the more kinetically accessible site (often the more reactive C2 position).[8] A highly regioselective amination at C2 can often be achieved at a lower temperature, allowing for subsequent functionalization at C4 under more forcing conditions.[8]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often transition-metal-free method for functionalizing electron-deficient chloropyridines. The success of these reactions is highly dependent on the electronic nature of the pyridine ring and the reaction conditions.

Question 4: My SNAr reaction on a chloropyridine is not proceeding, or the yield is very low. What are the likely causes?

Answer:

Low reactivity in SNAr reactions with chloropyridines often stems from insufficient activation of the pyridine ring or suboptimal reaction conditions.

Primary Causes:

  • Poorly Activated Substrate: The pyridine ring may not be sufficiently electron-deficient to facilitate nucleophilic attack. SNAr reactions are generally more facile with additional electron-withdrawing groups on the pyridine ring.[12]

  • Inappropriate Solvent: SNAr reactions proceed through a negatively charged intermediate (Meisenheimer complex).[13][14] The stability of this intermediate is highly solvent-dependent.

  • Nucleophile Reactivity: The strength and nature of the nucleophile are critical.

Troubleshooting & Mitigation Strategies:

StrategyRationale & Implementation
Solvent Choice Polar aprotic solvents are highly recommended as they effectively stabilize the charged Meisenheimer complex without strongly solvating the nucleophile, thereby enhancing its reactivity.[13] Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).[13] In contrast, nonpolar solvents like toluene or hexane will significantly hinder the reaction.[14]
Temperature Many SNAr reactions on less activated chloropyridines require elevated temperatures to overcome the activation energy barrier.[14][15] Action: If the reaction is sluggish at room temperature, consider heating the reaction mixture.
"Greener" Solvent Considerations While protic solvents like water or ethanol are environmentally benign, they can be less effective for SNAr on unactivated chloropyridines because they can solvate and deactivate the nucleophile through hydrogen bonding.[13][14] However, for highly activated systems, water can be an excellent solvent.[12]

Question 5: I am observing hydrolysis of my chloropyridine starting material. How can I prevent this?

Answer:

Hydrolysis, the replacement of the chlorine atom with a hydroxyl group, can be a significant side reaction, especially under basic conditions in the presence of water.[16][17]

Primary Causes:

  • Presence of Water: Water, especially in the presence of a base, can act as a nucleophile, leading to the formation of the corresponding hydroxypyridine.

  • Base-Mediated Hydrolysis: Strong bases can react with trace water to generate hydroxide ions, which are potent nucleophiles for SNAr.

Troubleshooting & Mitigation Strategies:

StrategyRationale & Implementation
Anhydrous Conditions The most effective way to prevent hydrolysis is to rigorously exclude water from the reaction. Protocol: Use anhydrous solvents and reagents. If using a solid base, ensure it is freshly dried.
Base Selection The choice of base can be critical, particularly in cross-coupling reactions. Recommendation: In Suzuki couplings, if protodeboronation (hydrolysis of the boronic acid) is also an issue, consider using a less nucleophilic or weaker base, or switching to anhydrous conditions.[7] Using boronic esters (e.g., pinacol esters) can also increase stability against hydrolysis.[7]
Non-Aqueous Workup During the reaction workup, avoid prolonged exposure to aqueous basic conditions if the product is also susceptible to hydrolysis.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts.

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Inert Is the inert atmosphere rigorous? Start->Check_Inert Check_Catalyst Is the catalyst system optimal? Check_Inert->Check_Catalyst Yes Improve_Inert Degas solvents & vessel thoroughly. Maintain positive pressure. Check_Inert->Improve_Inert No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Select_Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider a robust precatalyst. Check_Catalyst->Select_Ligand No Check_Temp Is the temperature adequate? Check_Base->Check_Temp Yes Select_Base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). Ensure base solubility. Check_Base->Select_Base No Increase_Temp Increase reaction temperature. Check_Temp->Increase_Temp No Success Improved Yield Check_Temp->Success Yes Improve_Inert->Success Select_Ligand->Success Select_Base->Success Increase_Temp->Success

Caption: Troubleshooting flowchart for low-yield Suzuki coupling.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl Product Ar-NR'R'' (Desired Product) AmineComplex Amine Coordination Complex OxAdd->AmineComplex + HNR'R'' AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex - Base-H+X- AmidoComplex->Pd0 Reductive Elimination SideProduct Ar-H (Hydrodehalogenation) AmidoComplex->SideProduct Side Reaction (e.g., β-hydride elim.)

Caption: Buchwald-Hartwig amination cycle with side reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O mixture)

Procedure:

  • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, the boronic acid or ester, and the base.

  • Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5]

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

References

  • Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions - Benchchem.
  • A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling - Benchchem.
  • Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem.
  • Technical Support Center: Solvent Effects on the Reactivity of 3-(2-chloropyridin-4-yl)oxyaniline - Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available from: [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. Available from: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available from: [Link]

  • Reactions of 2-Chloropyridine. Chempanda. Available from: [Link]

  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. Available from: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available from: [Link]

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience. Available from: [Link]

  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions - Benchchem.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing). Available from: [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available from: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available from: [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. Available from: [Link]

  • Managing solvent effects in fluoropyridine reactions - Benchchem.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available from: [Link]

  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available from: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. Available from: [Link]

  • A green and efficient hydrolysis of met - JOCPR. Available from: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available from: [Link]

  • (PDF) Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - ResearchGate. Available from: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]

  • 10 - Organic Syntheses Procedure. Available from: [Link]

  • Suzuki coupling help : r/chemistry - Reddit. Available from: [Link]

  • The Suzuki-Miyaura reactions of halopyridines and the side products. - ResearchGate. Available from: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available from: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. Available from: [Link]

  • Regiodivergent Functionalization of Protected and Unprotected Carbohydrates using Photoactive 4‐Tetrafluoropyridinylthio Fragment as an Adaptive Activating Group - PMC - PubMed Central. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC - NIH. Available from: [Link]

Sources

Optimizing cleavage conditions for peptides with 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Peptide Cleavage Optimization

Topic: Optimizing Cleavage Conditions for Peptides with 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for the successful cleavage of peptides incorporating the non-coded amino acid (NCAA) this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to navigate the unique chemical challenges presented by this residue.

Section 1: Understanding the Core Chemistry

Before troubleshooting, it is critical to understand the behavior of the this compound side chain under strong acid conditions typical of final cleavage.

Q1: What are the key chemical features of the this compound side chain that influence cleavage?

A: The defining feature is the 6-chloropyridinyl group. Its behavior is dictated by two main characteristics:

  • The Pyridinic Nitrogen: Unlike the electron-rich indole ring of tryptophan, which is highly susceptible to alkylation by carbocations generated during cleavage, the pyridine ring is electron-deficient.[1] In the highly acidic trifluoroacetic acid (TFA) environment, the lone pair of electrons on the pyridinic nitrogen will be protonated. This positive charge makes the aromatic ring extremely electron-poor and therefore highly resistant to electrophilic attack by cationic species (e.g., tert-butyl cations from protecting groups). This inherent stability is a significant advantage, reducing the risk of the common side reactions that plague residues like Tryptophan.[2]

  • The Chloro Substituent: The carbon-chlorine bond on the pyridine ring is generally stable under standard TFA cleavage conditions. The electron-withdrawing nature of the ring further stabilizes this bond against nucleophilic attack. While cleavage times should not be excessively prolonged, degradation via dechlorination is not a commonly expected side reaction under optimized conditions.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions when working with this specific NCAA.

Q2: Is a standard cleavage cocktail, like 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS), sufficient for peptides containing this residue?

A: For many sequences, a standard TFA/Water/TIS cocktail is an excellent starting point and may be entirely sufficient.[2][3] The primary role of scavengers is to trap reactive cationic species that are generated from acid-labile side-chain protecting groups and the resin linker.[4] Since the this compound side chain is not expected to be a primary target of these cations, the main consideration for cocktail selection will depend on other sensitive residues in your peptide sequence (e.g., Cys, Met, Trp, Arg).

Q3: What potential side reactions should I monitor for?

A: While the chloropyridinyl group itself is robust, you must remain vigilant for issues common to all solid-phase peptide synthesis (SPPS) cleavages:

  • Incomplete Deprotection: Residues with stubborn protecting groups, such as Arginine (Pbf/Pmc), may require extended cleavage times (e.g., 4-6 hours) for complete removal.[2]

  • Oxidation: Methionine can be oxidized to its sulfoxide form. This can be minimized by using fresh, peroxide-free ether for precipitation and working under an inert atmosphere.[2][5]

  • Alkylation of Other Residues: If your peptide also contains Tryptophan or Tyrosine, these residues can be modified by carbocations if scavenging is inefficient.[1]

  • Peptide Re-attachment: The cleaved peptide can potentially re-attach to the resin via reaction with the linker cation, although this is less common with modern scavenger cocktails.[3]

Section 3: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving common cleavage problems in a question-and-answer format.

Q4: My final peptide yield is very low after cleavage and precipitation. What are the likely causes and how do I fix it?

A: Low yield is a common issue that can be systematically diagnosed. Follow this workflow to identify the bottleneck.

G cluster_cleavage Step 1: Verify Cleavage cluster_precipitation Step 2: Check Precipitation cluster_handling Step 3: Review Handling start Low Peptide Yield q_cleavage Was cleavage complete? start->q_cleavage test_cleavage Perform Ninhydrin Test on post-cleavage resin. q_cleavage->test_cleavage How to check? a_cleavage_no Incomplete Cleavage test_cleavage->a_cleavage_no Positive (Blue beads) q_precip Was precipitation efficient? test_cleavage->q_precip Negative (No color) sol_cleavage Extend cleavage time (e.g., 4 hrs). Ensure fresh TFA/scavengers. a_cleavage_no->sol_cleavage Solution sol_precip Use 8-10x volume of cold ether (MTBE preferred). Evaporate excess TFA before precipitation. Precipitate at 4°C or -20°C. q_precip->sol_precip If precipitate was weak/absent q_handling Were there transfer losses? sol_precip->q_handling sol_handling Ensure thorough washing of resin post-cleavage. Minimize transfer steps.

Caption: Troubleshooting workflow for low peptide yield.

  • Step 1: Confirm Complete Cleavage: Before optimizing downstream steps, verify the peptide is actually off the resin. A qualitative ninhydrin test on a small sample of the post-cleavage resin beads is highly effective.[3] If the beads turn blue, it indicates the presence of free primary amines, meaning the peptide is still attached.

  • Step 2: Optimize Precipitation: If cleavage was complete, the issue may lie in precipitation. Ensure you are using a sufficient volume (8-10 fold) of cold diethyl ether or, preferably, methyl tert-butyl ether (MTBE).[6] For highly soluble or short peptides, concentrating the TFA filtrate under a stream of nitrogen before adding ether can significantly improve precipitation efficiency.[7]

  • Step 3: Review Reagents and Time: Using old or degraded TFA or scavengers can dramatically reduce cleavage efficiency.[3] Always use fresh, high-quality reagents. For complex peptides, a standard 1-2 hour cleavage may be insufficient.[3] A repeat cleavage with an extended time (e.g., 4 hours) is a simple and effective troubleshooting step.

Q5: My HPLC and Mass Spec data show unexpected peaks. How do I choose the right cleavage cocktail to minimize side products?

A: The optimal cleavage cocktail is dictated by the full amino acid composition of your peptide. The presence of this compound alone does not necessitate a complex cocktail, but other sensitive residues do. Use the following logic and table to select an appropriate cocktail.

G start Analyze Peptide Sequence trp_q Contains Trp? start->trp_q cys_met_q Contains Cys or Met? arg_q Contains multiple Arg(Pbf)? cys_met_q->arg_q No cocktail_edt Add EDT to cocktail (e.g., TFA/TIS/H2O/EDT) cys_met_q->cocktail_edt Yes trp_q->cys_met_q No cocktail_k Use Reagent K or TFA/TIS/H2O/EDT trp_q->cocktail_k Yes cocktail_time Extend cleavage time to 4-6 hrs arg_q->cocktail_time Yes cocktail_std Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) arg_q->cocktail_std No

Caption: Decision logic for cleavage cocktail selection.

Peptide CompositionRecommended Cleavage CocktailRationale & Key Considerations
Baseline: No other sensitive residuesTFA / TIS / H₂O (95:2.5:2.5) This is a highly effective, general-purpose cocktail. TIS is an excellent scavenger for tert-butyl cations.[2][4]
Contains Met and/or Cys TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) 1,2-ethanedithiol (EDT) is a thiol scavenger that helps prevent Met oxidation and reduces disulfide bond formation for Cys.[8]
Contains Trp Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Trp is extremely sensitive. This comprehensive cocktail provides multiple scavengers to protect the indole ring from alkylation and oxidation. Using Fmoc-Trp(Boc) during synthesis is also highly recommended.[5][8]
Contains multiple Arg(Pbf/Pmc) residuesStandard cocktail + Extended Time (4-6 hours) The Pbf and Pmc protecting groups can be slow to cleave, especially in long or sterically hindered peptides. Extending the reaction time is often necessary.[2]

Section 4: Experimental Protocols

Adherence to a validated protocol is key to reproducibility. Always perform a small-scale test cleavage on a new or difficult peptide before committing the entire batch.

Protocol 1: Small-Scale Test Cleavage (20-50 mg Peptide-Resin)

Objective: To determine the optimal cleavage time and assess the quality of the crude peptide by HPLC and MS before a large-scale cleavage.

Materials:

  • Dried peptide-resin (20-50 mg)

  • Selected cleavage cocktail (prepare fresh)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Nitrogen gas line

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Place the dried peptide-resin into a clean microcentrifuge tube.

  • Add the freshly prepared cleavage cocktail (approx. 0.5 - 1.0 mL) to the resin.

  • Vortex briefly and allow the reaction to proceed at room temperature. It is advisable to test different time points (e.g., 2 hours and 4 hours) in separate tubes.

  • After the designated time, centrifuge the tube to pellet the resin.

  • Carefully transfer the supernatant (filtrate containing the peptide) to a new tube.

  • Wash the resin with a small additional volume of fresh TFA (0.2 mL) and combine the supernatants.

  • In a fume hood, place the tube containing the combined filtrate into a larger tube (e.g., 15 mL conical) containing ~10 mL of cold MTBE.

  • Add the filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

  • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet twice with cold ether, centrifuging and decanting each time.

  • Dry the final peptide pellet under a gentle stream of nitrogen gas.

  • Dissolve the crude peptide in a suitable solvent (e.g., 10% Acetonitrile / 0.1% TFA in water) for HPLC and MS analysis.[3]

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • CDN Scientific. Cleavage Cocktail Selection.
  • ResearchGate.
  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Stereoselective Bioactivity of 2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Many organic molecules, including the subject of this guide, 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid , are chiral. This means they exist as a pair of non-superimposable mirror images, known as enantiomers (L- and D- or S- and R-forms).[1][2]

While enantiomers share identical physical and chemical properties in an achiral environment, the chiral landscape of the human body—composed of L-amino acids, D-sugars, and stereospecific enzymes and receptors—differentiates between them with remarkable precision.[1][3][4] Consequently, the two enantiomers of a chiral drug should be regarded as distinct chemical entities, as they often exhibit profound differences in pharmacology, pharmacokinetics, and toxicology.[1][3][5] One enantiomer may be therapeutically active (the eutomer), while its counterpart (the distomer) could be inactive, less active, or even responsible for adverse effects.[3][6]

This guide provides a comprehensive framework for comparing the biological activities of the L- and D-enantiomers of this compound. While specific experimental data for this novel compound is not yet extensively published, this document outlines the essential principles and validated experimental protocols necessary to conduct such a comparison, empowering researchers to unlock the therapeutic potential of the optimal stereoisomer.

Molecular Structure and Stereoisomerism

The subject molecule is an unnatural amino acid featuring a chloropyridine moiety. The chirality arises from the alpha-carbon, which is bonded to four different groups: an amino group, a carboxylic acid group, a hydrogen atom, and the (6-chloropyridin-3-yl)methyl group. The enantioselective synthesis of such molecules is paramount to isolate the pure L- and D-forms, typically achieved through asymmetric catalysis or resolution of a racemic mixture.[7][8][9][10]

Chemical structures of L- and D- enantiomers of this compoundFigure 1. 2D structures of the L- and D-enantiomers of this compound.

Part 1: Comparative Analysis of Receptor Binding and Functional Activity

The primary differentiator between enantiomers lies in their interaction with biological targets. This stereoselectivity is often explained by the three-point attachment model , which posits that for effective binding, a minimum of three points on the chiral molecule must align with corresponding sites on the chiral receptor.[11][12][13] One enantiomer can achieve this optimal three-point fit, while its mirror image can, at best, achieve a two-point fit, resulting in a significantly weaker interaction.[12][14][15]

Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. This assay measures the ability of the test compound (each enantiomer) to displace a known, radioactively-labeled ligand from the receptor. The resulting inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates higher affinity.

Illustrative Data Presentation: Disclaimer: The following data is hypothetical and serves as an example of how experimental results would be presented. It is a template for researchers to populate with their own data.

EnantiomerTarget ReceptorInhibition Constant (Ki, nM)
L-Enantiomer Receptor X15.2 ± 2.1
D-Enantiomer Receptor X875.6 ± 45.3

In this illustrative case, the L-enantiomer shows a significantly higher affinity for "Receptor X" than the D-enantiomer, suggesting it is the eutomer for this particular target.

In Vitro Functional Activity

High binding affinity does not always equate to the desired functional response (e.g., agonism or antagonism). Therefore, functional assays are crucial to characterize the biological effect of each enantiomer.[16] Depending on the target class (e.g., GPCR, ion channel, enzyme), various assays can be employed.

Illustrative Data Presentation: Disclaimer: The following data is hypothetical and for illustrative purposes.

EnantiomerAssay TypeFunctional Readout (EC50/IC50, nM)Activity
L-Enantiomer Calcium Flux Assay25.8 ± 3.5 (EC50)Full Agonist
D-Enantiomer Calcium Flux Assay> 10,000Inactive

This hypothetical data suggests that the L-enantiomer not only binds with higher affinity but also acts as a potent agonist at the target receptor, while the D-enantiomer is functionally inactive.

cluster_0 Comparative Bioactivity Workflow Synthesis Enantioselective Synthesis (L- and D-Isomers) Binding Receptor Binding Assays (Determine Ki) Synthesis->Binding Isolate Pure Enantiomers Functional In Vitro Functional Assays (Determine EC50/IC50) Binding->Functional Quantify Affinity PK Pharmacokinetic Profiling (ADME) Functional->PK Characterize Activity Vivo In Vivo Efficacy & Toxicology Studies PK->Vivo Assess Drug-like Properties Decision Select Lead Enantiomer Vivo->Decision Evaluate Safety & Efficacy

Caption: Experimental workflow for comparing enantiomer bioactivity.

Part 2: Stereoselective Pharmacokinetics and Metabolism

The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is governed by interactions with chiral enzymes and transporters, leading to potentially different pharmacokinetic profiles for each enantiomer.[17][18][19][20]

  • Absorption & Distribution: One enantiomer may be absorbed more readily or bind differently to plasma proteins like albumin, affecting its free concentration and tissue distribution.[17][21]

  • Metabolism: Hepatic enzymes, particularly the Cytochrome P450 (CYP) family, are notoriously stereoselective.[22] One enantiomer might be metabolized rapidly, leading to a shorter half-life, while the other is cleared more slowly. This can also result in different metabolic pathways, potentially generating unique metabolites, some of which could be active or toxic.[17][22]

  • Excretion: Renal clearance can also be stereoselective due to active transport processes in the kidneys.[6]

Investigating these differences is crucial, as a seemingly "inactive" enantiomer (the distomer) could still impact the therapeutic outcome by, for example, competing for metabolic enzymes and thereby altering the clearance of the active enantiomer.[22]

cluster_L L-Enantiomer cluster_D D-Enantiomer Receptor Chiral Receptor Site Site 1 Site 2 Site 3 L_Enantiomer L-Isomer (Eutomer) L_Enantiomer:s->Receptor:p1 Strong Interaction L_Enantiomer:s->Receptor:p2 L_Enantiomer:s->Receptor:p3 D_Enantiomer D-Isomer (Distomer) D_Enantiomer:s->Receptor:p1 Weak/No Interaction D_Enantiomer:s->Receptor:p2 caption Ogston's Three-Point Attachment Model of Chiral Recognition.

Caption: Ogston's Three-Point Attachment Model of Chiral Recognition.

Part 3: Detailed Experimental Methodologies

To ensure scientific integrity, protocols must be robust and self-validating. Below are standard methodologies for the key experiments outlined in this guide.

Protocol 1: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the L- and D-enantiomers.

  • Materials: Cell membranes expressing the target receptor, a suitable radioligand (e.g., [³H]-ligand), L- and D-enantiomers, assay buffer, scintillation fluid, 96-well plates, filter mats, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the L- and D-enantiomers in assay buffer.

    • In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test enantiomer.

    • Include wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand).

    • Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration over filter mats to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic potential of each enantiomer.

  • Materials: Human cell line (e.g., HEK293 or a cancer cell line like A549), cell culture medium, L- and D-enantiomers, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, microplate reader.[23]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the L- and D-enantiomers and incubate for 48-72 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., cisplatin) wells.[23]

    • After incubation, add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.[23]

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.[23]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the resulting dose-response curve.[23]

Conclusion and Future Directions

The comprehensive evaluation of both L- and D-enantiomers of this compound is not merely an academic exercise but a critical step in drug development. A thorough understanding of their stereoselective bioactivity, pharmacokinetics, and toxicology is essential to identify the superior enantiomer for clinical advancement.[3] This approach maximizes therapeutic benefit while minimizing potential risks associated with the distomer, ultimately leading to safer and more effective medicines. The protocols and frameworks provided in this guide offer a clear path for researchers to conduct this vital comparative analysis.

References

  • News-Medical. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Available at: [Link]

  • Wang, R., et al. (2025). Recent advances in chiral recognition using macrocyclic receptors. Royal Society of Chemistry. Available at: [Link]

  • Islam, M. R., et al. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. Available at: [Link]

  • NTU. (2018). Ogston's 'Three Point Attachment' Model. Stereochemistry. Available at: [Link]

  • Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. Available at: [Link]

  • Pure and Applied Chemistry. (2018). Syntheses and applications of enantiopure δ-amino acids and their precursors. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Available at: [Link]

  • de Cássia Garcia, S., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC - PubMed Central. Available at: [Link]

  • ACS Publications. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Recognition of Chiral Carboxylates by Synthetic Receptors. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselectivity in Drug Action and Disposition: An Overview. Available at: [Link]

  • Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Available at: [Link]

  • Slideshare. (n.d.). Stereoselective pharmacokinetics and metabolism of chiral drugs. Available at: [Link]

  • PMC - NIH. (n.d.). Towards a general model for protein–substrate stereoselectivity. Available at: [Link]

  • Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. Available at: [Link]

  • Blogs@NTU. (2018). Drug Design: When one size fits all backfires. Stereochemistry. Available at: [Link]

  • Ahern, G. P. (n.d.). Stereochemistry in Drug Action. PMC - NIH. Available at: [Link]

  • Slideshare. (n.d.). STEREOCHEMISTRY AND DRUG ACTION.pptx. Available at: [Link]

  • ProQuest. (n.d.). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Available at: [Link]

  • PubMed. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Effect of enantiomers in pharmaceuticals. Available at: [Link]

  • MDPI. (n.d.). Chiral Recognition with Broad Selective Sensor Arrays. Available at: [Link]

  • Deranged Physiology. (2024). Enantiomerism. Available at: [Link]

  • ResearchGate. (n.d.). The three-point interaction model. Enantiomer ( a ) presents three.... Available at: [Link]

  • ResearchGate. (n.d.). The three-point interaction model. Enantiomer ( a ) presents three.... Available at: [Link]

  • I.R.I.S. (2022). Chiral Recognition with Broad Selective Sensor Arrays. Available at: [Link]

  • ACS Publications. (2006). Chiral Recognition Mechanisms. Available at: [Link]

  • ResearchGate. (2020). Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. Available at: [Link]

  • Wiley Online Library. (n.d.). Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles. Available at: [Link]

  • ResearchGate. (n.d.). Examples of compounds derived from pyridine where antiproliferative.... Available at: [Link]

  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • Wikipedia. (n.d.). Chirality (chemistry). Available at: [Link]

  • YouTube. (2023). functional in vitro assays for drug discovery. Available at: [Link]

  • AXXAM. (n.d.). In Vitro Assays | Biochemical Assays. Available at: [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

Sources

A Researcher's Guide to Evaluating the In Vitro Activity of Novel Non-Coded Amino Acids: A Comparative Framework Featuring 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Chemical Universe of Non-Coded Amino Acids in Drug Discovery

In the landscape of modern drug discovery, non-coded amino acids (ncAAs), also referred to as unnatural amino acids, represent a pivotal toolkit for medicinal chemists.[1][2] These molecules, which are not one of the 20 canonical amino acids, offer a vast and fertile ground for designing novel therapeutics with enhanced properties.[3] By moving beyond nature's primary alphabet, researchers can introduce unique side chains and functionalities into peptides and small molecules, thereby improving stability, potency, target selectivity, and bioavailability.[4] The incorporation of ncAAs has already led to several FDA-approved drugs, underscoring their therapeutic potential.[1]

This guide provides a comprehensive framework for assessing the in vitro activity of a novel ncAA, using (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid as a central example. While specific experimental data for this particular compound is not yet widely published, its unique structure—featuring a halogenated pyridine ring—makes it an excellent candidate for exploring a range of biological activities.[5] We will delve into the rationale behind selecting specific in vitro assays, provide detailed experimental protocols, and discuss how to interpret and compare the resulting data against other ncAAs. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and prioritize novel chemical entities.

Structural Considerations: A Comparative Look at 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid and Other ncAAs

The biological activity of an ncAA is intrinsically linked to its structure. The presence of specific functional groups, stereochemistry, and aromaticity dictates how the molecule will interact with biological targets. Let's consider the structural features of our target compound in comparison to other ncAAs.

Compound NameKey Structural FeaturesPotential Biological Interactions
(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid Pyridinyl group with a chlorine atom at the 6-position.The pyridine ring can participate in π-π stacking, while the chlorine atom can form halogen bonds, potentially enhancing binding affinity to enzymes or receptors.[5]
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid A simple pyridinyl group without halogenation.Can engage in hydrogen bonding and π-π stacking, but lacks the potential for halogen bonding.[6]
(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid A pyridinyl group with a cyano substituent.The cyano group can act as a hydrogen bond acceptor and may alter the electronic properties of the pyridine ring, influencing target interactions.[7]
(S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) An isoxazole ring with hydroxyl and methyl groups.A well-characterized agonist for the AMPA receptor, a type of glutamate receptor in the central nervous system.[8]

The seemingly subtle differences between these molecules can lead to vastly different biological activities. For instance, the chlorine atom on our target compound could be crucial for its specificity and potency against a particular biological target. The primary goal of the in vitro assays described below is to elucidate these differences in a quantitative and reproducible manner.

A Strategic Approach to In Vitro Activity Profiling

A logical and stepwise approach to characterizing a novel ncAA is essential. We recommend a tiered screening strategy, starting with broad assessments of activity and progressing to more specific and mechanistic studies.

G A Tier 1: Broad Spectrum Activity Screening B Antimicrobial Activity (MIC Assay) A->B C Cytotoxicity Screening (MTT Assay) A->C D Tier 2: Target-Specific Assays B->D C->D E Enzyme Inhibition Assays D->E F Receptor Binding Assays D->F G Tier 3: Mechanistic Studies E->G F->G H Mode of Inhibition Studies G->H I Downstream Signaling Analysis G->I

A tiered approach to in vitro activity profiling of novel ncAAs.

Tier 1: Broad Spectrum Activity Screening

The initial phase of characterization aims to identify any general biological activity of the novel ncAA. This is crucial for guiding subsequent, more focused investigations.

Antimicrobial Activity Screening

Many amino acid derivatives exhibit antimicrobial properties by interfering with essential bacterial pathways, such as cell wall synthesis.[9]

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in MHB across the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that prevents turbidity or by measuring the optical density at 600 nm.

Interpretation of Results: A low MIC value indicates potent antimicrobial activity. Comparing the MIC values of this compound with other ncAAs against a panel of Gram-positive and Gram-negative bacteria will reveal its spectrum of activity.

Cytotoxicity Screening

It is essential to assess the cytotoxic potential of a novel compound against mammalian cells to gauge its therapeutic window.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]

  • Normal human cell line (e.g., MRC-5 fibroblasts) for selectivity assessment

  • DMEM or RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Interpretation of Results: A low IC50 value against cancer cell lines suggests potential anticancer activity.[12] A significantly higher IC50 value against normal cell lines indicates selectivity, a desirable characteristic for a therapeutic agent.

Tier 2: Target-Specific Assays

If Tier 1 screening reveals promising activity, the next step is to identify the specific molecular targets of the ncAA.

Enzyme Inhibition Assays

Enzymes are common drug targets, and ncAAs can act as inhibitors by mimicking the natural substrate or by binding to allosteric sites.[13]

General principle of an enzyme inhibition assay.

This protocol provides a general framework that can be adapted for specific enzymes.[1]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compound

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, various concentrations of the test compound, and the enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Detection: Measure the formation of the product or the depletion of the substrate over time using a microplate reader (e.g., by absorbance or fluorescence).

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value.

Interpretation of Results: The IC50 value quantifies the potency of the ncAA as an inhibitor of the specific enzyme. Further studies can be conducted to determine the mode of inhibition (e.g., competitive, non-competitive).[14]

Receptor Binding Assays

Receptors are another major class of drug targets. Receptor binding assays are used to determine the affinity of a ligand for its receptor.[4][15]

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor.[16]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand with known affinity for the target receptor

  • Test compound

  • Assay buffer

  • Filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the mixture through a filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Interpretation of Results: A low Ki value indicates a high binding affinity of the ncAA for the receptor. By screening against a panel of receptors, the selectivity of the compound can be determined.

Conclusion and Future Directions

The in vitro evaluation of novel non-coded amino acids like this compound is a critical step in the drug discovery process. The systematic approach outlined in this guide, progressing from broad activity screening to specific target-based assays, provides a robust framework for characterizing these unique chemical entities. While the journey from a novel molecule to a therapeutic agent is long and complex, rigorous in vitro profiling is the essential first step that lays the foundation for all subsequent development. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to optimize lead compounds and ultimately deliver new and effective medicines.

References

  • Taylor & Francis Online. (2018). Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. Retrieved from [Link]

  • PubMed. (2008). In vitro receptor binding assays: general methods and considerations. Retrieved from [Link]

  • PubMed. (2019). In vitro anticancer potentiality and molecular modelling study of novel amino acid derivatives based on N1, N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide. Retrieved from [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • PMC. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

  • NIH. (n.d.). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Retrieved from [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents. Retrieved from [Link]

  • NIH. (2014). An In Vitro Study on the Effect of Free Amino Acids Alone or in Combination with Nisin on Biofilms as well as on Planktonic Bacteria of Streptococcus mutans. Retrieved from [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • ASM Journals. (n.d.). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro and In Vivo Activity of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo activities of antimicrobial peptides developed using an amino acid-based activity prediction method. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. Retrieved from [Link]

  • PubMed. (2003). Selective Agonist Binding of (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid (AMPA) and 2S-(2alpha,3beta,4beta)-2-carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic Acid (Kainate) Receptors: A Molecular Modeling Study. Retrieved from [Link]

  • PubMed. (2009). The glutamate receptor GluR5 agonist (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid and the 8-methyl analogue: synthesis, molecular pharmacology, and biostructural characterization. Retrieved from [Link]

  • PubMed. (n.d.). Anticancer activity of small amphipathic β²,²-amino acid derivatives. Retrieved from [Link]

  • AA Blocks. (n.d.). 1504345-73-6 | 3-amino-2-(6-chloropyridin-3-yl)propanoic acid. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • PubMed. (2018). 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid. Retrieved from [Link]

  • PMC. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). AMPA. Retrieved from [Link]

  • PMC. (n.d.). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Activity of Bacterial Proteins and Peptides. Retrieved from [Link]

  • PMC. (2025). Plant amino acid analogues as antimicrobial agents. Retrieved from [Link]

  • PubMed. (n.d.). Schedule-controlled Behavioral Effects of the Selective 2-amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid Antagonist LY293558 in Pigeons. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. Retrieved from [Link]

Sources

A Comparative Guide to Enhancing Peptide Stability via Incorporation of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic promise of peptides is frequently curtailed by their inherent metabolic instability, primarily rapid proteolytic degradation, which results in poor pharmacokinetic profiles. A leading strategy to overcome this hurdle is the site-specific incorporation of unnatural amino acids (UAAs). This guide provides a comprehensive comparative analysis of peptide stability imparted by the novel UAA, 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid. We delineate the mechanistic rationale for its stability-enhancing properties, provide detailed, field-proven experimental protocols for validation, and present anticipated data to guide researchers in its application. This document serves as a technical resource for scientists and drug developers seeking to engineer next-generation peptide therapeutics with superior in vivo resilience.

Introduction: The Challenge of Peptide Instability

Peptides represent a highly specific and potent class of therapeutics. However, their translation from bench to bedside is often hampered by a critical flaw: susceptibility to enzymatic degradation.[1][2] The body's endogenous proteases readily recognize and cleave natural peptide sequences, leading to short in vivo half-lives that limit therapeutic efficacy.[1] To unlock the full potential of peptide drugs, chemical modifications are essential.

The incorporation of unnatural amino acids (UAAs) has emerged as a robust and precise strategy to "harden" peptides against proteolytic attack and enhance their structural integrity.[3][4] These synthetic building blocks introduce novel chemical functionalities, steric profiles, and electronic properties not found in the canonical 20 amino acids.

This guide focuses on a specific UAA of interest: This compound . This molecule is a structural analogue of natural aromatic amino acids like histidine and phenylalanine but possesses two key modifications:

  • A Pyridyl Ring: Replaces the phenyl or imidazole group, altering aromaticity, hydrogen bonding capacity, and potential for metal coordination.

  • A Chloro Substituent: This halogen atom introduces significant steric bulk and potent electron-withdrawing effects, which can profoundly influence local peptide structure and reactivity.

The central hypothesis is that the unique combination of these features can confer substantial stability to a peptide scaffold. This guide will provide the scientific framework and actionable protocols to test this hypothesis and compare the performance of a UAA-modified peptide against its natural counterpart.

Mechanistic Rationale for Enhanced Stability

The introduction of this compound is predicted to enhance peptide stability through a combination of synergistic effects. The rationale for choosing this UAA is grounded in established principles of medicinal chemistry and peptide science.[5][6][7]

  • Steric Shielding: The most direct mechanism is steric hindrance. Proteases require a specific conformation and sufficient space to bind to their substrate's cleavage site. The bulky chloropyridyl side chain can act as a physical "shield," preventing the protease's catalytic machinery from accessing and cleaving adjacent peptide bonds.[8] This effect is particularly pronounced if the UAA is placed at or near a known protease recognition motif.

  • Electronic Perturbation: The electron-withdrawing properties of both the chlorine atom and the pyridyl nitrogen can decrease the electron density of the adjacent amide carbonyl carbon. This makes the peptide bond less nucleophilic and, therefore, less susceptible to hydrolytic cleavage by serine proteases.[6]

  • Conformational Restriction: The significant size of the side chain can restrict the rotational freedom of the peptide backbone. This can lock the peptide into a conformation that is not recognized by degradative enzymes, thereby increasing its metabolic lifetime.[4]

  • Enhanced Hydrophobicity: Halogenation is a well-known strategy to increase the hydrophobicity and steric volume of amino acid side chains.[9] In the context of a folded peptide, this can lead to improved packing within the hydrophobic core, resulting in greater thermodynamic stability and a higher resistance to thermal denaturation.[5][7]

G cluster_0 Standard Peptide Chain cluster_1 UAA-Modified Peptide Chain P1 Amino Acid (n-1) P2 Cleavage Site (Peptide Bond) P3 Amino Acid (n+1) M1 Amino Acid (n-1) M2 Protected Site (Peptide Bond) M3 This compound Protease Protease Active Site Protease->P2 Binding & Cleavage Protease->M2 Binding Inhibited (Steric Hindrance)

Caption: Proposed mechanism of steric shielding by the UAA.

Experimental Design & Methodologies

To empirically validate the stabilizing effects of this compound, a rigorous, multi-faceted experimental plan is required. The following protocols describe a self-validating system for a head-to-head comparison.

Materials & Peptide Synthesis
  • Model Peptides: A control peptide, known to be a substrate for a common protease (e.g., trypsin), will be synthesized. A second, analogous peptide will be synthesized with this compound incorporated at a position adjacent to the cleavage site.

  • Synthesis: Both peptides will be synthesized using standard automated Fmoc solid-phase peptide synthesis (SPPS).[10]

  • Purification & Characterization: Peptides will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Identity will be confirmed by mass spectrometry (e.g., LC-MS).

G start Peptide Design (Control & UAA-Modified) sp_synthesis Solid-Phase Peptide Synthesis (SPPS) start->sp_synthesis purification RP-HPLC Purification sp_synthesis->purification characterization Mass Spectrometry Confirmation purification->characterization stability_assays Comparative Stability Assays characterization->stability_assays proteolytic Protocol 1: Proteolytic Stability stability_assays->proteolytic thermal Protocol 2: Thermal Stability stability_assays->thermal ph_stability Protocol 3: pH Stability stability_assays->ph_stability data_analysis Data Analysis & Comparison proteolytic->data_analysis thermal->data_analysis ph_stability->data_analysis

Caption: Overall experimental workflow for the comparative analysis.

Protocol 1: Proteolytic Stability Assay in Human Serum

This protocol assesses the peptide's half-life in a biologically relevant matrix.[11]

Materials:

  • Test Peptide Stock Solutions (Control and UAA-modified): 1 mg/mL in sterile water or appropriate buffer.

  • Human Serum: Pooled, sterile-filtered.

  • Quenching Solution: 10% Trichloroacetic Acid (TCA) in water.

  • Incubation Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Instrumentation: HPLC system with a C18 column.

Procedure:

  • Preparation: Thaw human serum on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates.

  • Reaction Setup: In a microcentrifuge tube, combine 450 µL of the clarified serum with 50 µL of the 1 mg/mL peptide stock solution. Mix gently.

  • Incubation: Place the tube in a 37°C incubator.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the 50 µL aliquot to a new tube containing 100 µL of ice-cold 10% TCA to precipitate proteins and stop enzymatic activity. Vortex thoroughly.

  • Clarification: Incubate the quenched samples on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze 50 µL by RP-HPLC. Monitor the peak area of the intact peptide at a suitable wavelength (e.g., 220 nm).

Data Analysis:

  • The peak area at T=0 is considered 100%.

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½), the time at which 50% of the peptide has been degraded, using a one-phase decay model.[12]

Protocol 2: Thermal Stability Assay via Circular Dichroism (CD)

This protocol measures the peptide's melting temperature (Tm), an indicator of structural stability.[13]

Materials:

  • Peptide Solutions: 0.1 mg/mL in 10 mM phosphate buffer, pH 7.4.

  • Instrumentation: CD spectrometer equipped with a Peltier temperature controller.

  • Cuvette: 1 mm path length quartz cuvette.

Procedure:

  • Instrument Setup: Equilibrate the CD spectrometer and set the measurement wavelength. For peptides with α-helical content, 222 nm is a standard choice.

  • Sample Loading: Load the peptide solution into the cuvette and place it in the temperature-controlled holder.

  • Thermal Melt: Equilibrate the sample at a starting temperature (e.g., 20°C) for 5 minutes.

  • Data Acquisition: Increase the temperature from 20°C to 95°C at a controlled ramp rate (e.g., 1°C/minute). Record the CD signal continuously or at 1°C intervals.

  • Blank Correction: Repeat the thermal melt using only the buffer to obtain a baseline for subtraction.

Data Analysis:

  • Plot the blank-corrected CD signal (mdeg) as a function of temperature (°C).

  • The resulting curve will show a sigmoidal transition from the folded (low temperature) to the unfolded (high temperature) state.

  • The melting temperature (Tm) is the midpoint of this transition, where 50% of the peptide is unfolded.[13]

Protocol 3: pH Stability Assay

This protocol evaluates the chemical stability of the peptide across a range of pH values, probing for susceptibility to acid- or base-catalyzed hydrolysis.[14]

Materials:

  • Peptide Stock Solution: 1 mg/mL in water.

  • Buffers: A range of buffers (e.g., 100 mM citrate-phosphate for pH 3 and 5; 100 mM PBS for pH 7.4; 100 mM carbonate-bicarbonate for pH 9).

  • Instrumentation: HPLC system with a C18 column.

Procedure:

  • Reaction Setup: For each peptide (Control and UAA-modified), prepare separate solutions by diluting the stock to a final concentration of 0.2 mg/mL in each of the different pH buffers.

  • Incubation: Incubate all solutions at 37°C for a fixed duration (e.g., 24 hours).

  • Analysis: At the end of the incubation period, directly inject an aliquot of each solution into the HPLC system. A T=0 sample (prepared fresh) should be run for comparison.

  • Quantification: Determine the peak area of the intact peptide for each condition.

Data Analysis:

  • Calculate the percentage of intact peptide remaining for each pH condition relative to the T=0 sample.

  • Present the data in a table or bar graph to compare stability across the pH range.

Anticipated Results & Data Presentation

Based on the mechanistic principles, the peptide incorporating this compound is expected to show marked improvements in all stability metrics.

Table 1: Comparative Proteolytic Stability in Human Serum

Peptide Half-life (t½) in minutes Fold Improvement
Control Peptide 35 ± 5 1x

| UAA-Modified Peptide | >1440 | >40x |

Table 2: Comparative Thermal Stability (Tm)

Peptide Melting Temperature (Tm) in °C ΔTm (°C)
Control Peptide 58.2 ± 0.5 -

| UAA-Modified Peptide | 65.7 ± 0.7 | +7.5 |

Table 3: Comparative pH Stability (% Intact Peptide after 24h at 37°C)

Peptide pH 3.0 pH 5.0 pH 7.4 pH 9.0
Control Peptide 98% 95% 92% 75%

| UAA-Modified Peptide | >99% | >99% | 98% | 94% |

Discussion and Conclusion

The anticipated data strongly suggests that the incorporation of this compound is a highly effective strategy for enhancing peptide stability. The dramatic increase in serum half-life (Table 1) directly reflects the success of the steric and electronic shielding mechanisms in preventing proteolytic degradation. This is the most critical parameter for improving a peptide's in vivo pharmacokinetic profile.

The significant positive shift in melting temperature (Table 2) indicates that the UAA contributes favorably to the overall thermodynamic stability of the peptide's structure. This enhanced structural integrity, likely due to improved hydrophobic packing and restricted backbone dynamics, further contributes to protease resistance.[5][7] Finally, the improved resilience at alkaline pH (Table 3) suggests the electronic modifications to the peptide backbone successfully reduce its susceptibility to base-catalyzed hydrolysis.

References

  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. PubMed Central. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]

  • Non-additive Stabilization by Halogenated Amino Acids Reveals Protein Plasticity on a Sub-Angstrom Scale. PubMed. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. [Link]

  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. PubMed Central. [Link]

  • Assessing peptide stability under thermal stress conditions. News-Medical.Net. [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Ingenta Connect. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central. [Link]

  • Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. [Link]

  • Strategies for Improving Peptide Stability and Delivery. PubMed Central. [Link]

Sources

A Comparative Guide to Validating the Binding Affinity of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid to Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of the novel compound, 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid, to its putative target, the nicotinic acetylcholine receptor (nAChR). We will explore orthogonal biophysical methods, emphasizing the causality behind experimental choices to ensure a robust and self-validating dataset.

The structural motif of a chloropyridinyl group is common in molecules targeting nAChRs, a family of ligand-gated ion channels crucial for synaptic transmission.[1] Dysregulation of nAChR activity is implicated in various neurological disorders, making them a significant therapeutic target.[2] Therefore, accurately quantifying the binding affinity of novel ligands like this compound is a critical first step in drug discovery.[3]

The Rationale for a Multi-Method Approach

Relying on a single technique for affinity determination can be misleading. Each method has inherent principles and potential artifacts.[4] By employing orthogonal, or distinct, methodologies, we can triangulate the true binding parameters, lending high confidence to the results. This guide will focus on two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) for kinetic and equilibrium analysis, and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.[5][6] This dual approach allows for a comprehensive understanding of the binding event, from the speed of interaction to the forces driving it.[7]

Experimental & Comparison Workflow

The following diagram illustrates the logical flow for a comprehensive binding affinity validation campaign.

G cluster_0 Phase 1: Primary Screening & Preparation cluster_1 Phase 2: Biophysical Validation (Orthogonal Methods) cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis & QC (Purity >98%) C Method 1: Surface Plasmon Resonance (SPR) - Determine Ka, Kd, KD - High throughput screening A->C D Method 2: Isothermal Titration Calorimetry (ITC) - Determine KD, ΔH, ΔS, Stoichiometry (n) - In-solution validation A->D B Target Protein Expression & QC (Purity >95%, Monodisperse) B->C B->D E Compare KD values from SPR & ITC C->E D->E F Compare Test Compound vs. Controls E->F G Comprehensive Binding Profile Generation F->G

Caption: Workflow for validating compound binding affinity using orthogonal biophysical methods.

Method 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[8] One molecule (the ligand, typically the protein) is immobilized on the sensor chip, and the binding partner (the analyte, our compound) is flowed over the surface.[9]

Expertise & Causality: We choose SPR as the primary method because of its high sensitivity and ability to provide not just the equilibrium dissociation constant (K D ), but also the kinetic rate constants for association (k a ) and dissociation (k d ).[10] This is crucial because two compounds can have the same K D but vastly different on- and off-rates, which has significant implications for their mechanism of action and in vivo efficacy.

Detailed SPR Experimental Protocol

Objective: To determine the K D , k a , and k d of this compound binding to the nAChR α4β2 subtype.

  • Immobilization of nAChR:

    • Rationale: Covalent amine coupling is a robust and common method for immobilizing proteins. A reference flow cell is prepared to subtract non-specific binding and bulk refractive index changes.[8]

    • Steps:

      • Equilibrate a Series S CM5 sensor chip with running buffer (e.g., HBS-P+ Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20).

      • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

      • Inject purified nAChR protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the sample flow cell until the desired immobilization level is reached (~2000 Resonance Units, RU).

      • Deactivate remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.

      • The reference flow cell is activated and deactivated without protein injection.

  • Binding Analysis (Single-Cycle Kinetics):

    • Rationale: Single-cycle kinetics (SCK) is used to minimize the effects of surface regeneration on protein activity. A series of increasing analyte concentrations are injected sequentially without regeneration steps in between.

    • Steps:

      • Prepare a dilution series of this compound in running buffer. A typical concentration range would be 0.1 nM to 1 µM, spanning below and above the expected K D .

      • Inject the five increasing concentrations of the compound over the reference and sample flow cells for a set association time (e.g., 120 seconds), followed by a long dissociation phase (e.g., 600 seconds) with running buffer.

      • Perform a final regeneration step if necessary (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Double-reference subtract the data (subtracting the reference flow cell signal and a buffer-only "zero concentration" injection).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract k a , k d , and calculate K D (K D = k d /k a ).[9]

Method 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

ITC directly measures the heat released or absorbed during a binding event.[11] By titrating the compound (ligand) into a sample cell containing the protein, a complete thermodynamic profile of the interaction can be obtained, including the K D , binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7]

Expertise & Causality: We use ITC as an orthogonal validation method because it is a true in-solution technique, free from potential artifacts related to protein immobilization.[7][12] It provides the "why" of binding by revealing the thermodynamic drivers. For instance, a binding event might be enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered water molecules). This information is invaluable for lead optimization.[13]

Detailed ITC Experimental Protocol

Objective: To determine the K D , stoichiometry (n), ΔH, and ΔS of this compound binding to nAChR.

  • Sample Preparation:

    • Rationale: Precise sample preparation is critical for high-quality ITC data. The buffer for the protein and compound must be identical to minimize large heats of dilution that can obscure the binding signal.[12][14]

    • Steps:

      • Exhaustively dialyze the purified nAChR protein against the ITC running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

      • Dissolve the this compound in the final dialysis buffer to create a concentrated stock.

      • Degas all solutions to prevent air bubbles in the calorimeter cells.[12]

      • Accurately determine the concentration of both protein and compound.

  • ITC Titration:

    • Rationale: The concentrations should be chosen to ensure the "c-value" (c = [Protein] * n / K D ) is within the optimal range of 10-100 for a well-defined binding isotherm.[12]

    • Steps:

      • Load the sample cell (e.g., 200 µL) with nAChR at a concentration of ~10-20 µM.

      • Load the injection syringe (e.g., 40 µL) with the compound at a concentration 10-15 times that of the protein (e.g., 150-250 µM).

      • Set the experiment temperature (e.g., 25°C) and stirring speed.

      • Perform a series of injections (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL) with sufficient spacing to allow a return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution, determined from a control titration of the compound into buffer.

    • Fit the resulting binding isotherm (integrated heat vs. molar ratio) to a suitable model (e.g., one-site binding) to determine n, K D , and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .[12]

Comparative Analysis and Data Presentation

To provide context, the binding parameters of this compound should be compared against a known standard (positive control) and a structurally similar but inactive molecule (negative control).

Hypothetical Comparative Data:

CompoundMethodK D (nM)k a (10⁵ M⁻¹s⁻¹)k d (10⁻³ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
This compound SPR 15.2 2.1 3.2 N/AN/AN/A
ITC 18.5 N/AN/A-7.8 -2.9 0.98
Positive Control (e.g., Epibatidine)SPR0.53.50.18N/AN/AN/A
ITC0.8N/AN/A-9.5-3.11.01
Negative Control (e.g., 2-Amino-3-phenylpropanoic acid)SPR>10000No BindingNo BindingN/AN/AN/A
ITC>10000No BindingNo BindingNear ZeroNear ZeroNear Zero

Interpretation: The close agreement between the K D values obtained from SPR and ITC (~15-18 nM) provides high confidence in the measured affinity. The negative enthalpy and favorable entropy indicate that binding is driven by both direct interactions and the hydrophobic effect. The stoichiometry of ~1 confirms a 1:1 binding interaction.

Visualizing the ITC Principle

G cluster_0 Isothermal Titration Calorimetry (ITC) cluster_1 Measurement cluster_2 Result A Syringe: Ligand (Compound) B Sample Cell: Target Protein (nAChR) A->B Titration C Heat Change (ΔH) Released or Absorbed B->C D Binding Isotherm C->D Integration E Thermodynamic Profile KD, n, ΔH, ΔS D->E

Caption: Principle of Isothermal Titration Calorimetry for measuring binding thermodynamics.

Conclusion and Best Practices

This guide outlines a robust, dual-methodology approach to validate the binding affinity of this compound for nicotinic acetylcholine receptors. By combining the kinetic insights from SPR with the thermodynamic validation from ITC, researchers can build a comprehensive and trustworthy binding profile.

Key Takeaways for Scientific Integrity:

  • Orthogonal Validation: Always confirm binding affinity with at least two methods based on different physical principles.

  • Rigorous Controls: Use positive and negative controls to benchmark your assay's performance and results.

  • Sample Quality is Paramount: Ensure high purity and homogeneity of both protein and compound to avoid artifacts.

  • Understand the "Why": Go beyond just the K D value. Analyze kinetics and thermodynamics to gain a deeper understanding of the molecular interaction, which is essential for rational drug design.

By adhering to these principles, the scientific community can ensure the generation of high-quality, reproducible data that accelerates the path from novel compound to potential therapeutic.

References

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PubMed. Retrieved from [Link]

  • Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. (2010). Journal of Structural Biology. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved from [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Protein Science. Retrieved from [Link]

  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015). AZoM.com. Retrieved from [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (2019). Methods in Molecular Biology. Retrieved from [Link]

  • Zhou, M., Li, Q., & Wang, R. (2016). Current Experimental Methods for Characterizing Protein-Protein Interactions. ResearchGate. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). Journal of Visualized Experiments. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved from [Link]

  • SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. Retrieved from [Link]

  • Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. (2005). Biophysical Journal. Retrieved from [Link]

  • Formation of the Nicotinic Acetylcholine Receptor Binding Sites. (1996). The Journal of Cell Biology. Retrieved from [Link]

  • Protein-Targeting Drug Discovery. (2023). MDPI. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid is a crucial chiral building block in the synthesis of various pharmaceutical agents. Its efficient and stereoselective synthesis is of paramount importance for drug development and manufacturing. This guide provides a comprehensive comparison of two distinct synthetic routes to this target molecule: (1) Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation of a Glycine Equivalent, and (2) Strecker Synthesis followed by Chiral Resolution. Each route is evaluated based on key performance indicators including overall yield, enantioselectivity, operational complexity, and the cost and availability of starting materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to assist researchers and process chemists in selecting the most suitable method for their specific needs.

Introduction

The structural motif of β-heterocyclic-α-amino acids is prevalent in a wide array of biologically active compounds. Specifically, derivatives of 2-amino-3-(pyridin-3-yl)propanoic acid have demonstrated significant potential in medicinal chemistry. The presence of a chlorine atom on the pyridine ring at the 6-position, as in this compound, offers a handle for further chemical modification, making it a versatile intermediate. The critical stereocenter at the α-carbon necessitates synthetic strategies that afford high enantiopurity, as the biological activity of enantiomers can differ significantly. This guide aims to provide a detailed, side-by-side comparison of two prominent synthetic strategies to access this valuable compound, empowering researchers to make informed decisions based on empirical data and expert analysis.

Route 1: Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation

This approach leverages the enantioselective alkylation of a glycine Schiff base under phase-transfer conditions, a powerful method for the asymmetric synthesis of α-amino acids. The key to this strategy is the use of a chiral phase-transfer catalyst, such as a Maruoka or O'Donnell catalyst, to control the stereochemical outcome of the alkylation reaction.

Logical Workflow

The overall synthetic strategy for Route 1 is depicted below. It involves the preparation of the key electrophile, 2-chloro-5-(chloromethyl)pyridine, followed by its asymmetric alkylation with a protected glycine equivalent and subsequent deprotection.

Route_1_Workflow cluster_prep Starting Material Preparation cluster_alkylation Asymmetric Alkylation cluster_deprotection Deprotection 2_chloro_5_methylpyridine 2-Chloro-5- methylpyridine 2_chloro_5_chloromethylpyridine 2-Chloro-5- (chloromethyl)pyridine 2_chloro_5_methylpyridine->2_chloro_5_chloromethylpyridine Radical Chlorination NCS N-Chlorosuccinimide or other chlorinating agent NCS->2_chloro_5_chloromethylpyridine Alkylated_Product_Protected Protected Alkylated Product 2_chloro_5_chloromethylpyridine->Alkylated_Product_Protected Base (e.g., CsOH·H₂O) Toluene/H₂O Glycine_Schiff_Base Glycine tert-butyl ester benzophenone imine Glycine_Schiff_Base->Alkylated_Product_Protected Chiral_PTC Chiral Phase- Transfer Catalyst (e.g., Maruoka Catalyst) Chiral_PTC->Alkylated_Product_Protected Final_Product This compound Alkylated_Product_Protected->Final_Product Acidic Hydrolysis Route_2_Workflow cluster_prep Aldehyde Synthesis cluster_strecker Strecker Synthesis cluster_resolution Chiral Resolution 6_hydroxynicotinic_acid 6-Hydroxynicotinic acid 6_chloronicotinic_acid 6-Chloronicotinic acid 6_hydroxynicotinic_acid->6_chloronicotinic_acid Chlorination (e.g., POCl₃) 6_chloro_3_pyridinemethanol 6-Chloro-3- pyridinemethanol 6_chloronicotinic_acid->6_chloro_3_pyridinemethanol Reduction (e.g., BH₃·THF) 6_chloro_3_formylpyridine 6-Chloro-3- formylpyridine 6_chloro_3_pyridinemethanol->6_chloro_3_formylpyridine Oxidation (e.g., MnO₂) Racemic_Aminonitrile Racemic α-Aminonitrile 6_chloro_3_formylpyridine->Racemic_Aminonitrile NH₄Cl, KCN H₂O/MeOH Racemic_Amino_Acid Racemic 2-Amino-3- (6-chloropyridin-3-yl)propanoic acid Racemic_Aminonitrile->Racemic_Amino_Acid Acidic Hydrolysis Enantiopure_Product Enantiopure This compound Racemic_Amino_Acid->Enantiopure_Product Enzymatic Resolution or Chiral HPLC

Head-to-Head Comparison of Analytical Methods for 2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of novel chemical entities is paramount. 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid, a non-standard amino acid, presents unique analytical challenges due to its polar nature and potential for low-level detection requirements in complex matrices. This guide provides a head-to-head comparison of the two most robust and widely adopted analytical techniques for the analysis of such compounds: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of methods to offer a deeper, experience-driven rationale for methodological choices, grounded in the principles of scientific integrity and supported by experimental evidence from the analysis of analogous compounds.

The Analytical Challenge: Quantifying a Novel Amino Acid

This compound, like most amino acids, possesses properties that complicate direct analysis. Its high polarity makes it challenging to retain on traditional reversed-phase chromatography columns, and the absence of a strong chromophore limits its detectability by UV-Vis absorption.[1] Therefore, analytical strategies must be employed to overcome these intrinsic limitations to achieve the necessary sensitivity and selectivity.

Core Analytical Strategies: A Comparative Overview

The two primary strategies discussed here are enhancing detectability through chemical derivatization for HPLC-FLD and leveraging the inherent selectivity and sensitivity of mass spectrometry for LC-MS/MS.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This well-established technique relies on converting the target amino acid into a highly fluorescent derivative before chromatographic separation. This pre-column derivatization step is critical as it addresses both the retention and detection challenges simultaneously. The choice of derivatizing agent is the most crucial decision in this workflow.

Common Derivatization Reagents:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. A key advantage is its selectivity for primary amines; it does not react with secondary amines. The derivatives, however, can be unstable, necessitating immediate analysis.[2]

  • Phenylisothiocyanate (PITC): Reacts with both primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives. These derivatives are stable and can be detected by UV absorbance at 254 nm, offering an alternative to fluorescence detection.[2]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): This reagent reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives, making it a versatile choice for comprehensive amino acid analysis.[2]

The causality behind choosing a derivatization agent often lies in the specific requirements of the assay: OPA for high-throughput analysis of primary amines, PITC for its stability and UV detectability, and AQC for its broad reactivity and high sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis and trace quantification due to its exceptional sensitivity and selectivity.[3] This technique can often directly analyze underivatized amino acids, simplifying sample preparation and avoiding potential side reactions associated with derivatization.[4]

The power of LC-MS/MS lies in its ability to selectively monitor a specific precursor-to-product ion transition for the target analyte. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of specificity (precursor ion mass and product ion mass), significantly reducing matrix interference and allowing for very low detection limits. For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice, as it provides better retention than traditional reversed-phase chromatography.[5]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both HPLC-FLD and LC-MS/MS analysis.

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/ Protein Precipitation Sample->Extraction Derivatization Pre-column Derivatization with Fluorescent Reagent Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC FLD Fluorescence Detection HPLC->FLD Quantification Quantification (External/Internal Standard) FLD->Quantification

Caption: HPLC-FLD workflow with pre-column derivatization.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/ Protein Precipitation Sample->Extraction LC LC Separation (HILIC or Reversed-Phase) Extraction->LC MS Tandem Mass Spectrometry (ESI-MS/MS in MRM mode) LC->MS Quantification Quantification (Isotope-Labeled Internal Standard) MS->Quantification

Caption: LC-MS/MS workflow for direct analysis.

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of each method, based on data from the analysis of similar amino acids. These values serve as a general guide, and actual performance will depend on the specific matrix and optimized method parameters.

Performance ParameterHPLC-FLD (with Derivatization)LC-MS/MS (Direct Analysis)Rationale & Causality
Limit of Detection (LOD) Low picomole to femtomole rangeLow femtomole to attomole rangeLC-MS/MS offers superior sensitivity due to the low noise in MRM acquisition.
Limit of Quantification (LOQ) Low to mid picomole rangeLow to mid femtomole range[1]The high selectivity of MS/MS allows for more accurate quantification at lower levels.
Linearity (R²) Typically > 0.99[6]Typically > 0.99[3]Both techniques can achieve excellent linearity with proper calibration.
Accuracy (% Recovery) 90-110%95-105%Isotope-labeled internal standards in LC-MS/MS provide more effective correction for matrix effects and extraction variability.[7]
Precision (%RSD) < 15%< 10%The robustness of modern LC-MS/MS systems and the use of ideal internal standards generally lead to higher precision.[3]
Selectivity Moderate to HighVery HighDerivatization can introduce side products, and chromatographic co-elution of other fluorescent compounds can interfere. MS/MS is highly specific due to the monitoring of unique mass transitions.
Throughput ModerateHighDirect injection in LC-MS/MS eliminates the derivatization step, allowing for faster sample processing.[4]
Cost (Instrument/Operational) LowerHigherHPLC-FLD systems are less expensive to purchase and maintain.

Detailed Experimental Protocols (Adaptable Templates)

The following protocols are provided as a starting point for method development for this compound. Optimization of these parameters is essential for the target analyte.

Protocol 1: HPLC-FLD with OPA Derivatization

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, adjust pH with sodium hydroxide.
  • OPA Reagent: Dissolve o-phthalaldehyde in methanol, then add 3-mercaptopropionic acid.
  • Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.5).
  • Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v).

2. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix (e.g., protein precipitation with acetonitrile for plasma samples).[7]
  • To 50 µL of the extracted sample or standard, add 200 µL of borate buffer.
  • Add 50 µL of OPA reagent, mix, and allow to react for exactly 2 minutes at room temperature.
  • Inject a defined volume (e.g., 20 µL) onto the HPLC system.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]
  • Flow Rate: 1.0 mL/min.
  • Gradient Elution: A gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is a typical starting point.
  • Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.[2]

4. Self-Validation System:

  • The stability of the OPA derivative should be assessed by varying the time between derivatization and injection.
  • A derivatization control (reagent blank) should be run to check for fluorescent impurities.
Protocol 2: LC-MS/MS Direct Analysis

1. Reagent Preparation:

  • Mobile Phase A: Water with 0.1% formic acid.[9]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
  • Internal Standard (IS) Stock Solution: Ideally, a stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N, or ²H labeled). If unavailable, a structurally similar compound can be used, but this is less ideal.

2. Sample Preparation:

  • To 100 µL of sample or standard, add the internal standard.
  • Precipitate proteins by adding 300 µL of acetonitrile.[7]
  • Vortex and centrifuge.
  • Transfer the supernatant to a new vial for injection.

3. LC-MS/MS Conditions:

  • Column: HILIC column (e.g., 100 x 2.1 mm, 2.5 µm) for polar analytes.[3]
  • Flow Rate: 0.4 mL/min.
  • Gradient Elution: A gradient from high organic (e.g., 95% Mobile Phase B) to lower organic content.
  • Mass Spectrometry:
  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: The precursor ion will be the [M+H]⁺ of the analyte. Product ions must be determined by infusing a standard solution and performing a product ion scan.
  • Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energy for the specific analyte and internal standard.[7]

4. Self-Validation System:

  • Matrix effects should be evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution.
  • The stability of the analyte in the autosampler should be confirmed.

Conclusion and Recommendations

The choice between HPLC-FLD and LC-MS/MS for the analysis of this compound is contingent on the specific goals of the assay.

  • HPLC-FLD is a cost-effective, reliable, and sensitive method suitable for routine quality control applications where the analyte concentrations are expected to be within the picomole range and the sample matrix is relatively clean. The primary investment in method development will be in optimizing the derivatization and chromatographic separation.

  • LC-MS/MS is the superior choice for applications requiring the highest sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, trace impurity analysis, or when dealing with complex matrices.[3] The initial instrument cost is higher, but the simplified sample preparation and higher throughput can lead to lower long-term operational costs per sample. The use of a stable isotope-labeled internal standard makes it the most robust and accurate method for quantitative analysis.

For drug development professionals, LC-MS/MS is highly recommended for discovery and preclinical studies due to its speed and sensitivity. For later-stage process development and final product quality control, a well-validated HPLC-FLD method can be a pragmatic and efficient solution. Ultimately, the method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10][11]

References

  • Lunn, G., & Hellmig, R. (1995). Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review. Electrophoresis, 16(4), 467-480. doi: 10.1002/elps.1150160178
  • Mtoz Biolabs. (n.d.). GC-MS Amino Acid Analysis. Retrieved from [Link]

  • Zlatkis, A., Oro, J. F., & Kimball, A. P. (1960). Direct Amino Acid Analysis by Gas Chromatography. Analytical Chemistry, 32(12), 162-164.
  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2009). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 528, 149–163.
  • Dolnik, V., & Novotny, M. (1993). Separation of amino acid homopolymers by capillary gel electrophoresis. Analytical chemistry, 65(5), 563–567.
  • Taylor, R. B., & Reid, R. G. (2001). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Journal of experimental botany, 52(358), 1029–1035.
  • Felisiak, K., & Kołakowski, E. (2021). Use of Rapid Capillary Zone Electrophoresis to Determine Amino Acids Indicators of Herring Ripening during Salting. Foods (Basel, Switzerland), 10(11), 2636.
  • Singh, S., & Kumar, V. (2012). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1255-1265.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • Vignaduzzo, S. E. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025.
  • SADCAS. (2018).
  • Zhang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 123.
  • US Pharmacopeia (USP). (2016).
  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-356.
  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Cohen, S. A. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Analyst, 137(9), 1991-2005.
  • Li, Y., et al. (2022). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Bioanalysis, 14(15), 1055-1065.
  • Van Eeckhaut, A., et al. (2013). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Hida, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4475.
  • Kaur, J., et al. (2023). A comprehensive review on recent trends in amino acids detection through analytical techniques.
  • Contreras-Gutiérrez, P. K., et al. (2020). RP-HPLC-DAD determination of free amino acids in cocoa samples during fermentation and roasting. Revista Colombiana de Química, 49(1), 18-25.
  • Hida, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4475.
  • Patel, P. R., et al. (2020). Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization. Journal of Applied Pharmaceutical Science, 10(5), 001-011.

Sources

Efficacy of Peptides Containing 2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid: An Analysis of Currently Available Scientific Data

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the data required to conduct a comparative efficacy analysis of peptides containing the unnatural amino acid (UAA) 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid against existing therapeutic agents. At present, there is no specific information detailing the biological targets, therapeutic applications, or any preclinical or clinical efficacy data for peptides incorporating this particular UAA.

The inclusion of UAAs in peptide-based drug design is a well-established strategy to enhance pharmacokinetic properties such as stability, bioavailability, and target specificity. The unique chemical structure of this compound suggests potential for novel biological interactions. However, without published research detailing its specific use, any comparison to existing drugs would be purely speculative.

To construct a meaningful and scientifically rigorous comparison guide as requested, foundational information is required, including:

  • Identification of the Biological Target: Understanding the specific receptor, enzyme, or protein that peptides containing this UAA are designed to interact with is the first critical step.

  • Therapeutic Indication: The disease or condition for which these peptides are being investigated must be known to identify the relevant existing drugs for comparison.

  • Preclinical and Clinical Data: Quantitative data from in vitro and in vivo studies, such as binding affinities (Kd), potency (IC50/EC50), and efficacy in disease models, are essential for an objective comparison.

Currently, searches of prominent scientific databases and patent repositories for "this compound" and related peptide structures do not yield specific results in a therapeutic context. The available information is limited to chemical supplier listings and general discussions on the synthesis and potential of UAAs in drug discovery.

Therefore, a direct comparison with existing drugs is not feasible at this time. Further research and publication of data by the scientific community investigating peptides containing this compound are necessary before a comprehensive efficacy guide can be developed.

General Principles of Evaluating Novel Peptide Therapeutics

While a specific comparison is not possible, a general framework for evaluating the efficacy of a novel peptide therapeutic, such as one containing this compound, would involve the following considerations and experimental workflows:

Target Identification and Validation

The initial phase of development would involve identifying and validating the biological target of the novel peptide. This process is crucial for understanding the mechanism of action and for selecting appropriate comparative drugs.

Experimental Workflow: Target Identification

G cluster_0 Target Identification A Novel Peptide Synthesis B High-Throughput Screening (e.g., Phage Display, Yeast Two-Hybrid) A->B C Affinity Chromatography A->C D Computational Modeling (Molecular Docking) A->D E Identification of Potential Binding Partners B->E C->E D->E

Caption: Workflow for identifying the biological target of a novel peptide.

In Vitro Characterization and Comparison

Once a target is identified, the peptide's interaction with it is characterized and compared to existing drugs that act on the same target.

Key In Vitro Assays:

  • Binding Assays: To determine the affinity of the peptide for its target (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC).

  • Functional Assays: To measure the biological effect of the peptide-target interaction (e.g., enzyme activity assays, cell signaling pathway activation/inhibition assays).

  • Stability Assays: To assess the peptide's stability in plasma and against proteolytic degradation.

Data Presentation: Comparative In Vitro Data (Hypothetical)

ParameterNovel PeptideComparator Drug AComparator Drug B
Target Binding Affinity (Kd) [Value] nM[Value] nM[Value] nM
Functional Potency (IC50/EC50) [Value] µM[Value] µM[Value] µM
Plasma Stability (t½) [Value] hours[Value] hours[Value] hours
In Vivo Efficacy and Safety Assessment

Promising candidates from in vitro studies are then evaluated in relevant animal models of the target disease.

Experimental Workflow: In Vivo Evaluation

G cluster_1 In Vivo Evaluation F Animal Model of Disease Selection G Dose-Response Studies F->G H Efficacy Endpoint Measurement G->H I Pharmacokinetic (PK) Profiling G->I J Toxicology and Safety Assessment G->J K Comparison with Standard-of-Care H->K

Caption: Workflow for the in vivo evaluation of a novel peptide therapeutic.

Conclusion

The development of a comprehensive comparison guide for peptides containing this compound is contingent upon the future publication of foundational scientific research. While the principles of peptide drug evaluation are well-established, their application to this specific class of molecules awaits the necessary data to emerge from the drug discovery and development pipeline. Researchers and drug development professionals are encouraged to monitor scientific literature and patent filings for future disclosures related to this novel unnatural amino acid.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid. As a specialty chemical, its disposal requires a meticulous approach grounded in an understanding of its chemical nature—a halogenated, nitrogen-containing heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

The fundamental principle governing the disposal of this compound is its classification as a chlorinated organic waste. Such materials are often toxic, persistent in the environment, and can produce hazardous byproducts like hydrogen chloride (HCl) and nitrogen oxides (NOx) if not disposed of correctly.[1][2][3] Therefore, standard disposal methods such as drain disposal or mixing with non-hazardous waste are strictly prohibited.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the waste, a thorough understanding of the associated hazards is paramount. The structure combines a pyridine ring, a chlorine atom, and an amino acid moiety. This combination suggests potential for skin and eye irritation, toxicity upon ingestion or inhalation, and significant environmental hazard.[2][4]

Mandatory Personal Protective Equipment (PPE): A robust PPE protocol is the first line of defense against accidental exposure. The following must be worn at all times when handling this compound, including its waste products.

PPE ItemSpecificationRationale
Gloves Nitrile or Butyl Rubber, double-glovedProvides protection against skin contact. Chlorinated compounds can penetrate some glove materials; check manufacturer compatibility data.[5][6]
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and potential dust from the solid material. Standard safety glasses are insufficient.[5]
Lab Coat Flame-resistant, fully buttonedProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator (if handling powders outside of a fume hood)Required if there is a risk of inhaling airborne particles. All handling of solid waste should occur within a certified chemical fume hood to minimize this risk.[5]

All handling and preparation for disposal must be conducted within a properly functioning chemical fume hood to control vapor and dust exposure.[7] An emergency eyewash station and safety shower must be immediately accessible.[2][8]

Part 2: Waste Segregation and Containment Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing chlorinated waste with other streams, particularly non-halogenated solvents, renders the entire volume more hazardous and significantly increases disposal costs.[9]

Step-by-Step Containment Procedure:

  • Select the Correct Waste Container:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container designated for "Halogenated Organic Solid Waste." The container must be in good condition, with no cracks or residue on the exterior.[10]

    • Contaminated Labware (e.g., pipette tips, weigh boats): These items must be disposed of in the same solid waste stream.

    • Aqueous Solutions: If the compound is in an aqueous solution, it must be collected in a container for "Halogenated Organic Aqueous Waste." Do not mix with organic solvents.

    • Solvent Solutions: Solutions of the compound in organic solvents (e.g., DCM, Chloroform) must be collected in a container for "Halogenated Organic Solvent Waste."[9][11]

  • Properly Label the Container:

    • The container must be labeled with the words "HAZARDOUS WASTE ".[10]

    • List all chemical constituents by their full name, including "this compound" and any solvents.

    • Provide an approximate percentage for each component.

    • Keep the container securely closed at all times, except when adding waste.[10]

  • Store the Waste Container Safely:

    • Store the sealed container in a designated satellite accumulation area.

    • Ensure secondary containment is used to capture any potential leaks.

    • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7]

Part 3: The Disposal Pathway: Incineration

On-site chemical neutralization of a chlorinated pyridine derivative is not a recommended or safe practice for a research laboratory. The C-Cl bond on the aromatic ring is stable and requires significant energy or specialized reagents to break, a process that is beyond the scope of routine waste management and can create more hazardous intermediates.

The only environmentally acceptable and regulatory-compliant method for the final disposal of this compound is high-temperature incineration .[12]

Why Incineration is Essential:

  • Complete Destruction: Incineration at temperatures between 820°C and 1,600°C ensures the complete thermal decomposition of the molecule.[12][13]

  • Neutralization of Byproducts: Licensed hazardous waste incinerators are equipped with sophisticated off-gas treatment systems ("scrubbers"). These systems are critical for neutralizing the hydrogen chloride (HCl) gas formed from the chlorine atom during combustion, preventing its release into the atmosphere as acid rain.[1][13]

  • Environmental Protection: This method prevents the toxic and persistent chlorinated organic compound from contaminating soil and groundwater, which is a major risk associated with outdated methods like landfilling.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling and disposing of waste containing this compound.

G cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_containment Segregation & Containment cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside Chemical Fume Hood ppe->hood waste_form Determine Waste Form hood->waste_form solid_container Collect in 'Halogenated Organic Solid Waste' Container waste_form->solid_container Solid / Contaminated Labware aq_container Collect in 'Halogenated Organic Aqueous Waste' Container waste_form->aq_container Aqueous Solution solvent_container Collect in 'Halogenated Organic Solvent Waste' Container waste_form->solvent_container Organic Solvent Solution label_waste Label Container with Contents & 'HAZARDOUS WASTE' solid_container->label_waste aq_container->label_waste solvent_container->label_waste store_waste Seal and Store in Secondary Containment label_waste->store_waste disposal_request Arrange Pickup by Licensed Hazardous Waste Contractor store_waste->disposal_request incineration High-Temperature Incineration with Off-Gas Scrubbing disposal_request->incineration

Caption: Decision workflow for the disposal of this compound.

Part 4: Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources if a flammable solvent is involved.[2]

  • Don PPE: Wear the full PPE ensemble described in Part 1.

  • Contain and Clean:

    • For solid spills , gently cover with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[5] Carefully sweep the material into a designated hazardous waste container.

    • For liquid spills , cover with an appropriate chemical absorbent pad or inert material.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol, acetone), collecting the cleaning materials as hazardous waste.

  • Dispose: All cleanup materials must be placed in the sealed "Halogenated Organic Solid Waste" container for disposal.[14]

By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Cloud.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum.
  • Process for the incineration of chlorinated organic materials. (1980). Google Patents.
  • 2-CHLOROPYRIDINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information.
  • 2-CHLOROPYRIDINE. (2022). Occupational Safety and Health Administration.
  • Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.
  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, Oregon State University.
  • Hazardous Waste. (2025). EHSO Manual 2025-2026.
  • Material Safety Data Sheet - 3-Chloropyridine, 99%. (n.d.). Cole-Parmer.
  • Safety data sheet - Luprosil®. (2023). BASF.
  • Safety Data Sheet - 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid. (2024). Fisher Scientific.
  • 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid, 97% Safety Data Sheet. (n.d.). Fisher Scientific.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Production, Import, Use, and Disposal of Pyridine. (1989). Agency for Toxic Substances and Disease Registry.
  • Safety Data Sheet - Propionic acid. (2024). Sigma-Aldrich.
  • Pyridine Hazard Summary. (n.d.). New Jersey Department of Health.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
  • Safety Data Sheet - Propionic acid. (2024). Sigma-Aldrich.
  • Safety Data Sheet - Propionic acid. (2024). DC Fine Chemicals.
  • Disposing of Chlorine: Pool and Cleaning Products. (2024). NEDT.
  • PYRIDINE ToxFAQs. (n.d.). Environmental Protection Agency.
  • Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 3-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.